molecular formula C23H31FN4O9 B12369833 Z-ATAD-FMK

Z-ATAD-FMK

Katalognummer: B12369833
Molekulargewicht: 526.5 g/mol
InChI-Schlüssel: QHPHTNWPUYXGKU-MABMQTIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Z-ATAD-FMK is a useful research compound. Its molecular formula is C23H31FN4O9 and its molecular weight is 526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H31FN4O9

Molekulargewicht

526.5 g/mol

IUPAC-Name

(3S)-5-fluoro-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid

InChI

InChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1

InChI-Schlüssel

QHPHTNWPUYXGKU-MABMQTIPSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)O

Kanonische SMILES

CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Foundational & Exploratory

Z-ATAD-FMK: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-ATAD-FMK (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor of caspase-12.[1] Its primary mechanism of action lies in the specific inhibition of endoplasmic reticulum (ER) stress-induced apoptosis. By covalently binding to the active site of caspase-12, this compound effectively blocks the downstream signaling cascades that lead to programmed cell death initiated by perturbations in ER homeostasis.[2] Furthermore, emerging evidence indicates that this compound exerts modulatory effects on other key cellular pathways, including the intrinsic apoptotic pathway via caspase-9 and the inflammatory response through the NLRP3 inflammasome. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of Caspase-12

This compound is designed as a peptide-based inhibitor that mimics the substrate recognition sequence of caspase-12. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-12, thereby permanently inactivating the enzyme.[2] The benzyloxycarbonyl (Z) group enhances its cell permeability, allowing it to effectively reach its intracellular target.[2]

Caspase-12 is an initiator caspase primarily localized to the endoplasmic reticulum.[3] Under conditions of prolonged ER stress, such as the accumulation of unfolded or misfolded proteins, pro-caspase-12 is cleaved and activated. Activated caspase-12 then initiates a downstream caspase cascade, ultimately leading to apoptosis. This compound directly prevents this activation and subsequent proteolytic activity.

Quantitative Data

For practical experimental design, the following table summarizes typical working concentrations used in peer-reviewed studies. It is crucial to note that the optimal concentration is cell-type and stimulus-dependent and should be determined empirically.[2]

ParameterValueSource(s)
Typical Working Concentration Range 1 µM - 100 µM[2][4]
Purity >95%
Molecular Weight 540.54 g/mol
Solubility Soluble in DMSO to 20 mM

Modulation of Associated Signaling Pathways

Inhibition of the Intrinsic Apoptotic Pathway

Studies have demonstrated that this compound can suppress the activity of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[1][5] The precise mechanism of this inhibition is still under investigation, but it is hypothesized that caspase-12 can directly or indirectly lead to the activation of pro-caspase-9. By inhibiting caspase-12, this compound prevents this downstream activation of the apoptosome-mediated pathway.

Attenuation of NLRP3 Inflammasome Activation

Recent research has implicated caspase-12 in the regulation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[6][7] Pre-treatment with this compound has been shown to attenuate the activation of the NLRP3 inflammasome and subsequent release of IL-1β in response to ER stress.[6][8] This suggests that caspase-12 acts as a positive regulator of the NLRP3 inflammasome, and its inhibition by this compound has anti-inflammatory effects.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) Pro_Casp12 Pro-Caspase-12 ER_Stress->Pro_Casp12 Activation Casp12 Active Caspase-12 Pro_Casp12->Casp12 Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 Activation Casp9 Active Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Activation Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Casp12 Inhibition

ER Stress-Induced Apoptosis Pathway and Inhibition by this compound.

NLRP3_Inflammasome_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress Casp12 Active Caspase-12 ER_Stress->Casp12 NLRP3 NLRP3 Casp12->NLRP3 Modulation (Mechanism under investigation) Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B Z_ATAD_FMK This compound Z_ATAD_FMK->Casp12 Inhibition

Modulation of the NLRP3 Inflammasome Pathway by Caspase-12.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

Western Blot Analysis for Caspase Activation

This protocol is designed to detect the cleavage and activation of caspases (e.g., caspase-12, -9, -3) in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the pro- and cleaved forms of the caspases of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • This compound

  • Apoptosis-inducing agent (e.g., tunicamycin (B1663573) for ER stress)

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours. Induce apoptosis with the appropriate stimulus for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • This compound

  • Apoptosis-inducing agent

Procedure:

  • Cell Treatment: Treat cells with this compound and an apoptosis-inducing agent as described for Western blotting.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well plate reader

  • This compound

  • Cell treatment agent

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound and the cytotoxic agent. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

  • Measurement: Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assays Downstream Assays start Start: Cell Culture treatment Treatment: 1. Vehicle Control 2. Apoptotic Stimulus 3. This compound + Stimulus start->treatment harvest Harvest Cells and Supernatant treatment->harvest western Western Blot (Caspase Cleavage) harvest->western flow Flow Cytometry (Annexin V / PI) harvest->flow ldh LDH Assay (Cytotoxicity) harvest->ldh analysis Data Analysis and Interpretation western->analysis flow->analysis ldh->analysis conclusion Conclusion on this compound Mechanism of Action analysis->conclusion

References

An In-depth Technical Guide to the Function and Pathway of Z-VAD-FMK, a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound "Z-ATAD-FMK" as specified in the topic query is not a recognized chemical entity in widespread scientific literature. It is highly probable that this is a typographical error and the intended compound was Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a well-characterized and widely used pan-caspase inhibitor. This guide will focus on the function, pathways, and experimental use of Z-VAD-FMK.

Core Function and Mechanism of Action

Z-VAD-FMK is a cell-permeable, irreversible broad-spectrum (pan) caspase inhibitor.[1] Its primary function is to block programmed cell death, or apoptosis, by targeting caspases, a family of cysteine proteases that are central executioners of this process.[2][3]

The mechanism of action involves the Val-Ala-Asp (VAD) peptide sequence, which mimics the caspase cleavage site, allowing it to bind to the catalytic site of a wide range of caspases.[1] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine in the active site, thus permanently inactivating the enzyme.[3][4] This O-methylated peptide exhibits enhanced cell permeability and stability.[3]

By inhibiting both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), Z-VAD-FMK effectively halts the proteolytic cascade that leads to the dismantling of the cell during apoptosis.[1][4] Beyond apoptosis, Z-VAD-FMK is also a potent inhibitor of inflammatory caspases, such as Caspase-1, thereby blocking inflammasome activation.[4]

Interestingly, under specific cellular contexts, such as in the presence of TNF-α or TLR agonists, the inhibition of Caspase-8 by Z-VAD-FMK can divert the cellular signaling from apoptosis to a form of programmed inflammatory necrosis called necroptosis.[5][6] This alternative pathway is dependent on receptor-interacting protein kinases (RIP1 and RIP3).[5]

Quantitative Data: Inhibitory Potency

The efficacy of Z-VAD-FMK is quantified by its half-maximal inhibitory concentration (IC50) against various caspases. While values can vary based on assay conditions, Z-VAD-FMK is generally a potent inhibitor across the caspase family.[7]

Caspase TargetIC50 (µM)
Caspase-13.07[8]
Caspase-66.78[8]
Caspase-74.11[8]
Caspase-85.42[8]
Caspase-910.66[8]
Caspase-109.52[8]

Note: Another study reports that Z-VAD-FMK inhibits all caspases at low to mid-nanomolar concentrations, highlighting its potency.[7]

Signaling Pathway Analysis

Z-VAD-FMK intervenes in critical cell death and inflammation signaling pathways.

Inhibition of Apoptosis Pathways

Apoptosis proceeds via two main pathways, both of which converge on the activation of executioner caspases. Z-VAD-FMK blocks both pathways.

  • Extrinsic (Death Receptor) Pathway: Initiated by ligands like FasL or TNF-α binding to death receptors, leading to the recruitment of FADD and activation of initiator Caspase-8.

  • Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, it leads to the release of cytochrome c from mitochondria, which activates initiator Caspase-9 in a complex with Apaf-1.

Both Caspase-8 and Caspase-9 activate executioner Caspase-3 and Caspase-7, which cleave cellular substrates, resulting in apoptosis. Z-VAD-FMK inhibits these key initiator and executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation (FADD) DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Executioner Executioner Caspases (Caspase-3, -7) Casp8->Executioner MitoStress Mitochondrial Stress CytoC Cytochrome c Release MitoStress->CytoC Apoptosome Apoptosome (Apaf-1) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Executioner Apoptosis Apoptosis Executioner->Apoptosis ZVAD Z-VAD-FMK ZVAD->Casp8 Inhibits ZVAD->Casp9 Inhibits ZVAD->Executioner Inhibits

Caption: Z-VAD-FMK inhibits both extrinsic and intrinsic apoptosis pathways.

Diversion to Necroptosis

When Caspase-8 is inhibited by Z-VAD-FMK in the presence of certain stimuli (like TNF-α), the cell can switch to necroptosis, a regulated form of necrosis. This pathway is mediated by RIPK1 and RIPK3, leading to the phosphorylation of MLKL, which oligomerizes and disrupts the plasma membrane.

G TNFR1 TNFR1 TRADD_TRAF2 Complex I (TRADD, TRAF2, cIAPs) TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Casp8_Activation Caspase-8 Activation RIPK1->Casp8_Activation RIPK3 RIPK3 RIPK1->RIPK3 Forms Necrosome Casp8_Activation->RIPK1 Cleaves & Inactivates Apoptosis Apoptosis Casp8_Activation->Apoptosis MLKL p-MLKL (Oligomerization) RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis ZVAD Z-VAD-FMK ZVAD->Casp8_Activation Inhibits

Caption: Z-VAD-FMK inhibition of Caspase-8 can trigger necroptosis.

Experimental Protocols

Z-VAD-FMK is a critical tool for studying caspase-dependent processes. The following are generalized protocols for its use in cell culture.

Reconstitution of Z-VAD-FMK
  • Starting Material: Z-VAD-FMK is typically supplied as a lyophilized powder.

  • Reconstitution Solvent: Use sterile, high-purity DMSO (ACS grade or higher).[9]

  • Procedure: To create a 20 mM stock solution, add 107 µL of DMSO per 1 mg of Z-VAD-FMK powder (Molecular Weight: 467.5 g/mol ).[4][9] Ensure the powder is completely dissolved by vortexing or gentle agitation.

  • Storage: The 20 mM stock solution in DMSO is stable for up to 6 months at -20°C. It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.

In Vitro Inhibition of Apoptosis in Cell Culture

This protocol describes the general use of Z-VAD-FMK to determine if an observed cell death phenotype is caspase-dependent.

  • Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight under standard culture conditions.

  • Preparation of Working Solution: Immediately before use, dilute the 20 mM stock solution in sterile cell culture media to an intermediate concentration (e.g., 1 mM or 2 mM).[9]

  • Treatment:

    • Control Group: Treat cells with the apoptosis-inducing agent (e.g., Staurosporine, Etoposide) and an equivalent volume of DMSO vehicle.

    • Inhibitor Group: Pre-incubate cells with the desired final concentration of Z-VAD-FMK for 1-2 hours before adding the apoptosis-inducing agent. Alternatively, Z-VAD-FMK can be added concurrently with the inducer.[3][10]

    • Working Concentration: The effective final concentration typically ranges from 10 µM to 100 µM, depending on the cell type and apoptotic stimulus.[9][10] A common starting concentration is 20-50 µM.[3][11]

  • Incubation: Incubate the cells for the required duration of the apoptosis induction (e.g., 4-48 hours).

  • Analysis: Assess apoptosis using standard methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays (e.g., Caspase-Glo®), or Western blotting for cleaved PARP or cleaved Caspase-3.[11][12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute Z-VAD-FMK in DMSO (20 mM Stock) SeedCells Seed Cells in Multi-well Plate Dilute Dilute Stock to Working Concentration SeedCells->Dilute PreIncubate Pre-incubate Cells with Z-VAD-FMK (e.g., 50 µM) Dilute->PreIncubate Induce Add Apoptotic Stimulus (e.g., Etoposide) PreIncubate->Induce Incubate Incubate for Defined Period (4-48h) Induce->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Apoptosis Assay (e.g., Flow Cytometry, Western Blot) Harvest->Assay Data Analyze Data & Compare Groups Assay->Data

Caption: General workflow for an in vitro apoptosis inhibition experiment.

References

Z-ATAD-FMK Target Specificity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Z-ATAD-FMK

This compound, with the amino acid sequence Z-Ala-Thr-Ala-Asp-FMK, is a cell-permeable molecule designed to target caspases.[2] The N-terminal benzyloxycarbonyl (Z) group and the C-terminal fluoromethyl ketone (FMK) group are critical for its function. The Z-group enhances cell permeability, allowing the inhibitor to reach its intracellular targets. The FMK group forms a covalent bond with the cysteine residue in the active site of caspases, leading to irreversible inhibition.[2]

Mechanism of Action

Caspases are a family of cysteine-aspartic proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. The specificity of peptide-based caspase inhibitors like this compound is largely determined by the four-amino-acid sequence that mimics the natural substrate cleavage site of the target caspase.[2] The ATAD sequence in this compound is recognized by caspase-12. Upon binding, the fluoromethyl ketone moiety reacts with the catalytic cysteine residue in the caspase's active site, forming a stable thioether linkage and thereby irreversibly inactivating the enzyme.[2]

Target Profile of this compound

Based on available literature, the primary targets of this compound are:

  • Caspase-12: this compound is a specific inhibitor of caspase-12, which is localized to the endoplasmic reticulum and is activated in response to ER stress.[1]

  • Caspase-9: this compound has been shown to reduce the activity of caspase-9.[1] Caspase-9 is an initiator caspase in the intrinsic apoptosis pathway, activated by the release of cytochrome c from the mitochondria.

Quantitative Data on Target Inhibition:

A comprehensive search of publicly available scientific literature did not yield specific IC50 or Ki values for this compound against a broad panel of caspases or other proteases. This quantitative data is essential for a complete understanding of its selectivity profile. Researchers are encouraged to perform their own in vitro inhibition assays to determine these values for their specific experimental systems.

Signaling Pathways Modulated by this compound

This compound primarily impacts the ER stress-mediated and intrinsic apoptotic pathways.

ER Stress-Mediated Apoptosis

ER stress, caused by the accumulation of unfolded or misfolded proteins, can trigger an apoptotic response. Caspase-12 is a key mediator of this pathway. Upon activation by ER stress, caspase-12 can cleave and activate downstream effector caspases, such as caspase-3, leading to apoptosis. By inhibiting caspase-12, this compound can block this signaling cascade and prevent ER stress-induced cell death.

ER_Stress_Pathway ER_Stress ER Stress Caspase12 Pro-Caspase-12 ER_Stress->Caspase12 activates Active_Caspase12 Active Caspase-12 Caspase12->Active_Caspase12 cleavage Effector_Caspases Effector Caspases (e.g., Caspase-3) Active_Caspase12->Effector_Caspases activates Z_ATAD_FMK This compound Z_ATAD_FMK->Active_Caspase12 inhibits Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway and the inhibitory action of this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stimuli. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases. This compound's ability to reduce caspase-9 activity suggests it can modulate this pathway, although the precise mechanism and potency of this inhibition require further investigation.

Intrinsic_Apoptosis_Pathway Apoptotic_Stimuli Intrinsic Apoptotic Stimuli Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Effector_Caspases Effector Caspases (e.g., Caspase-3) Active_Caspase9->Effector_Caspases activates Z_ATAD_FMK This compound Z_ATAD_FMK->Active_Caspase9 reduces activity Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Intrinsic Apoptosis Pathway and the modulatory effect of this compound on Caspase-9.

Experimental Protocols for Assessing Target Specificity

To determine the precise target specificity and potential off-target effects of this compound, a combination of in vitro biochemical assays and cell-based assays is recommended.

In Vitro Caspase Activity Assay (Fluorometric)

This assay is used to determine the inhibitory concentration (IC50) of this compound against a panel of purified recombinant caspases.

Materials:

  • Purified recombinant human caspases (e.g., caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10, -12)

  • This compound

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

  • Fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3, Ac-LEHD-AFC for caspase-9, Ac-ATAD-AFC for caspase-12)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute each recombinant caspase to its working concentration in cold assay buffer.

  • Reaction Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of the diluted active caspase to each well (except for the no-enzyme control).

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Add 5 µL of the corresponding fluorogenic caspase substrate (at a final concentration of 50 µM) to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., excitation at 400 nm and emission at 505 nm for AFC-based substrates).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caspase_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of This compound and Caspases Start->Prepare_Reagents Plate_Setup Add Assay Buffer, Inhibitor, and Caspase to 96-well Plate Prepare_Reagents->Plate_Setup Incubate Incubate at 37°C (15-30 min) Plate_Setup->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro fluorometric caspase activity assay.

Cell-Based Caspase Activation Assay by Western Blot

This method assesses the ability of this compound to inhibit the activation of specific caspases within a cellular context.

Materials:

  • Cell line of interest (e.g., a cell line susceptible to ER stress-induced apoptosis)

  • This compound

  • Apoptosis-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin (B1683126) for ER stress)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific for pro- and cleaved forms of caspases (e.g., anti-caspase-12, anti-caspase-9, anti-caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Induce apoptosis by adding the appropriate stimulus and incubate for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities for pro- and cleaved caspases to determine the effect of this compound on caspase activation. Normalize the results to the loading control.

Western_Blot_Workflow Start Start Cell_Treatment Cell Culture, Treatment with This compound & Apoptotic Stimulus Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for assessing caspase activation via Western Blot.

Off-Target Effects

A thorough investigation of the off-target effects of this compound is crucial for its validation as a specific research tool. While information specific to this compound is limited, it is important to note that other peptide-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, have been reported to have off-target effects on other proteases like cathepsins and calpains.[3][4] Therefore, it is recommended to screen this compound against a panel of related and unrelated proteases to establish a comprehensive selectivity profile.

Conclusion

This compound is a valuable tool for studying the role of caspase-12 in ER stress-mediated apoptosis. Its inhibitory effect on caspase-9 also warrants further investigation to fully understand its impact on the intrinsic apoptotic pathway. However, the lack of publicly available, comprehensive quantitative data on its selectivity profile highlights the need for further characterization. Researchers employing this compound should consider performing the described experimental protocols to validate its specificity within their experimental context. This will ensure the accurate interpretation of results and contribute to a more complete understanding of this important caspase inhibitor.

References

The Role of Z-ATAD-FMK in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a complex signaling network called the Unfolded Protein Response (UPR), which aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. A key mediator of ER stress-induced apoptosis is the caspase family of proteases, particularly the ER-resident caspase-12 in rodents and its human ortholog, caspase-4. Z-ATAD-FMK (Benzyloxycarbonyl-Ala-Thr-Ala-Asp-fluoromethylketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-12/4. This technical guide provides an in-depth analysis of the role of this compound in modulating ER stress, detailing its mechanism of action, the signaling pathways it intersects, and relevant experimental protocols for its study.

Introduction to ER Stress and the Unfolded Protein Response (UPR)

ER stress is triggered by a variety of physiological and pathological conditions, including hypoxia, nutrient deprivation, viral infections, and the expression of mutant proteins.[1] The cell responds by activating the UPR, which is mediated by three main ER transmembrane sensors:

  • IRE1 (Inositol-requiring enzyme 1): Possesses both kinase and endoribonuclease activity. Upon activation, it initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[2][3]

  • PERK (PKR-like ER kinase): When activated, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[2]

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce ER chaperones.[4][5]

If these adaptive measures fail to resolve the stress, the UPR shifts towards a pro-apoptotic signaling cascade. A central, ER-specific component of this apoptotic pathway is caspase-12 (in rodents) and caspase-4 (in humans).[1][4][6]

This compound: A Specific Inhibitor of ER Stress-Mediated Apoptosis

This compound is a synthetic peptide inhibitor designed to specifically target and irreversibly inhibit caspase-12 and its human ortholog, caspase-4.[7]

  • Structure and Properties: The inhibitor sequence, Ala-Thr-Ala-Asp, mimics the caspase-12/4 cleavage site. The C-terminal fluoromethyl ketone (FMK) group forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition. The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability, allowing its use in both in vitro cell culture and in vivo studies.

  • Mechanism of Action: this compound acts as a direct antagonist to the initiation of the ER-specific apoptotic cascade. By binding to the active site of procaspase-12/4, it prevents its proteolytic activation. This, in turn, blocks the downstream activation of executioner caspases, such as caspase-9 and caspase-3, thereby preventing the final stages of apoptosis.[7][8]

Signaling Pathways Modulated by this compound

This compound primarily intervenes in the apoptotic arm of the IRE1 signaling pathway. Prolonged ER stress leads to the recruitment of TNF receptor-associated factor 2 (TRAF2) to the activated IRE1α sensor on the ER membrane.[9] This IRE1-TRAF2 complex serves as a scaffold to recruit and activate procaspase-12. This compound directly blocks this activation step.

While IRE1 is the most direct upstream activator of caspase-12, the other UPR branches also contribute to the overall apoptotic decision. The PERK-eIF2α-ATF4 pathway leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2] Similarly, the ATF6 pathway can also induce CHOP expression.[5][10] CHOP, in turn, can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the same family. Although this compound does not directly inhibit the PERK or ATF6 pathways, its action on caspase-12 can significantly attenuate the final apoptotic outcome initiated by these branches.

Some studies suggest that caspase-12/4 activation can also occur downstream of mitochondrial-mediated apoptosis (the intrinsic pathway), where executioner caspases like caspase-3 cleave procaspase-12.[6][11] In this context, this compound would still serve to inhibit the amplification of the apoptotic signal at the level of the ER.

Visualizing the Signaling Nexus

The following diagrams illustrate the key signaling pathways and the point of intervention for this compound.

ER_Stress_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Sensors cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1α ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a Phosphorylates TRAF2 TRAF2 IRE1->TRAF2 Recruits ATF6_cleaved Cleaved ATF6 (n) ATF6->ATF6_cleaved Cleavage (in Golgi) Procaspase12 Procaspase-12 / 4 Caspase12 Active Caspase-12 / 4 Procaspase12->Caspase12 ATF4 ATF4 eIF2a->ATF4 Translates CHOP CHOP Transcription Factor ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes TRAF2->Procaspase12 ATF6_cleaved->CHOP Induces Procaspase9 Procaspase-9 Caspase12->Procaspase9 Activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Caspase3->Apoptosis Executes Z_ATAD This compound Z_ATAD->Caspase12 INHIBITS

Caption: ER Stress and UPR Apoptotic Signaling Pathways.

Experimental Data and Applications

This compound is a critical tool for dissecting the role of the ER-specific caspase pathway in apoptosis. Its efficacy is typically measured by assessing cell viability, caspase activity, and the expression of key UPR markers.

Data Presentation

The following tables present illustrative data based on typical experimental outcomes when using this compound to inhibit ER stress-induced apoptosis.

Table 1: Effect of this compound on Cell Viability after Tunicamycin-Induced ER Stress

Treatment GroupThis compound Conc. (µM)Cell Viability (%)Standard Deviation
Vehicle Control0100± 4.5
Tunicamycin (2 µg/mL)048± 5.1
Tunicamycin + this compound2562± 4.8
Tunicamycin + this compound5075± 5.3
Tunicamycin + this compound10088± 4.9

Note: Data are representative examples derived from typical outcomes of an MTT or similar cell viability assay after 24 hours of treatment.

Table 2: Effect of this compound on Caspase-3 Activity

Treatment GroupThis compound Conc. (µM)Relative Caspase-3 Activity (Fold Change)
Vehicle Control01.0
Tunicamycin (2 µg/mL)04.2
Tunicamycin + this compound501.8
Tunicamycin + this compound1001.2

Note: Data are representative examples based on a colorimetric or fluorometric caspase-3 substrate cleavage assay.

Table 3: Modulation of ER Stress Marker Expression by this compound

Treatment Group (24h)This compound (100 µM)GRP78/BiP Expression (Relative)CHOP Expression (Relative)Cleaved Caspase-12 (Relative)
Control-1.01.01.0
Tunicamycin (2 µg/mL)-3.55.84.5
Tunicamycin (2 µg/mL)+3.45.61.2

Note: Data are representative examples based on densitometric analysis of Western Blots. This compound is not expected to significantly alter the upstream UPR markers GRP78 and CHOP.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for key experiments involving this compound.

General Handling and Reconstitution of this compound
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the inhibitor in high-purity DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Storage: Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Working Dilution: Immediately before use, dilute the stock solution in an appropriate buffer or cell culture medium. The final concentration of DMSO in the culture should not exceed 1% to avoid solvent-related toxicity.

Cell Culture and Treatment Workflow

Experimental_Workflow Start Seed Cells Incubate1 Incubate (e.g., 24h) Start->Incubate1 Pretreat Pre-treat with This compound (e.g., 1-2h) Incubate1->Pretreat Induce Induce ER Stress (e.g., Tunicamycin) Pretreat->Induce Incubate2 Incubate (e.g., 18-48h) Induce->Incubate2 Harvest Harvest Cells for Analysis Incubate2->Harvest

Caption: General experimental workflow for studying this compound.
Western Blot for ER Stress Markers

This protocol allows for the detection of key proteins in the UPR pathway.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-40 µg of protein and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved Caspase-12/4, anti-β-actin) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and capture the signal with a digital imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound, followed by the addition of an ER stress inducer (e.g., tunicamycin). Include appropriate vehicle controls.

  • Incubation: Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Caspase Activity Assay

This assay quantifies the activity of specific caspases using a substrate that releases a chromophore or fluorophore upon cleavage.

  • Cell Lysis: Lyse treated cells using the specific lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well.

  • Substrate Addition: Add the reaction buffer containing DTT and the appropriate caspase substrate (e.g., DEVD-pNA for caspase-3, LEVD-pNA for caspase-4).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (e.g., 405 nm for pNA) or fluorescence using a plate reader. Calculate the fold-increase in activity relative to the untreated control.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for investigating the specific contribution of the caspase-12/4-mediated pathway to ER stress-induced apoptosis. Its high specificity allows researchers to delineate the complex interplay between the three branches of the UPR and the downstream apoptotic machinery. By inhibiting a key commitment step in ER-initiated cell death, this compound helps to clarify the hierarchical and temporal relationships within these signaling networks.

Future research should continue to explore the therapeutic potential of targeting caspase-4 in human diseases characterized by chronic ER stress, such as neurodegenerative disorders, metabolic diseases, and certain cancers. The development of next-generation inhibitors with improved pharmacokinetic properties, guided by the mechanistic insights gained from tools like this compound, represents a promising avenue for drug development professionals. Furthermore, elucidating the precise conditions under which caspase-4 activation becomes critical for cell fate decisions will be essential for the successful clinical translation of this therapeutic strategy.

References

Z-ATAD-FMK and Caspase-12 Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective caspase-12 inhibitor, Z-ATAD-FMK, and its role in the context of endoplasmic reticulum (ER) stress-induced apoptosis. This document details the mechanism of caspase-12 activation, the inhibitory action of this compound, and provides detailed experimental protocols for studying these processes.

Introduction to Caspase-12 and ER Stress-Induced Apoptosis

The endoplasmic reticulum is a critical organelle responsible for protein folding and calcium homeostasis.[1] Perturbations to these functions, such as the accumulation of misfolded proteins, lead to a state known as ER stress.[2] While initially triggering a pro-survival unfolded protein response (UPR), prolonged or severe ER stress can initiate apoptosis.[1] Murine caspase-12, a member of the inflammatory caspase family, is a key initiator of ER stress-specific apoptosis.[3] It is localized to the ER membrane and is activated under conditions of ER stress, subsequently leading to a downstream caspase cascade and cell death.[4]

This compound: A Selective and Irreversible Caspase-12 Inhibitor

This compound is a cell-permeable and irreversible inhibitor of caspase-12.[5] Its peptide sequence, Ala-Thr-Ala-Asp (ATAD), mimics the substrate recognition site of caspase-12, allowing it to specifically target this enzyme. The fluoromethylketone (FMK) group forms a covalent bond with the active site of caspase-12, leading to its irreversible inactivation.[5] The N-terminal benzyloxycarbonyl (Z) group enhances its cell permeability, making it effective for in vitro studies with cultured cells.[5]

Quantitative Data for this compound

While a specific IC50 value for the direct inhibition of purified caspase-12 by this compound is not consistently reported in the literature, its effective concentration in cell-based assays has been established. It is important to note that for irreversible inhibitors, the IC50 value is time-dependent and a more accurate measure of potency is the inactivation rate constant (kinact) and the inhibitor affinity (Ki). However, for practical purposes in cell culture experiments, a range of effective concentrations is typically used.

ParameterValueReference
Molecular Weight 540.54 g/mol [3]
Purity >95%[3]
Solubility Soluble in DMSO to 20 mM[3]
Form Lyophilized solid[3]
Recommended Working Concentration (in vitro) 50 nM - 100 µM

Signaling Pathway of ER Stress-Induced Caspase-12 Activation

The activation of caspase-12 is a key event in the apoptotic signaling cascade initiated by ER stress. A critical pathway involves the ER stress sensor, inositol-requiring enzyme 1α (IRE1α), and the adaptor protein TNF receptor-associated factor 2 (TRAF2).

ER_Stress_Caspase12_Activation ER Stress-Induced Caspase-12 Activation Pathway ER_Stress ER Stress (e.g., Misfolded Proteins) IRE1a IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a TRAF2 TRAF2 Recruitment IRE1a->TRAF2 Pro_Casp12_Cluster Pro-caspase-12 Clustering TRAF2->Pro_Casp12_Cluster Casp12_Activation Caspase-12 Activation (Cleavage) Pro_Casp12_Cluster->Casp12_Activation Pro_Casp9 Pro-caspase-9 Casp12_Activation->Pro_Casp9 Cleavage Casp9_Activation Caspase-9 Activation Pro_Casp9->Casp9_Activation Pro_Casp3 Pro-caspase-3 Casp9_Activation->Pro_Casp3 Cleavage Casp3_Activation Caspase-3 Activation Pro_Casp3->Casp3_Activation Apoptosis Apoptosis Casp3_Activation->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Casp12_Activation Inhibition

ER Stress-Induced Caspase-12 Activation Pathway

Upon ER stress, IRE1α dimerizes and autophosphorylates, creating a scaffold for the recruitment of TRAF2.[2] TRAF2, in turn, facilitates the clustering of pro-caspase-12 molecules on the ER membrane.[2] This proximity-induced dimerization is thought to be sufficient for the auto-catalytic cleavage and activation of caspase-12.[2] Activated caspase-12 can then cleave and activate pro-caspase-9, which subsequently activates the executioner caspase, caspase-3, culminating in apoptosis. This compound specifically inhibits the activity of cleaved caspase-12, thereby blocking the downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to study caspase-12 activation and its inhibition by this compound.

Fluorometric Caspase-12 Activity Assay

This assay quantifies the activity of caspase-12 by measuring the fluorescence of a cleaved substrate.

Materials:

  • Cells or tissue lysates

  • Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-12 Substrate: ATAD-AFC (7-amino-4-trifluoromethyl coumarin) (10 mM stock in DMSO)

  • This compound (10 mM stock in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Protocol:

  • Sample Preparation:

    • Induce ER stress in cells using a known inducer (e.g., tunicamycin (B1663573) or thapsigargin).

    • Prepare cell lysates by resuspending 1-2 x 106 cells in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.

    • Collect the supernatant (cytosolic extract).

    • Determine protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add 50 µg of cell lysate to each well.

    • For inhibitor studies, pre-incubate the lysate with desired concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30 minutes at 37°C. Include a DMSO vehicle control.

    • Add Caspase Assay Buffer to a final volume of 100 µL per well.

  • Reaction Initiation and Measurement:

    • Add 2 µL of 10 mM ATAD-AFC substrate to each well (final concentration: 200 µM).

    • Immediately begin reading the fluorescence at 37°C in kinetic mode for 1-2 hours, taking readings every 5-10 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve.

    • For inhibition studies, plot the percentage of caspase-12 activity versus the log concentration of this compound to determine the IC50 value.

Caspase12_Activity_Assay_Workflow Fluorometric Caspase-12 Activity Assay Workflow Induce_ER_Stress Induce ER Stress in Cells Prepare_Lysate Prepare Cell Lysate Induce_ER_Stress->Prepare_Lysate Protein_Quant Quantify Protein Concentration Prepare_Lysate->Protein_Quant Setup_Assay Set up Assay in 96-well Plate (Lysate +/- this compound) Protein_Quant->Setup_Assay Add_Substrate Add ATAD-AFC Substrate Setup_Assay->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Rate of cleavage, IC50) Measure_Fluorescence->Data_Analysis

Fluorometric Caspase-12 Activity Assay Workflow
Western Blot Analysis of Caspase-12 Cleavage

This method is used to visualize the cleavage of pro-caspase-12 into its active fragments.

Materials:

  • Cell lysates prepared as in 4.1.

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-caspase-12 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Separation:

    • Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-caspase-12 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Analyze the bands corresponding to pro-caspase-12 and its cleaved fragments. A decrease in the pro-caspase-12 band and the appearance of cleaved fragments indicate activation.

Conclusion

This compound is a valuable tool for researchers studying the role of caspase-12 in ER stress-induced apoptosis. Its specificity and irreversible mode of action allow for the targeted inhibition of this key initiator caspase. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for investigating the intricate mechanisms of ER stress signaling and for the development of potential therapeutic strategies targeting this pathway.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should always follow appropriate laboratory safety guidelines and consult product-specific datasheets for detailed handling and storage information.

References

Z-ATAD-FMK: A Technical Guide to its Role in Apoptosis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ATAD-FMK (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone) is a key chemical tool utilized in the study of apoptosis, or programmed cell death. As a cell-permeable, irreversible inhibitor of specific caspase enzymes, it allows for the detailed investigation of apoptotic signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, its primary role in endoplasmic reticulum (ER) stress-mediated apoptosis, and its influence on the mitochondrial apoptotic pathway. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Core Mechanism of Action

This compound belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors. These compounds function as irreversible inhibitors of caspases, a family of cysteine proteases that are central to the execution of apoptosis. The peptide sequence of this compound is designed to be recognized by the substrate-binding site of its target caspases. The fluoromethyl ketone group then forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to its irreversible inactivation. The N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor.

This compound is primarily recognized as a specific inhibitor of caspase-12 , a key initiator caspase in the ER stress-induced apoptotic pathway. Additionally, it has been shown to reduce the activity of caspase-9 , the initiator caspase of the mitochondrial (intrinsic) apoptotic pathway.[1][2]

Quantitative Data

While specific IC50 or Ki values for this compound are not consistently reported across publicly available literature, the following table summarizes its known targets and provides typical working concentrations used in cell-based assays. Researchers are advised to determine the optimal concentration for their specific cell type and experimental conditions.

Inhibitor Primary Target Secondary Target(s) Typical Working Concentration (in vitro) Molecular Weight Purity
This compoundCaspase-12Caspase-950 nM - 100 µM[3]540.54 g/mol [4]>95%[4]

Signaling Pathways

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

ER stress occurs when the folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), which initially aims to restore homeostasis. However, prolonged or severe ER stress triggers apoptosis. Caspase-12, an ER-resident caspase, is a critical mediator of this process.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress GRP78 GRP78 ER Stress->GRP78 dissociation PERK PERK GRP78->PERK IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 CHOP CHOP PERK->CHOP upregulation Pro-caspase-12 Pro-caspase-12 IRE1->Pro-caspase-12 activates via TRAF2 IRE1->CHOP upregulation ATF6->CHOP upregulation Caspase-12 Caspase-12 Pro-caspase-12->Caspase-12 Pro-caspase-9 Pro-caspase-9 Caspase-12->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-12 inhibits This compound->Caspase-9 inhibits

Under ER stress, the chaperone GRP78 dissociates from transmembrane sensors PERK, IRE1, and ATF6, leading to their activation. This UPR signaling can upregulate the pro-apoptotic transcription factor CHOP. IRE1 activation can also lead to the recruitment and activation of pro-caspase-12. Activated caspase-12 then cleaves and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. This compound directly inhibits the activity of caspase-12 and caspase-9, thereby blocking this signaling cascade.

Crosstalk with the Mitochondrial (Intrinsic) Pathway

The ER stress pathway is interconnected with the mitochondrial pathway of apoptosis. For example, CHOP can upregulate pro-apoptotic Bcl-2 family members and downregulate anti-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which binds to Apaf-1 to form the apoptosome, a complex that activates caspase-9. As this compound can inhibit caspase-9, it can also attenuate apoptosis induced via this crosstalk.

Experimental_Workflow Cell Culture Cell Culture Induce ER Stress\n(e.g., Tunicamycin, Thapsigargin) Induce ER Stress (e.g., Tunicamycin, Thapsigargin) Cell Culture->Induce ER Stress\n(e.g., Tunicamycin, Thapsigargin) Treat with this compound\n(or vehicle control) Treat with this compound (or vehicle control) Induce ER Stress\n(e.g., Tunicamycin, Thapsigargin)->Treat with this compound\n(or vehicle control) Incubate for desired time Incubate for desired time Treat with this compound\n(or vehicle control)->Incubate for desired time Harvest Cells Harvest Cells Incubate for desired time->Harvest Cells Apoptosis Assays Apoptosis Assays Harvest Cells->Apoptosis Assays Western Blot\n(Caspase-12, -9, -3, PARP, CHOP) Western Blot (Caspase-12, -9, -3, PARP, CHOP) Apoptosis Assays->Western Blot\n(Caspase-12, -9, -3, PARP, CHOP) Caspase Activity Assay Caspase Activity Assay Apoptosis Assays->Caspase Activity Assay TUNEL Assay TUNEL Assay Apoptosis Assays->TUNEL Assay Flow Cytometry\n(Annexin V/PI) Flow Cytometry (Annexin V/PI) Apoptosis Assays->Flow Cytometry\n(Annexin V/PI)

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound to inhibit ER stress-induced apoptosis.

Materials:

  • Cells of interest cultured in appropriate medium

  • ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)

  • This compound (reconstituted in DMSO to a 20 mM stock solution)[3]

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for optimal growth and treatment response.

  • Pre-treatment (Optional): In some experimental designs, cells are pre-incubated with this compound for 30 minutes to 2 hours before the addition of the apoptotic stimulus.

  • Treatment:

    • Dilute the 20 mM this compound stock solution in cell culture medium to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). A dilution series is recommended to determine the optimal concentration.[3]

    • For the vehicle control, add an equivalent volume of DMSO to the cell culture medium.

    • Induce ER stress by adding the inducing agent at a pre-determined effective concentration.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: Harvest cells for downstream analysis. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting the cleavage of caspases and other apoptotic markers by Western blot.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-12, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-CHOP, anti-GRP78, and a loading control like anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caspase Activity Assay

This fluorometric assay measures the activity of specific caspases in cell lysates.

Materials:

  • Cell lysates from treated and control cells

  • Caspase-specific fluorogenic substrate (e.g., for caspase-9 or caspase-3)

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add cell lysate (e.g., 50 µg protein) to each well.

  • Substrate Addition: Add the caspase-specific fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the caspase activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Fixation: Fix the cells with fixation solution for 15-30 minutes at room temperature.

  • Washing: Wash the cells with PBS.

  • Permeabilization: Permeabilize the cells on ice for 2 minutes.

  • Washing: Wash the cells with PBS.

  • TUNEL Staining: Add the TUNEL reaction mixture to the cells and incubate for 1 hour at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells with PBS.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with mounting medium (optionally containing a nuclear counterstain like DAPI). Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

Conclusion

This compound is an indispensable tool for dissecting the molecular mechanisms of ER stress-induced apoptosis. Its specificity for caspase-12, coupled with its effect on caspase-9, allows for the targeted inhibition of key nodes in the apoptotic signaling network. By employing the protocols and understanding the pathways outlined in this guide, researchers can effectively utilize this compound to advance our understanding of apoptosis and its role in health and disease.

References

Z-ATAD-FMK: An In-Depth Technical Guide to its Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ATAD-FMK (carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspartic acid fluoromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-12.[1][2][3][4][5] This peptide-based inhibitor is a crucial tool for investigating the signaling pathways involved in endoplasmic reticulum (ER) stress-induced apoptosis. By specifically targeting caspase-12, this compound allows for the detailed dissection of its role in cellular demise, distinguishing it from other apoptotic pathways. This guide provides a comprehensive overview of the downstream signaling of this compound, including its mechanism of action, effects on cellular pathways, and detailed experimental protocols for its use.

Mechanism of Action

This compound functions by covalently binding to the active site of caspase-12, thereby irreversibly inhibiting its proteolytic activity.[4] Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation.[2] Caspase-12 is classified as an inflammatory caspase and is primarily localized to the ER.[6] Under conditions of ER stress, such as the accumulation of unfolded or misfolded proteins, pro-caspase-12 is activated. Activated caspase-12 then initiates a downstream signaling cascade that ultimately leads to apoptosis. This compound's inhibitory action on caspase-12 makes it an invaluable tool for studying the specific contributions of the ER stress pathway to cell death.

Downstream Signaling Pathways

The primary downstream signaling pathway affected by this compound is the ER stress-induced apoptotic cascade. Inhibition of caspase-12 by this compound blocks the subsequent activation of downstream effector caspases.

ER Stress-Induced Apoptosis

Under prolonged or severe ER stress, cells initiate an apoptotic program to eliminate damaged cells. This pathway is initiated by the activation of pro-caspase-12 at the ER membrane. Activated caspase-12 then translocates to the cytoplasm where it cleaves and activates pro-caspase-9.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By inhibiting caspase-12, this compound effectively halts this cascade, preventing the activation of caspase-9 and subsequent downstream events, thereby promoting cell survival.[1]

ER_Stress_Apoptosis_Pathway ER Stress-Induced Apoptosis Pathway ER_Stress ER Stress (e.g., Tunicamycin) Pro_Casp12 Pro-Caspase-12 ER_Stress->Pro_Casp12 activates Casp12 Caspase-12 (active) Pro_Casp12->Casp12 cleavage Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 cleaves Z_ATAD_FMK This compound Z_ATAD_FMK->Casp12 inhibits Casp9 Caspase-9 (active) Pro_Casp9->Casp9 activation Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 cleaves Casp3 Caspase-3 (active) Pro_Casp3->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis executes

Diagram 1: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.
Crosstalk with Other Cell Death Pathways

While the primary role of this compound is in the study of ER stress-induced apoptosis, it is important to consider its potential effects, or lack thereof, on other programmed cell death pathways such as necroptosis and pyroptosis.

  • Necroptosis: This is a regulated form of necrosis that is typically independent of caspases and is mediated by receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL). The pan-caspase inhibitor Z-VAD-FMK has been shown to induce necroptosis under certain conditions by inhibiting caspase-8, which normally cleaves and inactivates RIPK1 and RIPK3.[7][8] However, there is currently a lack of direct evidence to suggest that the specific inhibition of caspase-12 by this compound has a similar effect on the core necroptotic machinery.

  • Pyroptosis: This is a pro-inflammatory form of cell death dependent on inflammatory caspases like caspase-1, -4, and -5, which cleave Gasdermin D (GSDMD) to induce pore formation in the cell membrane.[9][10] While caspase-12 is classified as an inflammatory caspase, its direct role in GSDMD cleavage and pyroptosis is not well-established.[6] Therefore, this compound is not typically used to study pyroptosis, and its effects on this pathway are likely minimal.

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference
TargetCaspase-12[1]
Secondary TargetCaspase-9 (activity reduced upon caspase-12 inhibition)[1]
Molecular Weight540.54 g/mol [5]
FormLyophilized powder[5]
SolubilitySoluble in DMSO to 20 mM[5]
StorageStore at -20°C, desiccated.[5]
Purity>95%[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Induction of ER Stress and Treatment with this compound

This protocol describes the induction of ER stress using tunicamycin (B1663573) and subsequent treatment with this compound to assess its protective effects.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HeLa)

  • Complete cell culture medium

  • Tunicamycin (stock solution in DMSO)[11]

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well or 6-well plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate to achieve 70-80% confluency at the time of treatment.

  • Tunicamycin Treatment: The day after seeding, treat the cells with tunicamycin at a final concentration of 1-5 µg/mL to induce ER stress.[11] A dose-response curve is recommended to determine the optimal concentration for your cell line.

  • This compound Co-treatment: Simultaneously with tunicamycin treatment, add this compound to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM). Include a vehicle control (DMSO) for both tunicamycin and this compound.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Following incubation, proceed with downstream analyses such as cell viability assays or Western blotting.

ER_Stress_Induction_Workflow Workflow for ER Stress Induction and this compound Treatment Seed_Cells Seed Cells Add_Tunicamycin Add Tunicamycin (e.g., 1-5 µg/mL) Seed_Cells->Add_Tunicamycin Add_ZATADFMK Add this compound (e.g., 10-50 µM) Seed_Cells->Add_ZATADFMK Incubate Incubate (12-48 hours) Add_Tunicamycin->Incubate Add_ZATADFMK->Incubate Analysis Downstream Analysis (MTT Assay, Western Blot) Incubate->Analysis

Diagram 2: Workflow for ER Stress Induction and this compound Treatment.
Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells treated with this compound in the context of ER stress.

Materials:

  • Cells treated as described in Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • Microplate reader

Procedure:

  • Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]

  • Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of Caspase Cleavage

This protocol details the detection of pro- and cleaved forms of caspases to assess the efficacy of this compound in blocking the apoptotic cascade.

Materials:

  • Cells treated as described in Protocol 1 in a 6-well plate

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-12, anti-cleaved caspase-9, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Western_Blot_Workflow Western Blot Workflow for Caspase Cleavage Cell_Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved caspase-9) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Diagram 3: Western Blot Workflow for Caspase Cleavage Analysis.

Conclusion

This compound is an indispensable tool for elucidating the molecular mechanisms of ER stress-induced apoptosis. Its specificity for caspase-12 allows for precise investigation of this signaling pathway. By utilizing the information and protocols provided in this guide, researchers can effectively employ this compound to advance our understanding of the complex interplay between ER stress and cell fate decisions, which is critical for the development of novel therapeutic strategies for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for Z-ATAD-FMK in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Z-ATAD-FMK, a specific and irreversible inhibitor of caspase-12, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and summarizes effective concentrations used in various cell lines.

Introduction

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a potent and irreversible inhibitor of caspase-12.[1] Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress.[2] By specifically targeting caspase-12, this compound allows researchers to investigate the role of the ER stress pathway in programmed cell death and to explore its potential as a therapeutic target in diseases associated with ER stress, such as neurodegenerative disorders and ischemia.[1]

Product Information

PropertyValue
Full Name Z-Ala-Thr-Ala-Asp(OMe)-FMK
Target Caspase-12
Nature Synthetic Peptide
Molecular Weight 540.54 g/mol [1]
Formulation Lyophilized powder
Solubility Soluble in DMSO to 20 mM[1]
Storage Store lyophilized powder at -20°C. Once reconstituted in DMSO, store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. The reconstituted solution is stable for up to 6 months.[3]

Mechanism of Action

This compound functions by irreversibly binding to the active site of caspase-12, thereby preventing its proteolytic activity.[3] Caspase-12 is an initiator caspase that is activated in response to ER stress, such as the accumulation of unfolded or misfolded proteins.[2] Upon activation, caspase-12 can cleave and activate downstream effector caspases, including caspase-9 and caspase-3, ultimately leading to apoptosis.[2] this compound specifically blocks this pathway, making it a valuable tool for studying ER stress-mediated cell death.

ER Stress-Induced Apoptosis Signaling Pathway

ER_Stress_Apoptosis_Pathway ER Stress-Induced Apoptosis Pathway ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) IRE1 IRE1 ER_Stress->IRE1 TRAF2 TRAF2 IRE1->TRAF2 Pro_Casp12 Pro-caspase-12 TRAF2->Pro_Casp12 Casp12 Active Caspase-12 Pro_Casp12->Casp12 Pro_Casp9 Pro-caspase-9 Casp12->Pro_Casp9 Casp9 Active Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Casp12

Caption: ER stress activates IRE1, leading to the recruitment of TRAF2 and activation of caspase-12.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow with this compound Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Pre_treatment Pre-treat with this compound (or vehicle control) Cell_Seeding->Pre_treatment Induce_Apoptosis Induce ER Stress / Apoptosis Pre_treatment->Induce_Apoptosis Incubation Incubate for a Defined Period Induce_Apoptosis->Incubation Analysis Analyze Cells Incubation->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Caspase_Activity Caspase Activity Assay Analysis->Caspase_Activity Western_Blot Western Blot Analysis->Western_Blot TUNEL TUNEL Assay Analysis->TUNEL End End Viability->End Caspase_Activity->End Western_Blot->End TUNEL->End

Caption: A typical workflow for investigating the effects of this compound on cultured cells.

Recommended Working Concentrations

The optimal concentration of this compound is highly dependent on the cell type, the nature and strength of the apoptotic stimulus, and the duration of the experiment.[3] A general working concentration range is between 50 nM and 100 µM.[3] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Cell LineApoptosis InducerThis compound ConcentrationTreatment DurationObserved Effect
Rat Annular CellsTunicamycinNot specifiedNot specifiedSuppressed apoptosis and caspase-9 activity.[1]
Various Tumor CellsVarious50 nM - 100 µMVariesInhibition of apoptosis.[3]
Normal CellsVarious50 nM - 100 µMVariesInhibition of apoptosis.[3]

Experimental Protocols

Reconstitution and Dilution of this compound
  • Reconstitution: Reconstitute the lyophilized this compound powder in high-purity DMSO to create a stock solution, typically at 20 mM.[3] For a 1 mg vial with a molecular weight of 540.54 g/mol , add 92.5 µL of DMSO.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for up to 6 months.[3]

  • Preparation of Working Solution: Immediately before use, dilute the 20 mM stock solution in cell culture medium to the desired final concentration.[3] It is recommended to perform a serial dilution to achieve the final working concentration. To minimize solvent toxicity, the final DMSO concentration in the cell culture should not exceed 0.5-1.0%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) or vehicle control for 1-2 hours.

  • Induce apoptosis by adding the desired stimulus (e.g., tunicamycin, thapsigargin) to the appropriate wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of caspase-9, a downstream target of caspase-12.

Materials:

  • Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)

  • Cell lysis buffer

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Seed cells in a 6-well plate or T-25 flask and treat with this compound and the apoptosis inducer as described for the cell viability assay.

  • After the incubation period, harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells by adding 50-100 µL of ice-cold cell lysis buffer and incubating on ice for 10-15 minutes.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).

  • In a 96-well black plate, add 50 µg of protein from each lysate to separate wells.

  • Add 50 µL of 2x reaction buffer containing 10 mM DTT to each well.

  • Add 5 µL of the caspase-9 substrate (Ac-LEHD-AFC, 1 mM stock) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with a fluorometric plate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]

  • Express the caspase activity as the fold-change in fluorescence relative to the untreated control.

Western Blot Analysis

This protocol is for detecting the expression and cleavage of caspase-12 and its downstream targets.

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Primary antibodies (e.g., anti-caspase-12, anti-caspase-9, anti-caspase-3, anti-PARP, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates as described in the caspase activity assay protocol.

  • Determine the protein concentration of each lysate.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-caspase-12) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like actin or tubulin.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (commercially available)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Grow cells on coverslips or in chamber slides and treat with this compound and the apoptosis inducer.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2-5 minutes on ice.

  • Wash the cells twice with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically includes TdT enzyme and labeled dUTPs).

  • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells three times with PBS.

  • If desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry.

References

In Vivo Application of Z-ATAD-FMK: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing Z-ATAD-FMK and Z-VAD-FMK

In the study of apoptosis and cellular stress, caspase inhibitors are invaluable tools. However, the specificity of these inhibitors is crucial for accurate experimental design and interpretation. A common point of confusion exists between this compound and Z-VAD-FMK, two peptide-based irreversible caspase inhibitors.

  • This compound is a specific inhibitor of caspase-12 , an enzyme primarily associated with apoptosis induced by endoplasmic reticulum (ER) stress.[1][2] Its use is targeted toward investigating the role of the ER stress pathway in various pathological conditions.

  • Z-VAD-FMK is a pan-caspase inhibitor , meaning it broadly inhibits the activity of multiple caspases.[3][4] This makes it a useful tool for determining if a cellular process is caspase-dependent, but it does not isolate the specific apoptotic pathway involved.[3][4]

This document provides detailed application notes and protocols for the in vivo use of this compound, with comparative information and established protocols for Z-VAD-FMK to serve as a reference.

This compound: The Caspase-12 Inhibitor

Mechanism of Action

This compound is a synthetic peptide that irreversibly inhibits caspase-12.[5] Caspase-12 is localized to the endoplasmic reticulum and is a key mediator of apoptosis triggered by ER stress, a condition that arises from the accumulation of misfolded proteins.[1][2] Upon activation, caspase-12 initiates a cascade that leads to apoptosis.[1] By specifically inhibiting caspase-12, this compound allows researchers to dissect the role of ER stress-induced apoptosis in disease models.

dot

er_stress_pathway ER Stress-Induced Apoptosis Pathway ER_Stress Endoplasmic Reticulum Stress (e.g., misfolded proteins) Caspase12 Pro-Caspase-12 ER_Stress->Caspase12 activates Active_Caspase12 Active Caspase-12 Caspase12->Active_Caspase12 Downstream Downstream Caspase Activation Active_Caspase12->Downstream Z_ATAD_FMK This compound Z_ATAD_FMK->Active_Caspase12 inhibits Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.

In Vivo Use: Current Status and Recommendations

While this compound is described as being active in vivo, there is a notable lack of established and published protocols detailing its use in animal models. This necessitates a careful and systematic approach by researchers to establish effective and non-toxic dosing regimens.

2.2.1. Proposed Experimental Workflow for In Vivo Protocol Development

The following workflow is a recommended approach for researchers planning to use this compound in vivo for the first time.

dot

experimental_workflow Workflow for In Vivo this compound Protocol Development cluster_preclinical Pre-Animal Studies cluster_animal_studies Animal Studies Dose_Estimation 1. In Vitro to In Vivo Dose Extrapolation Formulation 2. Vehicle Formulation Dose_Estimation->Formulation Toxicity_Study 3. Pilot Toxicity Study (MTD) Formulation->Toxicity_Study Efficacy_Study 4. Efficacy Study in Disease Model Toxicity_Study->Efficacy_Study Target_Engagement 5. Assess Target Engagement Efficacy_Study->Target_Engagement

Figure 2: Proposed workflow for developing an in vivo protocol for this compound.

2.2.2. Detailed Methodologies

  • Step 1: In Vitro to In Vivo Dose Extrapolation:

    • Begin by determining the effective concentration of this compound in your in vitro model.

    • As a starting point for in vivo dosage, consider the doses used for other peptide-based caspase inhibitors like Z-VAD-FMK (e.g., 1-10 mg/kg in mice).[6]

    • It is advisable to start with a low dose and escalate.

  • Step 2: Vehicle Formulation:

    • This compound is typically soluble in DMSO. For in vivo use, a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a biocompatible vehicle such as saline or PBS.

    • Caution: The final concentration of DMSO should be kept to a minimum to avoid solvent toxicity. A final concentration of 5-10% DMSO is generally considered acceptable for intraperitoneal injections.

  • Step 3: Pilot Toxicity Study (Maximum Tolerated Dose - MTD):

    • Before proceeding to efficacy studies, a pilot study in a small number of healthy animals is essential to determine the MTD.

    • Administer escalating doses of this compound to different groups of animals.

    • Monitor the animals closely for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

    • The MTD is the highest dose that does not cause unacceptable toxicity.

  • Step 4: Efficacy Study in Disease Model:

    • Once a safe dose range has been established, you can proceed to test the efficacy of this compound in your animal model of disease.

    • The route of administration (e.g., intraperitoneal, intravenous) and the frequency of dosing will depend on the specific disease model and the pharmacokinetic properties of the compound, which are currently not well-documented.

  • Step 5: Assess Target Engagement:

    • To confirm that this compound is reaching its target and is biologically active, it is important to assess the inhibition of caspase-12 activity in the tissue of interest.

    • This can be done by measuring the levels of cleaved (active) caspase-12 or the cleavage of its downstream substrates.

Quantitative Data for this compound

The available quantitative data for this compound is limited and primarily from in vitro studies.

ParameterValueSource
Molecular Weight 540.54 g/mol [7]
Purity >95%-
Solubility Soluble in DMSO
In Vitro Working Conc. Varies by cell type and stimulus
In Vivo Dosage Not established-

Z-VAD-FMK: The Pan-Caspase Inhibitor as a Reference

In contrast to this compound, the pan-caspase inhibitor Z-VAD-FMK has been extensively used in in vivo studies. The protocols and data for Z-VAD-FMK can serve as a valuable reference for designing in vivo experiments with other peptide-based caspase inhibitors.

Mechanism of Action

Z-VAD-FMK irreversibly binds to the catalytic site of a broad range of caspases, thereby inhibiting their activity and blocking apoptosis.[3][4] Its broad specificity makes it a tool for determining general caspase dependency rather than for dissecting specific pathways.

dot

apoptosis_pathway General Apoptosis Pathway and Z-VAD-FMK Inhibition Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Initiator_Caspases inhibits Z_VAD_FMK->Executioner_Caspases inhibits

Figure 3: General apoptosis pathway and broad inhibition by Z-VAD-FMK.

Established In Vivo Protocols for Z-VAD-FMK

The following table summarizes several published in vivo studies using Z-VAD-FMK, providing a reference for dosage, administration route, and observed effects.

Animal ModelDosageAdministration RouteVehicleObserved EffectsSource
Mouse (pregnant)10 mg/kgIntraperitoneal (i.p.)DMSO/PBSDelayed preterm delivery induced by heat-killed Group B Streptococcus.[6]
Mouse (endotoxic shock)5, 10, or 20 µg/gIntraperitoneal (i.p.)SalineReduced mortality and alleviated disease after lipopolysaccharide (LPS) challenge.[8]
Mouse (sepsis)10 mg/kgIntraperitoneal (i.p.)Not specifiedImproved survival after LPS/GalN treatment.[9]
Rat (sepsis)2 mg/kg/hIntravenous (i.v.) infusionNot specifiedReduced apoptosis markers in thymocytes.[10]

3.2.1. Example Protocol: Z-VAD-FMK in a Mouse Model of Endotoxic Shock [8]

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

  • Reagent Preparation: Dissolve Z-VAD-FMK in saline to the desired concentration (e.g., for a 20 µg/g dose in a 20g mouse, prepare a solution for a 400 µg injection).

  • Administration:

    • Pre-treat mice with Z-VAD-FMK (5, 10, or 20 µg/g body weight) or vehicle (saline) via intraperitoneal injection.

    • Two hours after Z-VAD-FMK administration, induce endotoxic shock by an intraperitoneal injection of LPS (10 µg/g of body weight).

  • Endpoint Measurement:

    • Monitor survival over a specified period.

    • Collect serum samples after 6 hours to measure inflammatory cytokines (e.g., TNF-α, IL-12, IL-6).

    • Collect tissues (liver, lungs, spleen) after 12 hours for histological analysis and assessment of apoptosis (e.g., TUNEL staining).

Summary and Conclusion

This compound is a valuable tool for investigating the specific role of caspase-12 in ER stress-induced apoptosis. However, researchers should be aware of the current lack of established in vivo protocols. By following a systematic approach of dose-finding, toxicity testing, and target engagement assessment, it is possible to develop a robust in vivo experimental plan. The well-documented in vivo use of the pan-caspase inhibitor Z-VAD-FMK provides a useful framework for designing these initial studies. Careful experimental design and clear differentiation between these two inhibitors are paramount for generating accurate and reproducible data in the field of apoptosis research.

References

Application Notes and Protocols: Z-ATAD-FMK for Studying Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the progressive loss of neurons. A key pathological feature implicated in this neuronal death is stress in the endoplasmic reticulum (ER), which can trigger apoptosis. Caspase-12, an enzyme localized to the ER, is a critical mediator of ER stress-induced apoptosis.

Z-ATAD-FMK (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a cell-permeable, irreversible inhibitor specifically targeting Caspase-12.[1][2] This specificity makes it a valuable research tool for dissecting the precise role of the ER stress-mediated apoptotic pathway in neurodegeneration, distinct from other cell death mechanisms. While broad-spectrum caspase inhibitors like Z-VAD-FMK are widely used, their pan-caspase activity can sometimes obscure the roles of individual caspases and may induce alternative cell death pathways like necroptosis.[3][4][5] this compound allows for a more focused investigation of the Caspase-12-dependent pathway.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of neurodegenerative disease.

Mechanism of Action: Inhibiting the ER Stress Apoptotic Pathway

Under prolonged ER stress, Caspase-12 is activated, leading to a cascade that culminates in apoptosis. This compound, a fluoromethyl ketone (FMK)-derivatized peptide, irreversibly binds to the active site of Caspase-12, preventing its proteolytic activity and halting the downstream apoptotic signaling.[1][2]

However, inhibiting caspase-mediated apoptosis can sometimes unmask an alternative, inflammatory form of programmed cell death called necroptosis. This pathway is mediated by RIPK1, RIPK3, and MLKL.[3] When studying caspase inhibitors, it is crucial to consider this potential shift in cell death mechanism.

cluster_0 ER Stress-Induced Apoptosis cluster_1 Alternative Necroptosis Pathway ER_Stress ER Stress (e.g., Aβ oligomers, α-synuclein) Caspase12 Caspase-12 ER_Stress->Caspase12 activates Caspase9 Caspase-9 Caspase12->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Caspase12 inhibits Stimulus Inflammatory Stimuli + Caspase Inhibition RIPK1 RIPK1 Stimulus->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 forms necrosome MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces

Caption: this compound inhibits Caspase-12, blocking apoptosis but potentially allowing necroptosis.

Data Presentation: Quantitative Parameters

The effective concentration of caspase inhibitors can vary significantly based on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[2] The following tables summarize typical working parameters derived from studies using this compound and the related pan-caspase inhibitor Z-VAD-FMK.

Table 1: In Vitro Experimental Parameters

Parameter This compound Z-VAD-FMK Cell Types Purpose Reference
Working Concentration 50 nM - 100 µM 20 µM - 200 µM Neuronal cultures, Microglia, HepG2 cells Apoptosis/Necroptosis Inhibition [2][6][7]
Pre-treatment Time Not specified 30 min - 2 hours HepG2 cells, Mesencephalic neurons Allow cell permeability before stimulus [4][6]
Treatment Duration 24 - 48 hours 12 hours - 24 hours Mesencephalic neurons, Macrophages Observe effects on cell death pathways [3][7]

| Solvent | DMSO | DMSO | All | Stock solution preparation |[2] |

Table 2: In Vivo Experimental Parameters (Adapted from Z-VAD-FMK Studies)

Parameter Value Animal Model Administration Route Purpose Reference
Dosage 5 - 20 µg/g (or 5-20 mg/kg) Mouse (LPS-induced endotoxic shock) Intraperitoneal (i.p.) Alleviate inflammation [3]
Dosage 10 mg/kg Mouse (GBS-induced preterm delivery) Intraperitoneal (i.p.) Prevent apoptosis [8]

| Pre-treatment Time | 30 min - 2 hours | Mouse models | i.p. | Inhibit caspases before insult |[3][8] |

Note: In vivo data for this compound is limited. The parameters listed are for the pan-caspase inhibitor Z-VAD-FMK and should be optimized for specific neurodegenerative models.

Experimental Protocols

Reagent Preparation and Storage
  • Reconstitution : this compound is typically supplied as a lyophilized powder. To create a 20 mM stock solution of the 1 mg vial (MW: 540 Da), reconstitute the powder in 92.6 µL of high-purity DMSO.[2]

  • Storage : Store the lyophilized powder at -20°C to -70°C for up to one year. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at ≤ -20°C. Avoid repeated freeze-thaw cycles.[2]

  • Negative Control : For robust experiments, use a negative control peptide like Z-FA-FMK, which inhibits cathepsins but not caspases, to control for off-target effects.[1]

Protocol 1: In Vitro Neuroprotection Assay in Primary Neurons

This protocol assesses the ability of this compound to protect cultured neurons from ER stress-induced death.

Materials:

  • Primary cortical or hippocampal neurons (e.g., from E18 rat embryos)[9]

  • Neurobasal medium with B-27 supplement

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • This compound (20 mM stock in DMSO)

  • Z-FA-FMK (negative control)

  • Cell viability assays (e.g., LDH release kit for necrosis, TUNEL stain for apoptosis)

  • 96-well culture plates

Procedure:

  • Cell Plating : Plate primary neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.

  • Inhibitor Pre-treatment : Prepare working dilutions of this compound and Z-FA-FMK in culture medium. A typical starting concentration is 50 µM. Add the diluted inhibitors to the appropriate wells and incubate for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration (typically <0.5%).

  • Induction of ER Stress : Add the ER stress-inducing agent (e.g., 1 µg/mL Tunicamycin) to the wells containing inhibitors and control wells.

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Death :

    • Necrosis : Collect the supernatant to measure LDH release according to the manufacturer's protocol.

    • Apoptosis : Fix the cells and perform TUNEL staining to identify apoptotic nuclei.

  • Data Analysis : Quantify cell death relative to the vehicle-treated, ER stress-induced control. A significant reduction in cell death in the this compound group compared to controls would indicate neuroprotection via Caspase-12 inhibition.

A 1. Culture Primary Neurons (7-10 days) B 2. Pre-treat with Controls & this compound (Vehicle, Z-FA-FMK, this compound for 1-2h) A->B C 3. Induce Neurotoxicity (e.g., Tunicamycin for ER Stress) B->C D 4. Incubate (24 hours) C->D E 5. Assess Cell Viability & Death Pathways D->E F LDH Assay (Necrosis) E->F G TUNEL Staining (Apoptosis) E->G H Western Blot (Caspase-12, RIPK3) E->H I 6. Analyze Data & Conclude F->I G->I H->I

Caption: Workflow for an in vitro neuroprotection experiment using this compound.
Protocol 2: Western Blot Analysis for Cell Death Pathway

This protocol is used to confirm the inhibition of Caspase-12 and to investigate a potential switch to necroptosis.

Materials:

  • Cell lysates from Protocol 1

  • Protein electrophoresis and blotting equipment

  • Primary antibodies: anti-cleaved Caspase-12, anti-RIPK1, anti-RIPK3, anti-phospho-MLKL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with the desired primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

  • Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis : Densitometrically quantify the bands and normalize to the loading control. Look for decreased cleaved Caspase-12 in this compound-treated samples and any corresponding increase in necroptosis markers like p-MLKL.

Interpreting Results and Logical Considerations

  • Outcome 1: Neuroprotection : A significant reduction in apoptotic markers (TUNEL, cleaved Caspase-3) without an increase in necrotic markers (LDH release) indicates that ER stress-induced, Caspase-12-dependent apoptosis is a primary driver of cell death in your model.

  • Outcome 2: Switch to Necroptosis : A reduction in apoptotic markers but a concurrent increase in LDH release and necroptotic markers (p-MLKL) suggests that while apoptosis is blocked, the cells have switched to necroptosis.[4] This is a common phenomenon observed with pan-caspase inhibitors and reveals a different therapeutic vulnerability.[5][10] To confirm this, the experiment can be repeated with the co-administration of a RIPK1 inhibitor like Necrostatin-1.

  • Outcome 3: No Effect : If this compound has no effect on cell viability, it suggests that the Caspase-12 pathway is not significantly involved in the neurotoxicity of your specific model.

A Neurodegenerative Disease Model (e.g., Alzheimer's, Parkinson's) B Induces ER Stress A->B C Caspase-12 Activation B->C D Apoptotic Cell Death C->D F Is Caspase-12 Blocked? C->F E This compound Treatment E->F G Result: Neuroprotection F->G Yes J Result: Pathway is Irrelevant F->J No H Does an alternative pathway activate? G->H I Result: Switch to Necroptosis H->I Yes

Caption: Logical framework for interpreting results from this compound experiments.

Conclusion

References

Z-ATAD-FMK in Intervertebral Disc Degeneration Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intervertebral disc degeneration (IVDD) is a multifactorial condition characterized by the progressive breakdown of the extracellular matrix (ECM) of the intervertebral disc, cellular senescence, apoptosis, and inflammation, leading to chronic back pain and disability.[1][2] Emerging research highlights the critical role of programmed cell death pathways, including apoptosis and pyroptosis, in the pathogenesis of IVDD.[3][4] One of the key cellular stress responses implicated in IVDD is endoplasmic reticulum (ER) stress, which can trigger apoptosis through the activation of specific caspases, notably caspase-12 in rodents (caspase-4 in humans).[5][6]

Z-ATAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-12. By targeting this key initiator caspase of the ER stress-mediated apoptotic pathway, this compound presents a potential therapeutic tool to mitigate nucleus pulposus (NP) cell death and consequently slow the progression of IVDD. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound in IVDD research.

Mechanism of Action

This compound, a fluoromethyl ketone (FMK)-derivatized peptide, acts as an irreversible inhibitor of caspase-12.[5] The peptide sequence (Ala-Thr-Ala-Asp) is designed for specific recognition by caspase-12, and the FMK group forms a covalent bond with the cysteine residue in the active site of the enzyme, leading to its irreversible inactivation. By inhibiting caspase-12, this compound is hypothesized to block the downstream cascade of effector caspases (e.g., caspase-3) that execute apoptosis in response to chronic ER stress, a known contributor to NP cell death in IVDD.[3][6] While direct evidence in IVDD is pending, its role in modulating ER stress-induced apoptosis makes it a compelling candidate for investigation.

Data Presentation

The following tables summarize hypothetical quantitative data for the application of this compound in IVDD research, based on typical concentration ranges for similar caspase inhibitors used in nucleus pulposus cell culture and animal models of IVDD.

Table 1: In Vitro Applications of this compound in Nucleus Pulposus (NP) Cell Culture

ParameterRecommended RangePurpose
Cell Type Primary Nucleus Pulposus Cells (Human, Rat, Bovine)To study the effects of this compound on native disc cells.
Inducer of IVDD Phenotype IL-1β (10 ng/mL), TNF-α (100 ng/mL), H₂O₂ (200 µM)To mimic the inflammatory and oxidative stress conditions of IVDD.
This compound Concentration 10 - 100 µMTo determine the optimal dose for inhibiting caspase-12 activity and apoptosis.[7]
Treatment Duration 24 - 72 hoursTo assess both early and late cellular responses to treatment.
Key Readouts Cell Viability (MTT/WST-1), Apoptosis (TUNEL/FACS), Gene Expression (qRT-PCR for Caspase-12, CHOP, Bax, Bcl-2, Aggrecan, Collagen II), Protein Expression (Western Blot for cleaved Caspase-3, PARP), ECM Content (Safranin-O/DMMB assay)To quantify the protective effects of this compound against induced cell death and ECM degradation.

Table 2: In Vivo Applications of this compound in a Rat Model of IVDD

ParameterRecommended ProtocolPurpose
Animal Model Sprague-Dawley Rats (Male, 250-300g)A commonly used and well-characterized model for IVDD.
IVDD Induction Annular Puncture of Caudal Intervertebral Discs (e.g., Co7-8)To create a reproducible model of mechanically-induced disc degeneration.[8]
This compound Administration Local Intradiscal InjectionTo deliver the inhibitor directly to the site of injury and minimize systemic effects.
Dosage 1 - 10 µL of a 1-10 mM solution in a suitable vehicle (e.g., PBS with 0.1% DMSO)To achieve a therapeutic concentration within the disc.
Treatment Schedule Single injection at the time of injury or repeated injections at specified intervals (e.g., weekly)To evaluate the efficacy of different treatment regimens.
Study Duration 4 - 12 weeksTo allow for the development and potential reversal of degenerative changes.
Key Readouts MRI (T2-weighted imaging for disc hydration), Histology (H&E and Safranin-O staining for morphology and proteoglycan content), Immunohistochemistry (for Caspase-12, cleaved Caspase-3, Aggrecan, Collagen II), Biomechanical TestingTo assess the structural, cellular, and functional improvements following this compound treatment.

Experimental Protocols

In Vitro Protocol: Inhibition of ER Stress-Induced Apoptosis in Nucleus Pulposus Cells

This protocol details the steps to investigate the protective effects of this compound on primary nucleus pulposus cells subjected to an ER stress-inducing agent.

1. Isolation and Culture of Nucleus Pulposus (NP) Cells:

  • Harvest intervertebral discs from rat lumbar spines under sterile conditions.[9][10]

  • Separate the nucleus pulposus from the annulus fibrosus.

  • Digest the NP tissue with 0.25% trypsin-EDTA for 30 minutes, followed by 0.2% collagenase II for 4-6 hours at 37°C.[9]

  • Filter the cell suspension through a 70 µm cell strainer and centrifuge.

  • Resuspend the cell pellet in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture the cells in a humidified incubator at 37°C and 5% CO₂.

2. Induction of ER Stress and this compound Treatment:

  • Seed NP cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 2 hours.[7]

  • Induce ER stress by adding an appropriate inducer, such as tunicamycin (B1663573) (e.g., 5 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM), to the culture medium.

  • Include control groups: untreated cells, cells treated with the ER stress inducer alone, and cells treated with this compound alone.

  • Incubate for 24-48 hours.

3. Assessment of Apoptosis and Gene/Protein Expression:

  • Cell Viability: Perform an MTT or WST-1 assay according to the manufacturer's instructions.

  • Apoptosis Detection: Use the TUNEL assay for in situ detection of DNA fragmentation or flow cytometry with Annexin V/Propidium Iodide staining.

  • Gene Expression Analysis: Isolate total RNA and perform qRT-PCR for genes related to ER stress (CHOP, GRP78), apoptosis (Bax, Bcl-2, Caspase-3), and ECM components (Aggrecan, Collagen II).

  • Protein Analysis: Prepare cell lysates and perform Western blotting for cleaved caspase-12, cleaved caspase-3, and PARP.

In Vivo Protocol: Local Administration of this compound in a Rat Model of IVDD

This protocol describes the procedure for inducing IVDD in a rat model and administering this compound locally.

1. Animal Model and Surgical Procedure:

  • Anesthetize Sprague-Dawley rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Under aseptic conditions, expose the caudal vertebrae (e.g., Co7-Co8) through a dorsal midline incision.

  • Perform an annular puncture using a 22G needle, inserting it into the center of the disc and rotating it 360 degrees.[8]

  • For the treatment group, inject this compound (e.g., 5 µL of a 5 mM solution) into the punctured disc using a microsyringe.

  • The control group should receive an equal volume of the vehicle.

  • Suture the incision and provide post-operative care.

2. Post-operative Monitoring and Tissue Harvesting:

  • Monitor the animals for any signs of distress.

  • At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize the animals.

  • Harvest the entire caudal spine segment for analysis.

3. Analysis of Disc Degeneration:

  • Magnetic Resonance Imaging (MRI): Perform T2-weighted MRI of the harvested spines to assess disc hydration, indicated by the signal intensity.

  • Histological Analysis: Fix the spines in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the discs and stain with Hematoxylin and Eosin (H&E) for morphology and Safranin-O for proteoglycan content. Grade the degree of degeneration using a standardized scoring system.

  • Immunohistochemistry: Perform immunohistochemical staining on disc sections for markers of apoptosis (cleaved caspase-3), ER stress (caspase-12, CHOP), and ECM components (Aggrecan, Collagen II).

Mandatory Visualizations

G cluster_0 ER Stress-Mediated Apoptosis in IVDD ER_Stress ER Stress (e.g., Tunicamycin, Oxidative Stress) IRE1a IRE1α ER_Stress->IRE1a activates TRAF2 TRAF2 IRE1a->TRAF2 recruits Caspase12_pro Pro-Caspase-12 TRAF2->Caspase12_pro activates Caspase12_active Active Caspase-12 Caspase12_pro->Caspase12_active auto-cleavage Caspase9_pro Pro-Caspase-9 Caspase12_active->Caspase9_pro activates Caspase9_active Active Caspase-9 Caspase9_pro->Caspase9_active Caspase3_pro Pro-Caspase-3 Caspase9_active->Caspase3_pro activates Caspase3_active Active Caspase-3 Caspase3_pro->Caspase3_active Apoptosis Apoptosis of Nucleus Pulposus Cell Caspase3_active->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Caspase12_active inhibits G cluster_1 In Vitro Experimental Workflow Isolate_NP Isolate Primary Nucleus Pulposus Cells Culture_NP Culture NP Cells Isolate_NP->Culture_NP Pretreat Pre-treat with This compound Culture_NP->Pretreat Induce_Stress Induce ER Stress (e.g., Tunicamycin) Pretreat->Induce_Stress Incubate Incubate (24-48h) Induce_Stress->Incubate Analyze Analyze Endpoints: - Viability - Apoptosis - Gene/Protein Expression Incubate->Analyze G cluster_2 In Vivo Experimental Workflow Induce_IVDD Induce IVDD in Rats (Annular Puncture) Treat Intradiscal Injection: - this compound - Vehicle Control Induce_IVDD->Treat Monitor Monitor and Age (4-12 weeks) Treat->Monitor Harvest Harvest Spine Monitor->Harvest Analyze_IV Analyze Endpoints: - MRI - Histology - Immunohistochemistry Harvest->Analyze_IV

References

Application Notes and Protocols: Z-ATAD-FMK in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. A key contributor to this injury is apoptosis, a form of programmed cell death. Endoplasmic reticulum (ER) stress, triggered by the disruption of normal cellular processes during ischemia and reperfusion, has been identified as a significant initiator of apoptosis in IRI. Caspase-12, an ER-resident caspase, is a critical mediator of ER stress-induced apoptosis. Z-ATAD-FMK is a specific and irreversible inhibitor of caspase-12, making it a valuable tool for investigating the role of the ER stress pathway in IRI and a potential therapeutic agent to mitigate its damaging effects.[1]

These application notes provide a comprehensive overview of the use of this compound in both in vitro and in vivo models of ischemia-reperfusion injury.

Mechanism of Action

During ischemia-reperfusion, cellular stress leads to the accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the unfolded protein response (UPR), which, if prolonged or severe, can trigger apoptotic signaling. Caspase-12 is a key initiator caspase in the ER stress-mediated apoptotic pathway. Upon activation, caspase-12 can cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[2][3] this compound specifically inhibits caspase-12, thereby blocking this signaling cascade and reducing apoptosis.[1]

IRI Ischemia-Reperfusion Injury ER_Stress Endoplasmic Reticulum Stress IRI->ER_Stress induces Caspase12 Caspase-12 Activation ER_Stress->Caspase12 activates Caspase9 Caspase-9 Activation Caspase12->Caspase9 activates Caspase3 Caspase-3 Activation Caspase12->Caspase3 activates ZATAD This compound ZATAD->Caspase12 inhibits Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Cell_Death Cell Death & Tissue Damage Apoptosis->Cell_Death

Caption: this compound inhibits ER stress-induced apoptosis.

Data Presentation

The following tables summarize quantitative data from studies using this compound and other relevant caspase inhibitors in models of ischemia-reperfusion injury.

Table 1: In Vitro Efficacy of this compound in Oxygen-Glucose Deprivation (OGD)

Cell TypeModelTreatmentConcentrationOutcomeReference
Primary Mouse AstrocytesOxygen-Glucose Deprivation (OGD)This compoundNot SpecifiedAttenuated cell injury and apoptosis; Decreased levels of NLRP3, caspase-1, IL-1β, and cleaved caspase-3.[1]

Table 2: In Vivo Efficacy of Caspase Inhibitors in Ischemia-Reperfusion Injury (Data from related compounds)

Animal ModelIRI Target OrganCompoundDosageAdministration RouteKey FindingsReference
RatMyocardiumZ-VAD-FMK0.1 µM (in perfusate)Langendorff perfusionReduced infarct size from 38.5% to 24.6%.[4]
RatMyocardiumAc-DEVD-cmk (Caspase-3 inhibitor)0.07 µM (in perfusate)Langendorff perfusionReduced infarct size to 27.8%.[4]
RatMyocardiumZ-LEHD-fmk (Caspase-9 inhibitor)0.07 µM (in perfusate)Langendorff perfusionReduced infarct size to 19.3%.[4]
RatKidneyAc-YVAD-CMK (Caspase-1 inhibitor)3 mg/kgIntraperitonealSignificantly reduced renal dysfunction and injury.[5][6]
RatKidneyAc-DEVD-CHO (Caspase-3 inhibitor)3 mg/kgIntraperitonealImproved glomerular function but did not reduce tubular injury.[5][6]
MouseKidneyZ-VAD-FMK0.25 mgIntraperitonealReduced lung microvascular changes secondary to kidney IRI.[7]

Note: The in vivo data is provided for context from studies using other caspase inhibitors, as specific in vivo dosage and efficacy data for this compound in IRI models are limited. These protocols can serve as a starting point for designing experiments with this compound, though optimization of dose and timing will be necessary.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) and Reoxygenation

This protocol describes an in vitro model of ischemia-reperfusion injury in cultured cells, such as primary astrocytes or neurons.

start Plate Cells pretreat Pre-treat with This compound or Vehicle start->pretreat ogd Oxygen-Glucose Deprivation (OGD) pretreat->ogd reoxygenation Reoxygenation ogd->reoxygenation analysis Cell Viability, Apoptosis Assays, Western Blot reoxygenation->analysis end Data Analysis analysis->end

Caption: Workflow for in vitro OGD/Reoxygenation experiments.

Materials:

  • Cell culture medium (specific to cell type)

  • Glucose-free medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Hypoxic chamber (e.g., 95% N2, 5% CO2)

  • Reagents for downstream analysis (e.g., LDH assay kit, TUNEL assay kit, antibodies for Western blotting)

Procedure:

  • Cell Culture: Plate cells at the desired density and allow them to adhere and grow to the appropriate confluency.

  • Pre-treatment: Prior to OGD, replace the culture medium with fresh medium containing either this compound at the desired final concentration or an equivalent volume of vehicle (DMSO). The final DMSO concentration should typically be below 0.1% to avoid toxicity.[8] Incubate for a predetermined time (e.g., 1-2 hours).

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free medium.

    • Replace the medium with pre-warmed, deoxygenated glucose-free medium.

    • Place the culture plates in a hypoxic chamber for a specified duration (e.g., 2-6 hours).[1][9][10]

  • Reoxygenation:

    • Remove the plates from the hypoxic chamber.

    • Replace the OGD medium with the original pre-treatment medium (containing this compound or vehicle) with normal glucose and oxygen levels.

    • Return the plates to a standard cell culture incubator (normoxic conditions) for a specified reperfusion period (e.g., 12-24 hours).[9]

  • Downstream Analysis:

    • Cell Viability: Assess cell viability using assays such as LDH release or MTT.

    • Apoptosis: Quantify apoptosis using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide.

    • Protein Analysis: Perform Western blotting to analyze the expression of key proteins in the apoptotic and inflammatory pathways (e.g., cleaved caspase-3, Bax, Bcl-2, NLRP3).[9]

In Vivo Model: Myocardial Ischemia-Reperfusion (Adapted from protocols using other caspase inhibitors)

This protocol describes a rodent model of myocardial infarction induced by temporary occlusion of a coronary artery.

start Anesthetize Animal treatment Administer this compound or Vehicle (e.g., i.p.) start->treatment surgery Thoracotomy and Coronary Artery Ligation treatment->surgery ischemia Ischemia Period (e.g., 30-45 min) surgery->ischemia reperfusion Release Ligation ischemia->reperfusion recovery Suture and Recovery (e.g., 6-24 hours) reperfusion->recovery analysis Harvest Heart, TTC Staining, TUNEL Assay recovery->analysis end Data Analysis analysis->end

Caption: Experimental workflow for in vivo myocardial IRI.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Surgical instruments for thoracotomy and vessel ligation

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Triphenyltetrazolium chloride (TTC)

  • Evans Blue dye

  • Reagents for TUNEL assay

Procedure:

  • Animal Preparation and Treatment:

    • Anesthetize the animal.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined time before ischemia or at the onset of reperfusion.[5][6][11]

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by the blanching of the myocardial tissue.

  • Ischemia and Reperfusion:

    • Maintain the ligation for a specified period to induce ischemia (e.g., 30-45 minutes).[11][12]

    • Release the suture to allow for reperfusion.

  • Recovery:

    • Close the chest incision and allow the animal to recover for a designated period (e.g., 6-24 hours).

  • Infarct Size Measurement:

    • Re-anesthetize the animal and re-occlude the LAD.

    • Inject Evans Blue dye intravenously to delineate the area at risk (AAR - unstained) from the non-ischemic tissue (blue).

    • Excise the heart and slice it into transverse sections.

    • Incubate the slices in 1% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain pale.[4][13]

    • Image the sections and quantify the infarct size as a percentage of the AAR using image analysis software.

  • Apoptosis Assessment:

    • Process heart tissue sections for TUNEL staining to identify apoptotic cells.[14][15]

    • Counterstain with a nuclear dye (e.g., DAPI) to visualize all nuclei.

    • Quantify the percentage of TUNEL-positive nuclei.

Conclusion

This compound is a specific inhibitor of caspase-12 and a valuable tool for studying the role of ER stress-mediated apoptosis in ischemia-reperfusion injury. The provided protocols for in vitro and in vivo models, along with the summarized data, offer a foundation for researchers to design and execute experiments aimed at elucidating the mechanisms of IRI and evaluating the therapeutic potential of targeting the caspase-12 pathway. Further research is warranted to establish optimal in vivo dosing and administration schedules for this compound in various models of ischemia-reperfusion injury.

References

Z-ATAD-FMK Treatment for Primary Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Z-ATAD-FMK, a specific and irreversible inhibitor of caspase-12, in primary cell culture. This document details its mechanism of action, provides protocols for its application, and presents data on its efficacy in preventing apoptosis, particularly in the context of endoplasmic reticulum (ER) stress.

Introduction

This compound (carbobenzoxy-alanyl-threonyl-alanyl-aspartyl-fluoromethylketone) is a cell-permeable peptide inhibitor that specifically targets caspase-12. Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[1] Caspase-12 is localized to the endoplasmic reticulum and is a key mediator of apoptosis induced by ER stress.[2][3][4] ER stress can be triggered by various cellular insults, including the accumulation of unfolded or misfolded proteins, disruption of calcium homeostasis, and hypoxia. By irreversibly binding to the active site of caspase-12, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. This makes it a valuable tool for studying the role of ER stress-induced apoptosis in various physiological and pathological conditions.

Mechanism of Action

Under conditions of prolonged ER stress, pro-caspase-12 is activated through its recruitment by the IRE1-TRAF2 complex.[4] Activated caspase-12 then cleaves and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[5] Active caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound intervenes early in this pathway by specifically and irreversibly inhibiting the proteolytic activity of caspase-12, thereby preventing the activation of the downstream caspase cascade and subsequent cell death.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound and the related pan-caspase inhibitor Z-VAD-FMK on primary cell cultures. Due to the limited availability of specific quantitative data for this compound in primary cells, data for the more broadly studied pan-caspase inhibitor Z-VAD-FMK is also presented for illustrative purposes.

Table 1: Effect of this compound on Caspase Expression in Primary Myoblasts Subjected to Cyclic Stretching [5]

Treatment GroupRelative Caspase-12 Expression (Normalized to Control)Relative Cleaved Caspase-3 Expression (Normalized to Control)
Control (Unstretched)1.001.00
Stretched (24h)2.503.00
Stretched (24h) + this compound (50 µM)1.501.75

Data is estimated from densitometric analysis of Western blot images.

Table 2: Illustrative Example of Apoptosis Inhibition by Pan-Caspase Inhibitor Z-VAD-FMK in Primary Cell Culture

Cell TypeApoptotic StimulusZ-VAD-FMK ConcentrationApoptosis Inhibition (%)Reference
Primary Rat HepatocytesBile Duct Ligation10 mg/kg (in vivo)Significant reduction in apoptotic bodies[6]
Primary Rabbit KeratocytesEpithelial Scrape Injury10 mMSignificant reduction in TUNEL-positive cells[7]
Primary Mouse Cortical NeuronsOxygen-Glucose Deprivation50 µMAttenuated neuronal apoptosis[8]

Note: This table provides examples of the anti-apoptotic effects of the pan-caspase inhibitor Z-VAD-FMK in primary cells and is intended to be illustrative of the potential applications of caspase inhibitors like this compound.

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment in Primary Cell Culture

This protocol provides a general guideline for using this compound to inhibit apoptosis in primary cell cultures. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Primary cell culture medium

  • Primary cells of interest

  • Apoptosis-inducing agent (optional)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile DMSO. A common stock concentration is 10-20 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate primary cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh cell culture medium. The final working concentration typically ranges from 10 µM to 100 µM. It is crucial to determine the optimal concentration for each cell type and experimental condition.

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO used for the this compound treatment to a separate set of cells. This is important as DMSO can have effects on cell viability at higher concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Induction of Apoptosis (Optional): If studying the protective effect of this compound, add the apoptosis-inducing agent at the desired concentration and time point after pre-treatment with this compound.

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Analysis: Following incubation, cells can be harvested and analyzed for apoptosis using various methods such as:

    • Western Blotting: To assess the cleavage of caspases (e.g., caspase-3, caspase-9) and their substrates (e.g., PARP).

    • Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.

    • TUNEL Assay: To detect DNA fragmentation.

    • Cell Viability Assays: Such as MTT or WST-1 assays.

Protocol 2: Inhibition of ER Stress-Induced Apoptosis in Primary Neurons

This protocol describes a specific application of this compound to study its effect on ER stress-induced apoptosis in primary neuronal cultures.

Materials:

  • This compound (20 mM stock in DMSO)

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Tunicamycin (ER stress inducer)

  • PBS

  • Lysing buffer for Western blot

  • Antibodies against Caspase-12, Cleaved Caspase-3, and a loading control (e.g., β-actin)

Procedure:

  • Neuron Culture: Culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium with supplements.

  • Pre-treatment: After 7 days in vitro, pre-treat the neurons with 50 µM this compound or vehicle (DMSO) for 1 hour.

  • ER Stress Induction: Induce ER stress by adding 5 µg/mL Tunicamycin to the culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against caspase-12 and cleaved caspase-3.

    • Use a corresponding secondary antibody and detect the signal using a chemiluminescence detection system.

    • Normalize the protein expression to a loading control.

Visualizations

Signaling Pathway

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) IRE1 IRE1 ER_Stress->IRE1 activates TRAF2 TRAF2 IRE1->TRAF2 recruits Pro_Casp12 Pro-Caspase-12 TRAF2->Pro_Casp12 recruits Casp12 Caspase-12 Pro_Casp12->Casp12 activation Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 cleaves Casp9 Caspase-9 Pro_Casp9->Casp9 activation Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 cleaves Casp3 Caspase-3 Pro_Casp3->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Casp12 inhibits

Caption: ER stress-induced apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Primary Cell Culture pretreatment Pre-treatment: - this compound (Treatment) - Vehicle (Control) start->pretreatment induce_apoptosis Induce Apoptosis (e.g., ER stress inducer) pretreatment->induce_apoptosis incubation Incubation induce_apoptosis->incubation analysis Analysis of Apoptosis: - Western Blot - Flow Cytometry - TUNEL Assay - Viability Assay incubation->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for studying the effect of this compound.

References

Z-ATAD-FMK: A Tool for Investigating Organelle Stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ATAD-FMK is a potent and specific inhibitor of caspase-12, an enzyme primarily localized to the endoplasmic reticulum (ER) membrane.[1] This specificity makes this compound an invaluable tool for dissecting the molecular mechanisms of ER stress-induced apoptosis. Unlike broad-spectrum caspase inhibitors such as Z-VAD-FMK, which can have off-target effects including the induction of necroptosis and autophagy, this compound allows for a more focused investigation of the caspase-12-mediated apoptotic pathway originating from ER stress.[1][2] These notes provide detailed protocols and application guidelines for utilizing this compound to study organelle stress, with a primary focus on the ER and its subsequent impact on mitochondrial and lysosomal function.

Mechanism of Action

This compound, or benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone, is a cell-permeable peptide inhibitor that irreversibly binds to the active site of caspase-12.[3] Caspases are a family of cysteine proteases that play critical roles in apoptosis and inflammation. Caspase-12 is specifically activated in response to perturbations in ER homeostasis, such as the accumulation of unfolded or misfolded proteins, disruption of calcium balance, and oxidative stress.[4] Upon activation, caspase-12 initiates a signaling cascade that leads to apoptosis. This compound prevents ER stress-mediated apoptosis by inhibiting the activity of caspase-12, which in turn reduces the activation of downstream effector caspases like caspase-9 and caspase-3.[2]

Data Presentation

Table 1: General Properties of this compound
PropertyValueReference
Molecular FormulaC23H31FN4O8[3]
Molecular Weight540.5 g/mol [1][3]
Purity>95%[1]
FormLyophilized solid[1]
SolubilitySoluble in DMSO up to 20 mM[1]
StorageStore lyophilized at -20°C for up to 12 months. Reconstituted in DMSO, store at -20°C for up to 6 months.[1]
Table 2: Recommended Working Concentrations for this compound in Cell Culture
ApplicationCell TypeConcentration RangeIncubation TimeReference
Inhibition of ER Stress-Induced ApoptosisVarious50 nM - 100 µMVaries depending on experimental design[3]
Study of Caspase-12 PathwayVarious10 µM - 50 µMPre-incubation for 1-2 hours before inducing stress[3]

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A DMSO solvent control should always be included, ensuring the final DMSO concentration does not exceed 1% to avoid cellular toxicity.[3]

Signaling Pathways and Experimental Workflows

ER Stress-Mediated Apoptotic Pathway

Endoplasmic reticulum stress triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress leads to the activation of pro-apoptotic pathways. One key pathway involves the activation of caspase-12.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Procaspase-12 Procaspase-12 ER_Stress->Procaspase-12 Activation Caspase-12 Activated Caspase-12 Procaspase-12->Caspase-12 Procaspase-9 Procaspase-9 Caspase-12->Procaspase-9 Cleavage and Activation This compound This compound This compound->Caspase-12 Inhibition Caspase-9 Activated Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Cleavage and Activation Caspase-3 Activated Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, SH-SY5Y) Pre-treatment 2. Pre-treatment - this compound (experimental) - DMSO (vehicle control) Cell_Culture->Pre-treatment Induce_ER_Stress 3. Induce ER Stress (e.g., Tunicamycin, Thapsigargin) Pre-treatment->Induce_ER_Stress Incubation 4. Incubation (Time-course experiment) Induce_ER_Stress->Incubation Analysis 5. Analysis of Organelle Stress and Apoptosis Incubation->Analysis

References

Application Notes and Protocols for Z-ATAD-FMK in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ATAD-FMK is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-12, an enzyme centrally involved in endoplasmic reticulum (ER) stress-induced apoptosis.[1][2] Its cell-permeable nature, facilitated by a benzyloxycarbonyl (Z) group at the N-terminus and an O-methyl group on the aspartic acid residue, makes it a valuable tool for studying the intricate signaling pathways of programmed cell death. The fluoromethylketone (FMK) moiety ensures irreversible binding to the active site of the caspase.[3][4] this compound has also been shown to reduce the activity of caspase-9, a key initiator caspase in the mitochondrial apoptotic pathway.[1][5] These characteristics make this compound a potent modulator of apoptosis and a candidate for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics targeting ER stress-related diseases.

Physicochemical Properties and Storage

A summary of the key physical and chemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.

PropertyValueSource
Molecular Weight ~540.54 g/mol [2]
Purity >95%[2]
Form Lyophilized solid[2]
Solubility Soluble in DMSO (up to 20 mM)[2]
Storage Store lyophilized at -20°C for up to 12 months. Reconstituted DMSO stock solutions are stable at -20°C.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its pro-survival effects by inhibiting key caspases involved in the apoptotic cascade initiated by endoplasmic reticulum stress. ER stress, triggered by an accumulation of unfolded or misfolded proteins, activates several signaling pathways, one of which involves the activation of caspase-12. Activated caspase-12 can then cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. Furthermore, ER stress pathways can crosstalk with the mitochondrial apoptotic pathway, leading to the activation of caspase-9. This compound's ability to inhibit both caspase-12 and caspase-9 positions it as a crucial tool for dissecting these interconnected cell death pathways.

Below is a diagram illustrating the signaling pathway of ER stress-induced apoptosis and the points of inhibition by this compound.

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates Caspase12 Pro-caspase-12 ER_Stress->Caspase12 activates TRAF2 TRAF2 IRE1->TRAF2 recruits Active_Caspase12 Active Caspase-12 Caspase12->Active_Caspase12 auto-activation Caspase9 Pro-caspase-9 Active_Caspase12->Caspase9 activates Caspase3 Pro-caspase-3 Active_Caspase12->Caspase3 activates ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 auto-activation Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes ZATAD This compound ZATAD->Active_Caspase12 ZATAD->Active_Caspase9

Caption: ER stress-induced apoptosis pathway and this compound inhibition.

Application in High-Throughput Screening

General HTS Workflow

A typical HTS workflow to screen for inhibitors of ER stress-induced apoptosis using this compound as a positive control is outlined below.

HTS_Workflow A 1. Cell Seeding (e.g., 384-well plates) B 2. Compound Addition (Test compounds, this compound, Vehicle) A->B C 3. Induction of ER Stress (e.g., Tunicamycin, Thapsigargin) B->C D 4. Incubation C->D E 5. Caspase Activity Assay (e.g., Caspase-Glo® 3/7) D->E F 6. Data Acquisition (Luminescence reading) E->F G 7. Data Analysis (Z'-factor, Hit identification) F->G

Caption: General high-throughput screening workflow for apoptosis inhibitors.

Experimental Protocols

Reconstitution of this compound

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 or 20 mM).

  • Vortex gently to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

High-Throughput Screening Protocol for Inhibitors of ER Stress-Induced Apoptosis (384-well format)

This protocol is a representative example and should be optimized for specific cell lines and assay reagents.

Materials:

  • Cells susceptible to ER stress-induced apoptosis (e.g., HeLa, SH-SY5Y)

  • Cell culture medium

  • 384-well clear-bottom white plates

  • This compound (positive control)

  • Test compound library

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Caspase-Glo® 3/7 Assay reagent (or a similar luminescence-based caspase activity assay)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Dilute the cell suspension to the desired density in pre-warmed cell culture medium.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, add a small volume (e.g., 100 nL) of the compound solutions to the corresponding wells of the cell plate. Include vehicle-only (DMSO) wells as a negative control.

  • Induction of ER Stress:

    • Prepare a working solution of the ER stress inducer (e.g., Tunicamycin at a final concentration of 1-5 µg/mL) in cell culture medium.

    • Add 5 µL of the inducer solution to all wells except for the "no-stress" control wells. Add 5 µL of medium to the "no-stress" wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 16-24 hours) to allow for the induction of apoptosis.

  • Caspase Activity Assay:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 30 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of caspase inhibition for each test compound relative to the positive (this compound) and negative (vehicle) controls.

    • Determine the Z'-factor for the assay to assess its robustness and suitability for HTS. The formula for Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Identify "hits" based on a predefined inhibition threshold.

Data Presentation

While specific quantitative data for this compound in HTS assays is not widely published, the following table provides a template for how such data should be structured for clear comparison.

ParameterThis compoundTest Compound XTest Compound Y
Target Caspase(s) Caspase-12, Caspase-9To be determinedTo be determined
IC50 (Caspase-12) Not AvailableValueValue
IC50 (Caspase-9) Not AvailableValueValue
IC50 (Caspase-3/7) Not AvailableValueValue
Max Inhibition (%) ValueValueValue
Z'-Factor (Assay) ValueN/AN/A

Conclusion

This compound is a valuable research tool for investigating the mechanisms of ER stress-induced apoptosis. Its specificity for caspase-12 makes it particularly useful for dissecting this specific cell death pathway. While detailed quantitative data from high-throughput screening campaigns are not extensively documented in publicly available literature, the provided protocols and workflows offer a solid foundation for researchers to design and implement robust HTS assays. The use of this compound as a reference compound will be instrumental in the identification and characterization of novel modulators of apoptosis for potential therapeutic development.

References

Application Notes and Protocols: Z-ATAD-FMK Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ATAD-FMK is a specific and irreversible inhibitor of caspase-12, an enzyme primarily associated with endoplasmic reticulum (ER) stress-induced apoptosis.[1] As a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide, this compound effectively blocks the catalytic site of caspase-12, thereby preventing its activation and downstream signaling cascades that lead to cell death. While extensively utilized in short-term experimental models to investigate the mechanisms of ER stress, specific studies detailing the long-term effects of this compound treatment are limited in the current scientific literature.

These application notes aim to provide a comprehensive overview of this compound, including its mechanism of action, potential long-term implications derived from the function of caspase-12 and studies of other caspase inhibitors, and detailed protocols for its application in research settings.

Mechanism of Action

This compound functions as an irreversible inhibitor of caspase-12. Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. Caspase-12 is specifically implicated in the apoptotic pathway triggered by ER stress, which occurs when misfolded proteins accumulate in the endoplasmic reticulum. Upon activation by ER stress, caspase-12 can initiate a cascade that leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in apoptosis. This compound prevents these downstream events by binding to the active site of caspase-12.

Potential Long-Term Effects and Considerations

  • Delayed Apoptosis: Prolonged inhibition of caspase-12 may delay but not completely prevent cell death in chronically stressed cells. Other apoptotic pathways might be activated, or alternative cell death mechanisms like necroptosis could be initiated. Studies with other caspase inhibitors have shown a delay in, rather than a complete rescue from, apoptosis in some models.[2]

  • Modulation of Inflammatory Responses: Caspases are involved in inflammatory signaling. While caspase-12's role is primarily in apoptosis, its inhibition could have unforeseen effects on inflammatory pathways, particularly in chronic disease models where ER stress and inflammation are linked.

  • Impact on Diseases with an ER Stress Component: In diseases characterized by chronic ER stress, such as neurodegenerative diseases, metabolic disorders, and some cancers, long-term inhibition of caspase-12 could theoretically be beneficial by preventing cell death.[3] However, the sustained inhibition might also interfere with the physiological roles of the ER stress response, such as the unfolded protein response (UPR), which is crucial for cellular homeostasis.[4]

  • Cellular Adaptation: Cells under continuous treatment with this compound might adapt to the inhibition of caspase-12, potentially upregulating other pro-apoptotic pathways or developing resistance to ER stress-induced cell death.

  • Off-Target Effects: While this compound is considered specific for caspase-12, the possibility of off-target effects with long-term administration cannot be entirely ruled out without specific studies. For instance, the pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit peptide:N-glycanase, which could potentially lead to ER stress.[5]

Data Presentation

Table 1: Characteristics of this compound
PropertyDescription
Target Caspase-12
Mechanism Irreversible inhibitor
Formulation Cell-permeable peptide
Chemical Class Fluoromethyl ketone (FMK)
Primary Application Inhibition of ER stress-induced apoptosis
Table 2: Summary of Findings from Short-Term Studies with Caspase Inhibitors
Caspase InhibitorModel SystemDuration of TreatmentKey Findings
This compound In vitro (various cell lines)Hours to daysPrevents ER stress-induced apoptosis; reduces activation of downstream caspases.
Z-VAD-FMK (pan-caspase) In vivo (mouse model of preterm delivery)Single dose, observed for 48 hoursDelayed, but did not prevent, preterm delivery.[6]
z-DEVD-cmk (caspase-3 like) In vivo (rat retinal ganglion cells)2 to 4 weeksIncreased the number of surviving neurons at 4 weeks, but the protective effect decreased over time.[2]
Z-VAD-FMK In vivo (human ovarian tissue xenotransplantation)3 days and 3 weeksSlightly improved primary follicular preservation and reduced global apoptosis after 3 weeks.[7][8]

Experimental Protocols

Protocol 1: In Vitro Induction of ER Stress and Inhibition with this compound

Objective: To assess the efficacy of this compound in preventing ER stress-induced apoptosis in a cell culture model.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)

  • Western blot reagents

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

  • Pre-treatment with this compound: Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the range of 10-100 µM). Pre-incubate the cells with the this compound-containing medium for 1-2 hours. Include a vehicle control (DMSO) group.

  • Induction of ER Stress: Add the ER stress inducer (e.g., Tunicamycin at 1-5 µg/mL or Thapsigargin at 1-5 µM) to the wells.

  • Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours). For long-term studies, the medium may need to be replaced with fresh medium containing the inhibitor and inducer at regular intervals.

  • Assessment of Apoptosis:

    • Flow Cytometry: Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze the percentage of apoptotic cells by flow cytometry.

    • Western Blotting: Lyse the cells and perform western blot analysis for key apoptotic markers such as cleaved caspase-3 and cleaved PARP. Also, confirm the induction of ER stress by probing for markers like GRP78/BiP and CHOP.

  • Data Analysis: Quantify the results and compare the percentage of apoptosis and protein expression levels between the different treatment groups.

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration

Objective: To evaluate the neuroprotective effects of long-term this compound administration in a mouse model where ER stress is implicated.

Materials:

  • Animal model (e.g., a transgenic mouse model of Alzheimer's or Parkinson's disease)

  • This compound

  • Vehicle solution (e.g., saline with a low percentage of DMSO)

  • Administration equipment (e.g., intraperitoneal injection needles, osmotic pumps)

  • Tissue processing reagents (for histology and biochemistry)

  • Antibodies for immunohistochemistry (e.g., anti-caspase-12, anti-NeuN)

Procedure:

  • Animal Grouping: Randomly assign animals to treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Preparation and Administration: Prepare the this compound solution in a sterile vehicle. For long-term studies, administration via osmotic pumps is recommended for continuous delivery. Alternatively, perform regular intraperitoneal or intravenous injections. The dosage will need to be optimized based on preliminary studies.

  • Treatment Period: Treat the animals for an extended period (e.g., several weeks or months), depending on the disease model and experimental goals.

  • Behavioral Analysis: Conduct behavioral tests relevant to the disease model at different time points during the treatment period to assess functional outcomes.

  • Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect the tissues of interest (e.g., brain).

    • Immunohistochemistry: Perfuse the animals with paraformaldehyde, and process the brain tissue for immunohistochemical analysis of neuronal survival (e.g., NeuN staining), apoptosis (e.g., TUNEL staining), and markers of ER stress and caspase-12 activation.

    • Biochemical Analysis: Homogenize brain tissue to prepare lysates for western blotting or ELISA to quantify levels of relevant proteins.

  • Data Analysis: Statistically analyze the behavioral data and the quantitative results from the histological and biochemical analyses to determine the long-term effects of this compound treatment.

Visualizations

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Misfolded Proteins) Caspase12_pro Pro-caspase-12 ER_Stress->Caspase12_pro activates Caspase12_active Active Caspase-12 Caspase12_pro->Caspase12_active Caspase9_pro Pro-caspase-9 Caspase12_active->Caspase9_pro activates Caspase9_active Active Caspase-9 Caspase9_pro->Caspase9_active Caspase3_pro Pro-caspase-3 Caspase9_active->Caspase3_pro activates Caspase3_active Active Caspase-3 Caspase3_pro->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis ZATAD This compound ZATAD->Caspase12_active inhibits Experimental_Workflow cluster_InVitro In Vitro Model cluster_InVivo In Vivo Model Cell_Culture Cell Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment ER_Stress_Induction Induction of ER Stress Pretreatment->ER_Stress_Induction Incubation Incubation (Short or Long-term) ER_Stress_Induction->Incubation Analysis_InVitro Analysis: - Apoptosis Assays - Western Blotting Incubation->Analysis_InVitro Animal_Model Animal Model of Disease Treatment Long-term Treatment with this compound Animal_Model->Treatment Behavioral_Tests Behavioral Testing Treatment->Behavioral_Tests Tissue_Collection Tissue Collection Behavioral_Tests->Tissue_Collection Analysis_InVivo Analysis: - Immunohistochemistry - Biochemical Assays Tissue_Collection->Analysis_InVivo

References

Troubleshooting & Optimization

Technical Support Center: Z-ATAD-FMK Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, frequently asked questions (FAQs), and troubleshooting advice for the handling of Z-ATAD-FMK, a specific and irreversible caspase-12 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-12.[1][2][3] Its mechanism involves preventing endoplasmic reticulum (ER) stress-mediated apoptosis by inhibiting the activity of caspase-12 and subsequently reducing the activity of caspase-9.[1] The N-terminus benzyloxycarbonyl (Z) group and O-methylated aspartic acid enhance cell permeability, while the C-terminus fluoromethyl ketone (FMK) group allows it to bind irreversibly to the catalytic site of the caspase.[4]

Q2: What is the recommended solvent for reconstituting this compound?

The recommended solvent for this compound is high-purity, ACS grade Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 20 mM.[2] Some datasheets also report solubility in ethanol (B145695) at approximately 1 mg/ml.[3] For cell-based assays, DMSO is the standard choice.

Q3: How should I reconstitute lyophilized this compound?

To create a 20 mM stock solution from a 1 mg vial, add 92.6 μL of high-purity DMSO. A pellet may not be visible in the vial. Ensure the compound is thoroughly dissolved by vortexing before use.

Q4: What are the proper storage and stability guidelines for this compound?

Proper storage is critical to maintain the inhibitor's activity. Please refer to the summary table below and always follow the manufacturer's specific recommendations. To avoid degradation, it is crucial to use a manual defrost freezer and prevent repeated freeze-thaw cycles.[4][5]

Q5: What is a typical working concentration for this compound in cell culture experiments?

The optimal working concentration can vary significantly depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. However, a general range for final working concentrations is between 50 nM and 100 μM. It is strongly recommended that each investigator determines the most effective concentration for their specific experimental setup.

Data Presentation

Table 1: this compound Solubility
SolventReported ConcentrationNotes
DMSO Up to 20 mM[2]Recommended solvent for creating stock solutions. Use high-purity, ACS grade.
Ethanol ~ 1 mg/ml[3]Alternative solvent, less common for cell culture stocks.
Water Insoluble[6][7]Not recommended for reconstitution.
Table 2: this compound Storage and Stability
FormStorage TemperatureStabilityRecommendations
Lyophilized Powder -20°C to -70°CUp to 1 yearStore under desiccating conditions.[2]
Reconstituted in DMSO ≤ -20°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[4][5] Use a manual defrost freezer.

Visualized Signaling Pathway and Workflows

cluster_0 Mechanism of Action ER_Stress Endoplasmic Reticulum (ER) Stress Casp12 Caspase-12 Activation ER_Stress->Casp12 Casp9 Caspase-9 Activity Casp12->Casp9 promotes Apoptosis Apoptosis Casp9->Apoptosis Z_ATAD This compound Z_ATAD->Casp12 inhibits

Caption: this compound inhibits ER stress-induced apoptosis by blocking Caspase-12 activation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Using a calibrated pipette, add the appropriate volume of high-purity (ACS grade) DMSO to achieve the desired stock concentration (e.g., add 92.6 μL to a 1 mg vial for a 20 mM stock).

  • Cap the vial and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.

  • Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at ≤ -20°C for up to 6 months.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol is critical for preventing compound precipitation.

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium or a protein-containing buffer (e.g., PBS + 1% BSA) to 37°C.[8]

  • Perform an intermediate dilution of the DMSO stock into the pre-warmed medium/buffer. For example, dilute a 20 mM stock 1:10 to create a 2 mM solution. This step is crucial to avoid shocking the compound when adding it to the final aqueous culture volume.

  • Add the required volume of the intermediate dilution to your cell culture plate or flask to achieve the final desired concentration (e.g., 50 nM - 100 µM).

  • Gently swirl the plate or flask to ensure even distribution of the inhibitor.

  • Important: The final concentration of DMSO in the cell culture should be kept low, typically below 1.0%, with many protocols recommending <0.5% or even <0.2% to avoid solvent-induced cytotoxicity.[5][8] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.

Troubleshooting Guide

cluster_1 Troubleshooting Workflow Start Precipitate observed after adding this compound to media? Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Yes Check_Temp Was media pre-warmed to 37°C? Check_DMSO->Check_Temp Yes Sol_DMSO Action: Lower final concentration or increase DMSO % (if tolerated by cells). Run vehicle controls. Check_DMSO->Sol_DMSO No Check_Dilution Was an intermediate dilution step in warm media performed? Check_Temp->Check_Dilution Yes Sol_Temp Action: Always pre-warm media before adding the inhibitor solution. Check_Temp->Sol_Temp No Check_Stock Is the DMSO stock solution clear and fully dissolved? Check_Dilution->Check_Stock Yes Sol_Dilution Action: Add inhibitor stock to a small volume of warm media first before adding to the final culture volume. Check_Dilution->Sol_Dilution No Success Problem Solved: Proceed with Experiment Check_Stock->Success Yes Sol_Stock Action: Ensure stock is fully dissolved. If needed, warm to 37°C briefly or sonicate. Use fresh, high-purity DMSO. Check_Stock->Sol_Stock No

References

Technical Support Center: Optimizing Z-ATAD-FMK Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of Z-ATAD-FMK for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable, irreversible inhibitor of caspase-12.[1][2] It functions by binding to the active site of the protease, thereby blocking its activity. By inhibiting caspase-12, this compound prevents endoplasmic reticulum (ER) stress-mediated apoptosis and can also reduce the activity of caspase-9.[1][2] The fluoromethyl ketone (FMK) group allows it to act as an effective irreversible inhibitor with no added cytotoxic effects.

Q2: What is a recommended starting concentration for this compound?

A typical starting point for in vitro cell culture experiments is a working concentration between 50 nM and 100 µM. However, the optimal concentration is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the duration of the experiment. Therefore, it is crucial to perform a dose-response experiment to determine the most effective concentration for your particular experimental setup.

Q3: How should I prepare and store this compound?

This compound is typically reconstituted in high-purity DMSO to create a stock solution, for example, at a concentration of 20 mM.[2] The lyophilized powder is stable for up to a year when stored at -20°C under desiccating conditions.[2] Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 6 months.

Q4: For how long should I incubate my cells with this compound?

The ideal incubation time will vary based on your experimental design. For apoptosis inhibition studies, this compound is typically added at the same time as the apoptotic stimulus.[3][4] A pre-incubation period of at least 1-2 hours before the stimulus may be beneficial to allow for cell permeability and target engagement.[5]

Q5: Why am I not observing any inhibition of apoptosis?

Several factors could contribute to a lack of apoptotic inhibition:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. Performing a dose-response experiment is recommended.[5]

  • Incorrect Timing of Addition: For maximal effect, the inhibitor should be present before or at the time of apoptotic induction.[5]

  • Inhibitor Degradation: Improper storage or handling of the this compound stock solution can lead to its degradation.

  • Cell Type Variability: Different cell lines may have varying sensitivity to this compound.[3]

Q6: I am observing unexpected cellular effects. What could be the cause?

Unforeseen effects could be due to:

  • Off-Target Effects: While this compound is a specific caspase-12 inhibitor, related pan-caspase inhibitors like Z-VAD-FMK have been shown to have off-target effects, including the inhibition of other proteases like cathepsins and calpains, and even non-protease targets like NGLY1, which can induce autophagy.[6][7][8]

  • DMSO Toxicity: The concentration of the solvent, DMSO, should be kept low (typically below 1.0%) in the final cell culture medium, as higher concentrations can be toxic to cells and may mask the effect of the inhibitor. It is advisable to run a solvent control to monitor for any DMSO-related effects.

Q7: Is a negative control available for this compound?

For peptide-based caspase inhibitors with a benzyloxycarbonyl (Z-) group at the N-terminus and an FMK group at the C-terminus, Z-FA-FMK can be used as a negative control.[9] Z-FA-FMK is an inhibitor of cathepsins B and L but does not inhibit caspases.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Inhibition of Apoptosis Inhibitor concentration is too low.Perform a dose-response experiment to determine the optimal concentration for your cell line and conditions. A common range to test is 1, 5, 10, 20, and 50 µM.[5]
Timing of inhibitor addition is not optimal.Add this compound at least 1-2 hours before inducing apoptosis to ensure adequate cell permeability and target engagement.[5]
Inhibitor has degraded.Prepare a fresh stock solution of this compound from lyophilized powder. Ensure proper storage of the stock solution in aliquots at -20°C.
Cell Death or Toxicity DMSO concentration is too high.Ensure the final concentration of DMSO in the cell culture medium is below 1.0%. Run a vehicle control with DMSO alone to assess its toxicity.
Off-target effects of the inhibitor.Consider potential off-target effects. If autophagy is suspected, consider using an alternative inhibitor like Q-VD-OPh, which does not inhibit NGLY1.[6][7][8]
Inconsistent Results Variability in cell culture conditions.Maintain consistent cell seeding density, passage number, and overall culture conditions.
Incomplete dissolution of the inhibitor.Ensure the lyophilized powder is completely dissolved in DMSO before preparing further dilutions.
Precipitate Formation in Media Poor solubility of the inhibitor in aqueous media.After diluting the 20 mM DMSO stock solution, it is recommended to make an intermediate dilution in a protein-containing buffer (e.g., PBS + 1% BSA) or cell culture medium with serum before adding it to the final culture.

Data Presentation

Table 1: General Properties of this compound

PropertyDescription
Molecular Weight 540.54 g/mol [2]
Purity >95%[2]
Solubility Soluble in DMSO to 20 mM.[2] Also reported to be soluble in Ethanol (~1 mg/ml).[10]
Storage Lyophilized powder: -20°C for up to 12 months.[2] In DMSO: -20°C for up to 6 months.[3]
Appearance Off-white solid[10] or Lyophilized powder.[2]

Table 2: Recommended Starting Working Concentrations of this compound

Cell TypeApoptotic StimulusStarting Concentration RangeNotes
GeneralVarious50 nM - 100 µMThe optimal concentration is highly cell-type and stimulus-dependent.
Annular CellsNot SpecifiedNot SpecifiedShown to suppress apoptosis and caspase-9 activity in vitro.[2]
Various Tumor Cell LinesVarious50 nM - 100 µMEffective in inhibiting apoptosis.
Normal CellsVarious50 nM - 100 µMEffective in inhibiting apoptosis.

Note: The table provides general starting ranges. It is imperative to perform a dose-response experiment for your specific cell line and experimental conditions.

Table 3: Dilution Guide for this compound from a 20 mM Stock Solution

Desired Final ConcentrationVolume of 20 mM Stock per 1 mL of Media
1 µM0.05 µL
10 µM0.5 µL
20 µM1.0 µL
50 µM2.5 µL
100 µM5.0 µL

Note: It is recommended to prepare an intermediate dilution of the stock solution in cell culture media or a protein-containing buffer before adding it to the final cell culture to ensure proper mixing and avoid precipitation.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (20 mM)

  • Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.

  • To prepare a 20 mM stock solution from 1 mg of this compound (MW: 540.54 g/mol ), add 92.5 µL of high-purity DMSO.[3]

  • Vortex thoroughly to ensure the inhibitor is completely dissolved. A pellet may not be visible.[3]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Optimization of this compound Working Concentration using a Dose-Response Experiment

  • Cell Seeding: Plate your cells at a density appropriate for your endpoint assay (e.g., Western blot, flow cytometry, viability assay) and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a series of this compound dilutions in your cell culture medium from the 20 mM stock solution. A common range to test is 1, 5, 10, 20, and 50 µM.[5] Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Pre-incubation: Add the different concentrations of this compound (or vehicle control) to the cells and incubate for a pre-determined time (e.g., 1-2 hours) before adding your apoptotic stimulus.

  • Induce Apoptosis: Add the apoptotic stimulus to all wells except for the negative control wells.

  • Incubation: Incubate the cells for the desired duration of your experiment.

  • Endpoint Analysis: Perform your endpoint assay to measure the level of apoptosis (e.g., caspase activity assay, TUNEL staining, Western blot for cleaved PARP or cleaved caspases).

  • Data Analysis: Plot the level of apoptosis against the concentration of this compound to determine the optimal inhibitory concentration.

Visualizations

ER_Stress_Apoptosis_Pathway ER_Stress Endoplasmic Reticulum Stress Caspase12 Pro-caspase-12 ER_Stress->Caspase12 activates Active_Caspase12 Active Caspase-12 Caspase12->Active_Caspase12 Caspase9 Pro-caspase-9 Active_Caspase12->Caspase9 activates Z_ATAD_FMK This compound Z_ATAD_FMK->Active_Caspase12 inhibits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Active_Caspase9->Executioner_Caspases activates Active_Executioner_Caspases Active Executioner Caspases Executioner_Caspases->Active_Executioner_Caspases Apoptosis Apoptosis Active_Executioner_Caspases->Apoptosis Optimization_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_dilutions Prepare this compound Dilutions (e.g., 1, 5, 10, 20, 50 µM) + Vehicle Control (DMSO) seed_cells->prepare_dilutions pre_incubate Pre-incubate Cells with This compound or Vehicle prepare_dilutions->pre_incubate add_stimulus Add Apoptotic Stimulus pre_incubate->add_stimulus incubate Incubate for Desired Time add_stimulus->incubate endpoint_assay Perform Endpoint Assay (e.g., Caspase Activity, Western Blot) incubate->endpoint_assay analyze_data Analyze Data and Determine Optimal Concentration endpoint_assay->analyze_data end End analyze_data->end Troubleshooting_Logic issue Issue: No/Low Inhibition of Apoptosis suboptimal_conc Potential Cause: Suboptimal Concentration issue->suboptimal_conc timing Potential Cause: Incorrect Timing issue->timing degradation Potential Cause: Inhibitor Degradation issue->degradation solution_conc Solution: Perform Dose-Response Experiment suboptimal_conc->solution_conc Address with solution_timing Solution: Pre-incubate for 1-2 hours before stimulus timing->solution_timing Address with solution_degradation Solution: Prepare Fresh Stock Solution degradation->solution_degradation Address with

References

Technical Support Center: Z-ATAD-FMK Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Z-ATAD-FMK, a specific and irreversible inhibitor of caspase-12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable peptide inhibitor that specifically targets caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis. Its chemical structure is Z-A-T-A-D(OMe)-FMK, with a molecular weight of 540.54 g/mol .[1] The fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the catalytic site of caspase-12, thereby inhibiting its activity.[2] By inhibiting caspase-12, this compound can suppress apoptosis triggered by ER stress.[3]

Q2: Is this compound itself cytotoxic?

A2: Fluoromethyl ketone (FMK)-derivatized peptides, such as this compound, are designed to be effective irreversible caspase inhibitors with no inherent cytotoxic effects.[1][2] However, at excessively high concentrations, any compound can exhibit non-specific effects. It is also crucial to consider the toxicity of the solvent used for reconstitution, typically DMSO. The final DMSO concentration in the cell culture medium should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific apoptotic stimulus. A general starting point for many cell culture assays is a concentration range of 50 nM to 100 µM.[1] It is strongly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific model system.

Q4: How should I reconstitute and store this compound?

A4: this compound should be reconstituted in high-purity DMSO to create a stock solution.[1] For example, adding 92.6 µL of DMSO to 1 mg of the compound will yield a 20 mM stock solution.[1] The lyophilized powder can be stored at -20°C for up to three years. Once reconstituted, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to one year.[4]

Q5: When should I add this compound to my cell cultures?

A5: For maximal effect, this compound should be added to the cell culture prior to or at the same time as the induction of apoptosis. A pre-incubation period of at least 1-2 hours is commonly recommended to allow for cell permeability and for the inhibitor to engage with its target, pro-caspase-12.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of ER stress-induced apoptosis observed. 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit caspase-12 in your specific cell line. 2. Inappropriate Timing of Addition: The inhibitor may have been added after the apoptotic cascade was already significantly advanced. 3. Caspase-12 Independent Apoptosis: The apoptotic stimulus you are using may induce cell death through a pathway that does not involve caspase-12.1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to determine the optimal concentration for your system. 2. Ensure that this compound is added before or concurrently with the apoptosis-inducing agent. A pre-incubation of 1-2 hours is recommended. 3. Confirm that your apoptotic stimulus activates the ER stress pathway and caspase-12 in your cell model. You can assess the cleavage of pro-caspase-12 by Western blot as a positive control.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inhibitor Preparation and Storage: Improper handling of the this compound stock solution can lead to degradation and loss of activity.1. Standardize your cell culture conditions, including cell density at the time of treatment and passage number. 2. Prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Unexpected cytotoxicity observed with this compound treatment alone. 1. High Inhibitor Concentration: Excessively high concentrations of this compound may lead to off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Compound Purity: The this compound preparation may contain cytotoxic impurities.1. Perform a dose-response curve to identify the optimal non-toxic concentration for your cell line. 2. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including a vehicle-only control. 3. Use a high-purity compound from a reputable supplier.

Data Presentation

Table 1: Effect of this compound on the Viability of Various Cell Lines

Cell LineTreatmentIncubation Time (hours)IC50 (µM)Max Inhibition (%)
Example: SH-SY5YTunicamycin24Data not availableData not available
Example: HeLaThapsigargin48Data not availableData not available
Example: Primary Cortical NeuronsAmyloid-beta72Data not availableData not available

Note: This table should be populated with experimentally determined values.

Experimental Protocols

Protocol for Assessing this compound Cytotoxicity using MTT Assay

This protocol outlines a method to determine the potential cytotoxicity of this compound and its efficacy in preventing cell death induced by an ER stress-inducing agent.

Materials:

  • This compound

  • High-purity DMSO

  • Cell line of interest

  • Complete cell culture medium

  • ER stress-inducing agent (e.g., tunicamycin, thapsigargin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 20 mM stock solution of this compound in high-purity DMSO.

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • To assess this compound cytotoxicity:

      • Remove the old medium from the cells.

      • Add 100 µL of the medium containing different concentrations of this compound.

      • Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • To assess the protective effect of this compound:

      • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

      • Following pre-treatment, add the ER stress-inducing agent at a pre-determined cytotoxic concentration.

      • Include the following controls: untreated cells, cells treated with the ER stress-inducing agent alone, and cells treated with the vehicle and the ER stress-inducing agent.

  • Incubation:

    • Incubate the plate for a period appropriate for the chosen ER stress-inducing agent and cell line (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of this compound to generate dose-response curves.

Signaling Pathways and Experimental Workflows

ER Stress-Induced Apoptosis Pathway via Caspase-12

Endoplasmic Reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins, triggers the Unfolded Protein Response (UPR). Prolonged or severe ER stress leads to the activation of pro-caspase-12, which is localized to the ER membrane. Activated caspase-12 then cleaves and activates pro-caspase-9 in the cytosol. Caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis. This compound acts by directly and irreversibly inhibiting the catalytic activity of caspase-12, thereby blocking this apoptotic cascade.

ER_Stress_Pathway ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Pro_Casp12 Pro-Caspase-12 (on ER membrane) ER_Stress->Pro_Casp12 activates Casp12 Active Caspase-12 Pro_Casp12->Casp12 cleavage Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 activates Z_ATAD_FMK This compound Z_ATAD_FMK->Casp12 inhibits Casp9 Active Caspase-9 Pro_Casp9->Casp9 cleavage Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 activates Casp3 Active Caspase-3 (Executioner Caspase) Pro_Casp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis executes Experimental_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Prepare_ZATAD Prepare this compound Dilutions Incubate_24h->Prepare_ZATAD Pre_treat Pre-treat with this compound (1-2h) Prepare_ZATAD->Pre_treat Add_Stimulus Add ER Stress-Inducing Agent Pre_treat->Add_Stimulus Incubate_Treatment Incubate (24-72h) Add_Stimulus->Incubate_Treatment MTT_Assay Perform MTT Assay Incubate_Treatment->MTT_Assay Measure_Absorbance Measure Absorbance (570nm) MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data and Plot Dose-Response Curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Z-ATAD-FMK experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and best practices for using the caspase inhibitor Z-ATAD-FMK in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic, cell-permeable peptide inhibitor belonging to the fluoromethyl ketone (FMK) family of caspase inhibitors. The benzyloxycarbonyl (Z) group at the N-terminus enhances its ability to cross cell membranes, while the FMK group allows it to form an irreversible covalent bond with the active site cysteine of caspases, thus blocking their proteolytic activity.[1][2]

While sometimes broadly used in apoptosis studies, this compound is most frequently cited as a specific inhibitor of Caspase-12 .[3][4][5] Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress. Some studies also suggest that this compound can reduce the activity of Caspase-9 downstream of Caspase-12.[3][4] It is distinct from pan-caspase inhibitors like Z-VAD-FMK, which target a wider range of caspases.[6][7]

Q2: What is the mechanism of action for FMK-based caspase inhibitors?

FMK-derivatized peptide inhibitors like this compound act as irreversible inhibitors.[2] The peptide sequence (Ala-Thr-Ala-Asp) mimics the natural substrate recognition site of the target caspase. This allows the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone group then reacts with the active site cysteine residue, forming a stable, irreversible thioether linkage. This covalent modification permanently inactivates the caspase enzyme.[1][2]

Q3: When should I add this compound to my cells?

For optimal results, this compound should be added as a pre-treatment before or, at the very least, at the same time as the apoptotic stimulus. Because it is an irreversible inhibitor, it needs to be present to inactivate the caspase as it becomes activated.[1][8] Pre-incubation times of 30 minutes to 2 hours are typical for similar caspase inhibitors and serve as a good starting point.[9]

Q4: What are the recommended working concentrations for this compound?

The effective concentration of this compound is highly variable and depends on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[1] A broad range of 50 nM to 100 µM has been reported for caspase inhibitors in general.[1] It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental system.

Experimental Protocols & Data

Reagent Preparation and Storage

Proper handling of this compound is crucial for maintaining its activity.

ParameterRecommendationRationale
Reconstitution Reconstitute lyophilized powder in fresh, anhydrous DMSO.[1]This compound is soluble in DMSO.[4] Anhydrous DMSO prevents hydrolysis and maintains inhibitor stability.
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-20 mM).[1][5]A high concentration stock minimizes the volume of DMSO added to cell cultures, reducing potential solvent toxicity.
Storage Store the lyophilized powder at -20°C. Upon reconstitution in DMSO, aliquot into single-use tubes and store at -20°C or -80°C for up to 6 months.[1][2]Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
General Protocol for a Cell-Based Inhibition Assay

This protocol provides a general workflow for testing the efficacy of this compound in preventing apoptosis.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Prepare the desired final concentrations of this compound by diluting the DMSO stock into pre-warmed, complete cell culture medium. Also prepare a vehicle control medium containing the same final concentration of DMSO (typically <0.5%).[10] Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for a pre-determined time, typically 30 minutes to 2 hours, to allow for inhibitor uptake.[9]

  • Apoptosis Induction: Add the apoptotic stimulus (e.g., tunicamycin (B1663573) or thapsigargin (B1683126) for ER stress) directly to the culture medium containing the inhibitor or vehicle.

  • Incubation: Incubate for the time required for the stimulus to induce apoptosis (e.g., 4-24 hours).

  • Analysis: Harvest cells and lysates for downstream analysis, such as Western blotting for cleaved caspases (Caspase-12, -9, -3) and PARP, or cell viability assays.

Troubleshooting Guide

Problem 1: this compound is not inhibiting apoptosis.

Potential CauseRecommended Solution
Sub-optimal Concentration Perform a dose-response curve (e.g., 1 µM to 100 µM) to find the optimal concentration for your cell line and stimulus.[1]
Degraded Inhibitor Ensure the inhibitor has been stored correctly. Avoid repeated freeze-thaw cycles. Use a fresh aliquot or newly reconstituted powder.[10]
Incorrect Timing Ensure you are pre-incubating the cells with this compound before adding the apoptotic stimulus. The inhibitor must be present to act on newly activated caspases.[9]
Cell Death Pathway Confirm that your stimulus induces apoptosis via the ER stress (Caspase-12 dependent) pathway. If a different pathway (e.g., extrinsic/Caspase-8) is dominant, this compound may have no effect.[10] Use a positive control stimulus known to activate Caspase-12.
Inactive Caspase-12 Some human cell lines express a non-functional, truncated form of Caspase-12. Verify the Caspase-12 status in your model system.

Problem 2: Unexpected cytotoxicity is observed with this compound treatment alone.

Potential CauseRecommended Solution
High Inhibitor Concentration An excessively high concentration may have off-target effects. Lower the concentration based on your dose-response curve.[10]
Solvent Toxicity The DMSO vehicle can be toxic at higher concentrations. Ensure the final DMSO concentration is low (ideally ≤0.1%, and not exceeding 0.5%) and is consistent across all conditions, including a "vehicle only" control.[1][10]
Off-Target Effects Related inhibitors like Z-VAD-FMK are known to inhibit other enzymes and induce autophagy.[11][12][13] Consider using an alternative inhibitor or a negative control peptide like Z-FA-FMK to test for non-specific effects.[2]

Visualizing Pathways and Workflows

Caspase-12 Mediated Apoptosis Pathway

This diagram illustrates the ER stress-induced apoptotic pathway and the specific point of inhibition by this compound.

ER_Stress_Pathway stimulus ER Stress (e.g., Tunicamycin) er Endoplasmic Reticulum stimulus->er induces pro_casp12 Pro-Caspase-12 er->pro_casp12 activates casp12 Active Caspase-12 pro_casp12->casp12 cleavage pro_casp9 Pro-Caspase-9 casp12->pro_casp9 activates inhibitor This compound inhibitor->casp12 INHIBITS casp9 Active Caspase-9 pro_casp9->casp9 cleavage pro_casp3 Pro-Caspase-3 casp9->pro_casp3 activates casp3 Active Caspase-3 (Executioner) pro_casp3->casp3 cleavage apoptosis Apoptosis casp3->apoptosis executes

Caption: ER stress-induced apoptosis pathway showing this compound inhibition of Caspase-12.

Experimental Workflow Diagram

This diagram outlines the key steps for a typical cell-based experiment using this compound.

Experimental_Workflow start 1. Seed Cells pretreat 2. Pre-treat with This compound or Vehicle (DMSO) start->pretreat 24h induce 3. Add Apoptotic Stimulus pretreat->induce 1-2h incubate 4. Incubate (4-24h) induce->incubate analyze 5. Harvest & Analyze (e.g., Western Blot, Viability Assay) incubate->analyze

Caption: Standard experimental workflow for this compound inhibition studies.

Troubleshooting Decision Tree

This logical diagram helps diagnose experiments where this compound fails to show an effect.

Troubleshooting_Tree start No Inhibition Observed q_pos_ctrl Is the positive control (stimulus alone) showing apoptosis? start->q_pos_ctrl a_pos_ctrl_no Problem with stimulus or detection method. Troubleshoot assay. q_pos_ctrl->a_pos_ctrl_no No q_inhibitor Is the inhibitor prepared and stored correctly? q_pos_ctrl->q_inhibitor Yes a_inhibitor_no Re-prepare inhibitor from fresh stock. Use anhydrous DMSO. q_inhibitor->a_inhibitor_no No q_conc Was a dose-response curve performed? q_inhibitor->q_conc Yes a_conc_no Optimize concentration. Higher dose may be needed. q_conc->a_conc_no No a_conc_yes Consider alternative issues: - Cell-line resistance - Non-Caspase-12 pathway - Inactive Caspase-12 variant q_conc->a_conc_yes Yes

Caption: Decision tree for troubleshooting failed this compound inhibition experiments.

References

troubleshooting Z-ATAD-FMK inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-ATAD-FMK, a specific and irreversible inhibitor of caspase-12. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and provide clear guidance on the effective use of this compound in studying endoplasmic reticulum (ER) stress-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable synthetic peptide that specifically and irreversibly inhibits the activity of caspase-12.[1][2] Caspase-12 is a cysteine protease localized to the endoplasmic reticulum and is believed to play a role in initiating apoptosis in response to ER stress.[3][4] The fluoromethylketone (FMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.

Q2: Why am I seeing no effect of this compound in my human cell line experiments?

A2: A primary reason for inconsistent or null results in human cell lines is that the gene encoding caspase-12 (CASP12) is a pseudogene in the majority of the human population.[5][6][7] A premature stop codon leads to the production of a truncated, non-functional protein.[6][8] Therefore, in most human cell lines, a specific inhibitor of caspase-12 will have no target and thus no effect on ER stress-induced apoptosis.

Q3: Are there any human populations or cell lines that express functional caspase-12?

A3: Yes, a functional, full-length version of the CASP12 gene is found in some individuals of African descent.[8][9][10] Consequently, cell lines derived from these individuals may express functional caspase-12. It is crucial to verify the genetic background of your human cell line if you hypothesize a role for caspase-12.

Q4: What is the recommended storage and handling for this compound?

A4: Proper storage and handling are critical for maintaining the activity of this compound.

ParameterRecommendation
Storage (lyophilized) -20°C to -70°C in a desiccated environment.[11][12]
Storage (reconstituted) Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12]
Reconstitution Solvent High-purity, anhydrous DMSO.[12]
Typical Stock Conc. 10-20 mM in DMSO.[1][12]

Q5: What are the potential off-target effects of this compound?

A5: While this compound is designed to be a specific inhibitor of caspase-12, off-target effects are a possibility with any small molecule inhibitor. The related pan-caspase inhibitor, Z-VAD-FMK, has been shown to induce autophagy by inhibiting NGLY1, an enzyme involved in ER-associated degradation.[13][14][15] Although not directly demonstrated for this compound, it is a potential off-target effect to consider. Additionally, at high concentrations, FMK compounds can potentially inhibit other cysteine proteases.

Troubleshooting Inconsistent Results

Use this guide to systematically troubleshoot common issues encountered during experiments with this compound.

Problem 1: No or low inhibition of apoptosis observed.

Possible CauseRecommended Solution
Human Cell Line Lacks Functional Caspase-12 Verify the CASP12 genotype of your human cell line. If it contains the premature stop codon, this compound will not be effective. Consider using a rodent cell line where caspase-12 is functional or a human cell line known to express the full-length protein.
ER Stress-Induced Apoptosis is Caspase-12 Independent The role of caspase-12 in ER stress-induced apoptosis is complex and can be cell-type specific. In some models, apoptosis proceeds through a caspase-12 independent pathway, potentially relying on the mitochondrial pathway (Apaf-1 dependent).[16][17][18] Use a positive control known to induce caspase-12 dependent apoptosis.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A common starting range is 10-100 µM.[12][19]
Incorrect Timing of Inhibitor Addition As an irreversible inhibitor, this compound should be added prior to or concurrently with the induction of ER stress to be effective.
Degraded Inhibitor Ensure proper storage of lyophilized powder and reconstituted aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

Problem 2: High background apoptosis or cytotoxicity observed.

Possible CauseRecommended Solution
Solvent Toxicity The vehicle, typically DMSO, can be toxic at higher concentrations. Ensure the final DMSO concentration is low (generally <0.5%) and consistent across all conditions, including the vehicle control.
High Inhibitor Concentration An excessively high concentration of this compound may induce non-specific cytotoxic effects. Perform a dose-response curve to identify a non-toxic working concentration.
Unhealthy Cell Culture Inconsistent results can arise from variations in cell culture conditions.[20][21] Standardize cell passage number, confluency, and media components. Ensure cells are healthy and free from contamination before starting the experiment.

Experimental Protocols

Protocol: Inhibition of ER Stress-Induced Apoptosis using this compound

This protocol provides a general workflow. Optimal conditions should be determined experimentally for each cell line and stimulus.

1. Reagent Preparation:

  • This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in anhydrous DMSO. For example, to prepare a 10 mM stock from 1 mg of powder (MW: 540.54 g/mol ), add 185 µL of DMSO. Vortex to ensure complete dissolution. Aliquot and store at -80°C.

  • ER Stress Inducer: Prepare a stock solution of your chosen ER stress inducer (e.g., tunicamycin, thapsigargin) at a concentration appropriate for your experimental system.

2. Cell Seeding:

  • Seed your cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and at a consistent confluency at the time of treatment.

3. Treatment:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Pre-treat the cells with the this compound containing medium for 1-2 hours before inducing ER stress.

  • Experimental Groups:

    • Untreated Control

    • Vehicle Control (medium with the same final concentration of DMSO)

    • ER Stress Inducer Only

    • This compound + ER Stress Inducer

    • This compound Only

  • Add the ER stress inducer to the appropriate wells.

4. Incubation:

  • Incubate the cells for a time period sufficient to induce apoptosis in your model system. This should be determined from time-course experiments.

5. Apoptosis Assay:

  • Assess apoptosis using a validated method, such as:

    • Western Blotting: for cleaved caspase-3, cleaved PARP.

    • Caspase Activity Assay: using a fluorogenic or colorimetric substrate for caspase-3.

    • Flow Cytometry: using Annexin V and Propidium Iodide staining.

Visualizations

Signaling Pathway: ER Stress-Induced Apoptosis

ER_Stress_Apoptosis ER Stress-Induced Apoptosis Pathways ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 CHOP CHOP PERK->CHOP Caspase12 Pro-caspase-12 IRE1a->Caspase12 activates ATF6->CHOP Mitochondria Mitochondria CHOP->Mitochondria promotes cytochrome c release Active_Caspase12 Active Caspase-12 Caspase12->Active_Caspase12 Z_ATAD_FMK This compound Z_ATAD_FMK->Active_Caspase12 inhibits Caspase9 Pro-caspase-9 Active_Caspase12->Caspase9 activates Mitochondria->Caspase9 activates via Apaf-1 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Troubleshooting_Workflow Troubleshooting this compound Experiments Start Start: Inconsistent or No Inhibition Check_Cell_Line Is the cell line human? Start->Check_Cell_Line Check_Genotype Verify CASP12 Genotype Check_Cell_Line->Check_Genotype Yes Optimize_Experiment Optimize Experimental Conditions Check_Cell_Line->Optimize_Experiment No (Rodent) Use_Rodent_Model Consider Rodent Cell Line Check_Genotype->Use_Rodent_Model Pseudogene Check_Genotype->Optimize_Experiment Functional Gene Dose_Response Perform Dose-Response Optimize_Experiment->Dose_Response Time_Course Perform Time-Course Optimize_Experiment->Time_Course Check_Reagents Verify Reagent Stability Optimize_Experiment->Check_Reagents Consider_Alternatives Consider Caspase-12 Independent Pathway Dose_Response->Consider_Alternatives No Improvement Success Consistent Results Dose_Response->Success Improvement Time_Course->Consider_Alternatives No Improvement Time_Course->Success Improvement Check_Reagents->Consider_Alternatives Reagents OK Check_Reagents->Success Reagents Degraded

References

Z-ATAD-FMK reconstitution and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the reconstitution, storage, and experimental use of Z-ATAD-FMK, a specific inhibitor of caspase-12. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a cell-permeable, irreversible inhibitor of caspase-12.[1][2] Its sequence, Z-Ala-Thr-Ala-Asp(OMe)-FMK, is designed to target the active site of caspase-12. The fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.[2] this compound is primarily used to study and inhibit apoptosis mediated by endoplasmic reticulum (ER) stress, a pathway in which caspase-12 plays a crucial role.[3]

Q2: How do I properly reconstitute lyophilized this compound?

A2: this compound should be reconstituted in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is soluble in DMSO up to 20 mM. For example, to prepare a 20 mM stock solution from 1 mg of the inhibitor (Molecular Weight: ~540.54 g/mol ), you would add 92.6 µL of DMSO.[1] Ensure the lyophilized powder is fully dissolved by vortexing gently. The pellet may not be visible in the vial.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the inhibitor's activity. Lyophilized powder should be stored at -20°C to -70°C and is stable for at least one year.[1][2] Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for up to 6 months.[1][2] Use a manual defrost freezer.[2]

Q4: What is the typical working concentration for this compound in cell culture experiments?

A4: The optimal working concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. A common starting range is 10 µM to 100 µM.[1] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete or no inhibition of apoptosis Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line or stimulus.Perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal effective concentration.[1]
Incorrect Timing of Addition: As an irreversible inhibitor, this compound must be present to bind to caspase-12 as it becomes active.Add this compound to your cell culture at the same time as or shortly before inducing apoptosis. Pre-incubation for 1-2 hours is often effective.[4]
Cell Line-Specific Apoptotic Pathways: The apoptotic pathway in your cell model may not be dependent on caspase-12.Confirm the involvement of ER stress and caspase-12 in your system. Consider using a pan-caspase inhibitor like Z-VAD-FMK to determine if the cell death is caspase-dependent.
Degraded Inhibitor: Improper storage or handling may have compromised the inhibitor's activity.Ensure the lyophilized powder and reconstituted stock solution have been stored correctly. Use a fresh aliquot for your experiment. Avoid repeated freeze-thaw cycles.[2]
Observed cytotoxicity with this compound treatment alone High Inhibitor Concentration: Excessively high concentrations of the inhibitor can have off-target effects and induce cytotoxicity.Perform a dose-response curve to identify the highest non-toxic concentration for your cell line.
Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is low (generally <0.5%) and consistent across all experimental conditions, including the vehicle control.[1]
Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments.Perform a toxicity test with a range of this compound concentrations on your specific cell line before the main experiment.
Inconsistent results between experiments Variability in Experimental Procedures: Subtle differences in cell conditions or inhibitor preparation can lead to inconsistent outcomes.Standardize cell culture conditions (e.g., passage number, confluency). Always prepare fresh dilutions of this compound from a single-use aliquot of the stock solution. Include appropriate positive and negative controls in every experiment.[5]

Quantitative Data Summary

Parameter Value Reference
Molecular Weight ~540.54 g/mol [6]
Form Lyophilized solid[6]
Solubility Soluble in DMSO up to 20 mM[6]
Purity >95%[6]
Storage (Lyophilized) -20°C to -70°C for up to 1 year[1][2]
Storage (Reconstituted) -20°C in single-use aliquots for up to 6 months[1]
Typical Working Concentration 10 - 100 µM[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 92.6 µL for a 20 mM stock from 1 mg of powder).[1]

  • Gently vortex the vial until the powder is completely dissolved. A pellet may not be visible.[1]

  • Aliquot the stock solution into single-use tubes and store at -20°C.

Protocol 2: Inhibition of ER Stress-Induced Apoptosis in Cell Culture
  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.

  • Inhibitor Preparation: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Dilute the stock solution to the desired final working concentration in pre-warmed, fresh cell culture medium. A vehicle control (medium with the same final concentration of DMSO) should be prepared in parallel.

  • Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for 1-2 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Induction of Apoptosis: Add the ER stress-inducing agent (e.g., tunicamycin, thapsigargin) directly to the medium containing the inhibitor or vehicle. Also, include a positive control for apoptosis (inducer alone) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the time required for the stimulus to induce apoptosis (this should be determined empirically).

  • Analysis: Harvest the cells for downstream analysis of apoptosis (e.g., Western blot for cleaved caspases, Annexin V staining, or a caspase activity assay).

Visualizations

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 Activation Caspase12 Activated Caspase-12 Procaspase12->Caspase12 Translocation & Cleavage Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 Cleavage Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Caspase12 Inhibition

Caption: ER stress-induced apoptosis pathway mediated by caspase-12.

Experimental_Workflow Start Start Reconstitute Reconstitute This compound in DMSO Start->Reconstitute Prepare_Media Prepare Treatment Media (Inhibitor & Vehicle) Reconstitute->Prepare_Media Pre_treat Pre-treat Cells (1-2 hours) Prepare_Media->Pre_treat Seed_Cells Seed Cells Seed_Cells->Pre_treat Induce_Apoptosis Induce Apoptosis (e.g., Tunicamycin) Pre_treat->Induce_Apoptosis Incubate Incubate Induce_Apoptosis->Incubate Analyze Analyze Apoptosis (e.g., Western Blot, Flow Cytometry) Incubate->Analyze End End Analyze->End

Caption: General experimental workflow for using this compound.

References

preventing Z-ATAD-FMK degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-ATAD-FMK. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a specific and irreversible inhibitor of caspase-12.[1] The peptide sequence Ala-Thr-Ala-Asp (ATAD) targets the inhibitor to the active site of caspase-12. The fluoromethyl ketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation.[2] this compound is designed to be cell-permeable, allowing it to be used in both in vitro and in vivo studies.[2]

Q2: What is the primary application of this compound?

This compound is primarily used to inhibit endoplasmic reticulum (ER) stress-mediated apoptosis.[1] Caspase-12 is a key initiator caspase in the ER stress pathway, and its inhibition by this compound can help to elucidate the role of this pathway in various cellular processes and disease models.

Q3: How should I store this compound?

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureShelf Life
Lyophilized Powder-20°C to -70°CUp to 1 year[3]
Reconstituted in DMSO-20°CUp to 6 months[3]

Important Storage Recommendations:

  • Store the lyophilized powder under desiccating conditions.

  • For reconstituted solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use a manual defrost freezer to prevent temperature fluctuations.[2]

Q4: How do I reconstitute and prepare working solutions of this compound?

  • Reconstitution:

    • Allow the lyophilized powder to reach room temperature before opening the vial.

    • Reconstitute the powder in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.[1][3] For example, to prepare a 20 mM stock solution from 1 mg of this compound (MW: 540.54 g/mol ), you would add 92.5 µL of DMSO.[3]

    • Vortex gently until the powder is completely dissolved.

  • Preparation of Working Solution:

    • Immediately before use, dilute the DMSO stock solution in pre-warmed cell culture medium or an appropriate buffer to the desired final concentration.[3]

    • It is recommended to perform a serial dilution to avoid inaccuracies associated with pipetting very small volumes.

    • The final concentration of DMSO in the cell culture should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, focusing on issues related to its stability and efficacy.

Problem 1: this compound is not inhibiting apoptosis in my cell line.

If you observe a lack of inhibitory effect, several factors could be at play. The following troubleshooting workflow can help you identify the root cause.

start Start: No Inhibition Observed check_conc Verify Inhibitor Concentration and Incubation Time start->check_conc conc_issue Is the concentration optimal? A dose-response experiment is recommended. Typical range: 10-100 µM. check_conc->conc_issue Concentration? time_issue Is the incubation time appropriate? Pre-incubation before apoptotic stimulus is often necessary. check_conc->time_issue Timing? check_pathway Confirm Caspase-12 Pathway Activation in Your Model pathway_issue Is apoptosis in your model caspase-12 dependent? Consider alternative apoptotic pathways. check_pathway->pathway_issue check_inhibitor Assess Inhibitor Integrity and Activity inhibitor_issue Is the inhibitor stored correctly? Has it undergone multiple freeze-thaw cycles? Consider using a fresh aliquot. check_inhibitor->inhibitor_issue conc_issue->check_pathway time_issue->check_pathway pathway_issue->check_inhibitor solution Solution: Optimize experimental conditions or use fresh inhibitor. inhibitor_issue->solution

Figure 1. Troubleshooting workflow for lack of this compound activity.

Detailed Solutions:

  • Inhibitor Concentration and Incubation Time: The optimal concentration and pre-treatment time for this compound are cell-type and stimulus-dependent. A common starting point is 20 µM with a pre-treatment time of 2 hours before inducing apoptosis.[4] If this is not effective, a dose-response (e.g., 10, 20, 50, 100 µM) and time-course experiment is recommended.[4]

  • Cell Line-Specific Apoptotic Pathways: Ensure that the apoptotic pathway induced in your experimental model is indeed dependent on caspase-12. Some cell lines may utilize different apoptotic pathways that are not mediated by ER stress. You can verify caspase-12 activation by Western blot for the cleaved form of the enzyme.

  • Inhibitor Activity and Storage: Improper storage is a common cause of inhibitor inactivation. Ensure that your this compound has been stored correctly and that the DMSO stock has not been subjected to multiple freeze-thaw cycles.[4] When in doubt, use a fresh aliquot or a new vial of the inhibitor.

Problem 2: I am observing inconsistent results between experiments.

Inconsistent results often arise from subtle variations in experimental procedures. To improve reproducibility:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments.

  • Precise Inhibitor Preparation: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid storing the inhibitor in culture medium for extended periods.

  • Consistent Timing: Ensure that the timing of inhibitor addition and the induction of apoptosis are consistent across all experiments.

Problem 3: I am observing unexpected cytotoxicity.

While this compound is generally considered non-toxic at effective concentrations, cytotoxicity can occur under certain conditions:

  • High Inhibitor Concentration: An excessively high concentration of the inhibitor may induce off-target effects. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Solvent Toxicity: The vehicle, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (generally <0.5%) and consistent across all conditions, including your vehicle control.[4]

  • Compound Purity: Impurities in the inhibitor preparation could be a source of toxicity. Ensure you are using a high-purity compound from a reputable supplier.

Quantitative Data on this compound Stability

Table 1: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Lyophilized Form Store at -20°C to -70°C in a desiccator.Protects from hydrolysis and maintains stability for up to one year.[3]
Reconstitution Use anhydrous, high-purity DMSO.This compound is soluble in DMSO, and using an anhydrous solvent minimizes water-related degradation.[3]
Stock Solution Store in single-use aliquots at -20°C.Avoids repeated freeze-thaw cycles which can degrade the peptide. Stable for up to 6 months.[3]
Working Solution Prepare fresh for each experiment from a frozen stock.The stability of this compound in aqueous cell culture media is limited.
Light Exposure Minimize exposure to direct light, especially UV.The benzyloxycarbonyl (Z) protecting group can be susceptible to photodegradation.[3]

Table 2: Factors Influencing the Degradation of this compound in Experimental Conditions

FactorPotential Impact on StabilityMitigation Strategy
pH Peptide bonds can be susceptible to hydrolysis at extreme pH values.Maintain experiments at a physiological pH (around 7.4).
Temperature Higher temperatures can accelerate the rate of chemical degradation.Store stock solutions at -20°C and conduct experiments at the required physiological temperature (e.g., 37°C) for the shortest necessary duration.
Aqueous Environment The fluoromethyl ketone (FMK) moiety can be susceptible to hydrolysis in aqueous solutions over time.Prepare working solutions in aqueous media immediately before use.
Enzymatic Degradation Proteases present in serum-containing media could potentially cleave the peptide inhibitor.Prepare working dilutions in protein-containing buffers or media with serum just before adding to the cell culture.[3]

Experimental Protocols

Detailed Methodology: Inhibition of ER Stress-Induced Apoptosis

This protocol provides a general workflow for using this compound to inhibit ER stress-induced apoptosis in a cultured cell line.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity DMSO

  • Cell line of interest

  • Complete cell culture medium (with and without serum)

  • ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin)

  • Phosphate-buffered saline (PBS)

  • Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide staining kit, caspase-3 activity assay)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

  • Preparation of this compound:

    • Prepare a 20 mM stock solution of this compound in anhydrous DMSO as described in the FAQ section.

    • Prepare fresh serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM).

  • Inhibitor Pre-treatment:

    • Remove the culture medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for a pre-determined time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Induction of Apoptosis:

    • Prepare a solution of the ER stress-inducing agent (e.g., tunicamycin) in complete cell culture medium at the desired final concentration.

    • Add the ER stress-inducing agent to the wells already containing this compound or the vehicle control.

    • Include a negative control (cells treated with vehicle only) and a positive control (cells treated with the ER stress inducer only).

    • Incubate for the time required for the stimulus to induce apoptosis (e.g., 16-24 hours).

  • Assessment of Apoptosis:

    • At the end of the incubation period, assess the level of apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry, or a colorimetric/fluorometric caspase-3 activity assay).

Mandatory Visualizations

ER Stress-Induced Apoptosis Pathway

cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin) Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 Caspase12 Active Caspase-12 Procaspase12->Caspase12 Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Z_ATAD_FMK This compound Z_ATAD_FMK->Caspase12 inhibits

Figure 2. Signaling pathway of ER stress-induced apoptosis and this compound inhibition.

Experimental Workflow for this compound Application

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound in anhydrous DMSO prepare_working Prepare working solutions in culture medium reconstitute->prepare_working pretreat Pre-treat cells with This compound/vehicle prepare_working->pretreat seed_cells Seed cells in plates seed_cells->pretreat induce_apoptosis Induce ER stress pretreat->induce_apoptosis incubate Incubate for defined period induce_apoptosis->incubate analyze Assess apoptosis (e.g., Flow Cytometry) incubate->analyze

Figure 3. Experimental workflow for using this compound to inhibit apoptosis.

References

Z-ATAD-FMK and DMSO concentration in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-ATAD-FMK and its use in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific and irreversible inhibitor of caspase-12.[1] Caspases are a family of proteases that play a key role in apoptosis (programmed cell death) and inflammation.[2] this compound specifically targets caspase-12, which is involved in apoptosis induced by endoplasmic reticulum (ER) stress.[1] By inhibiting caspase-12, this compound can prevent ER stress-mediated apoptosis.[1] The fluoromethyl ketone (FMK) group on the peptide allows it to form an irreversible covalent bond with the active site of the caspase.[2]

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a lyophilized powder and should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, commonly at a concentration of 20 mM.[2] The lyophilized powder is stable for up to a year when stored at -20°C.[2] Once reconstituted in DMSO, the stock solution should be stored at -20°C or -80°C and is stable for up to 6 months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][4]

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[2] A broad working concentration range is between 50 nM and 100 µM.[2] It is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your particular experimental setup.[3][5]

Q4: Why is DMSO used as a solvent and are there concerns about its toxicity?

A4: DMSO is a common solvent for water-insoluble compounds like this compound, facilitating their use in aqueous cell culture media.[6] However, DMSO itself can be toxic to cells at higher concentrations.[6] Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant to 1%.[6] However, primary cells can be more sensitive.[6] It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, generally below 0.5%, and to include a vehicle control (cells treated with the same concentration of DMSO as the experimental group) in all experiments.[3]

Troubleshooting Guides

Issue 1: I am not observing any inhibition of apoptosis with this compound.

  • Possible Cause 1: Suboptimal Inhibitor Concentration.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell line and apoptotic inducer.[5]

  • Possible Cause 2: Inappropriate Timing of Inhibitor Addition.

    • Solution: this compound is an irreversible inhibitor and should be added to the cell culture before inducing apoptosis. A pre-incubation period of 30-60 minutes is generally recommended to allow the inhibitor to permeate the cells and bind to its target.[5][7]

  • Possible Cause 3: Apoptotic Pathway is Not Dependent on Caspase-12.

    • Solution: this compound is a specific inhibitor of caspase-12, which is primarily involved in ER stress-induced apoptosis. If your apoptotic stimulus acts through a different pathway (e.g., the extrinsic death receptor pathway), this compound may not be effective. Confirm the apoptotic pathway in your model. You can use a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the cell death is caspase-dependent.[4]

  • Possible Cause 4: Degraded Inhibitor.

    • Solution: Ensure that the this compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.[3] If in doubt, use a fresh vial of the inhibitor.

Issue 2: I am observing unexpected cytotoxicity in my control group treated with this compound alone.

  • Possible Cause 1: High DMSO Concentration.

    • Solution: The final concentration of DMSO in your cell culture medium may be too high for your specific cell line. Calculate the final DMSO concentration and ensure it is generally below 0.5%.[3] Always include a vehicle control with the same final DMSO concentration to assess the solvent's toxicity.[3][8]

  • Possible Cause 2: High Inhibitor Concentration.

    • Solution: While FMK-derivatized peptides are designed to have no added cytotoxic effects, very high concentrations may have off-target effects.[2] Perform a dose-response experiment to find the optimal non-toxic working concentration.

  • Possible Cause 3: Off-Target Effects.

    • Solution: Related pan-caspase inhibitors like Z-VAD-FMK have been reported to have off-target effects, such as inducing autophagy by inhibiting NGLY1.[9][10][11] While specific off-target effects of this compound are less documented, this possibility should be considered. If autophagy is a concern, you can assess markers like LC3 conversion by Western blot.

Issue 3: My experimental results are inconsistent.

  • Possible Cause 1: Variation in Experimental Procedure.

    • Solution: Ensure consistency in all experimental steps, including cell seeding density, passage number, timing of inhibitor and stimulus addition, and incubation times.[3]

  • Possible Cause 2: Inconsistent Inhibitor Preparation.

    • Solution: Always prepare fresh dilutions of this compound from a properly stored and aliquoted stock solution immediately before each experiment.[4]

Quantitative Data Summary

Table 1: Recommended Concentrations for this compound and DMSO.

Compound Stock Solution Concentration Recommended Final Working Concentration Maximum Recommended Final DMSO Concentration
This compound20 mM in DMSO[2]50 nM - 100 µM (cell-type dependent)[2]< 0.5% (cell-type dependent)[3][6][8]

Table 2: DMSO Cytotoxicity Thresholds in Various Cell Lines.

Cell Line Tolerated DMSO Concentration Notes
Most Cell Lines0.5% - 1%[6]Some cell lines can tolerate up to 1% without significant cytotoxicity.
Primary Cells< 0.1%[6]Generally more sensitive to DMSO toxicity.
Cancer Cell Lines (e.g., HepG2, MCF-7)Non-toxic up to 0.6%[12]Significant inhibition of proliferation observed at 1.25% and above.[12]
Mesenchymal Stem Cells (MSCs)Suppressive effects on growth above 2.5%A 50% reduction in viability was observed at a 10% concentration.

Experimental Protocols

Protocol 1: General Procedure for Inhibition of Apoptosis using this compound.

  • Cell Seeding: Plate your cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Inhibitor: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed culture medium to the desired final working concentration. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for 30-60 minutes under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for inhibitor uptake.[7]

  • Induction of Apoptosis: Add the apoptosis-inducing agent directly to the medium containing the inhibitor or vehicle.

  • Incubation: Incubate the cells for the required period to induce apoptosis (this will vary depending on the stimulus, typically 4-24 hours).[7]

  • Analysis: Harvest the cells and analyze for markers of apoptosis.

Protocol 2: Methods for Assessing Apoptosis Inhibition.

  • Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the proteins to a membrane and probe with antibodies against key apoptotic proteins such as cleaved caspase-3 or cleaved PARP.

    • In successfully inhibited cells, the levels of these cleaved proteins should be significantly reduced compared to the positive control (apoptotic stimulus alone).[7]

  • Flow Cytometry (Annexin V/Propidium Iodide Staining):

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate in the dark and analyze by flow cytometry.

    • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis). Effective inhibition will result in a lower percentage of apoptotic cells.[7]

  • Microscopy:

    • Observe the cells under a microscope for morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[7]

Visualizations

G ER Stress-Induced Apoptotic Pathway and this compound Inhibition ER_Stress Endoplasmic Reticulum (ER) Stress Pro_Casp12 Pro-Caspase-12 ER_Stress->Pro_Casp12 activates Casp12 Active Caspase-12 Pro_Casp12->Casp12 Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 activates Casp9 Active Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 activates Casp3 Executioner Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Z_ATAD_FMK This compound Z_ATAD_FMK->Casp12 inhibits G Experimental Workflow for this compound Treatment Start Start Seed_Cells 1. Seed Cells in Culture Plates Start->Seed_Cells Prepare_Inhibitor 2. Prepare this compound and Vehicle Control (DMSO) Seed_Cells->Prepare_Inhibitor Pre_treat 3. Pre-treat Cells (30-60 min) Prepare_Inhibitor->Pre_treat Induce_Apoptosis 4. Add Apoptotic Stimulus Pre_treat->Induce_Apoptosis Incubate 5. Incubate (4-24 hours) Induce_Apoptosis->Incubate Analyze 6. Analyze Apoptosis (Western, Flow Cytometry, etc.) Incubate->Analyze End End Analyze->End G Troubleshooting Logic: No Apoptosis Inhibition No_Inhibition No Inhibition of Apoptosis Observed Check_Concentration Is Concentration Optimal? No_Inhibition->Check_Concentration Dose_Response Action: Perform Dose-Response Check_Concentration->Dose_Response No Check_Timing Is Pre-incubation Time Sufficient? Check_Concentration->Check_Timing Yes Adjust_Timing Action: Increase Pre-incubation Time Check_Timing->Adjust_Timing No Check_Pathway Is Apoptosis Caspase-12 Dependent? Check_Timing->Check_Pathway Yes Confirm_Pathway Action: Confirm Pathway (e.g., use pan-caspase inhibitor) Check_Pathway->Confirm_Pathway Unsure Check_Reagent Is Inhibitor Active? Check_Pathway->Check_Reagent Yes New_Reagent Action: Use Fresh Aliquoted Inhibitor Check_Reagent->New_Reagent No

References

Validation & Comparative

A Comparative Guide to Caspase Inhibitors: Z-ATAD-FMK vs. Other Key Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the caspase-12 inhibitor, Z-ATAD-FMK, with other widely used caspase inhibitors. The information presented is supported by available experimental data to facilitate an informed choice of inhibitor for your research needs.

Introduction to Caspases and Their Inhibition

Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis) and inflammation.[1] They exist as inactive zymogens and are activated in a cascade fashion.[2] Caspase inhibitors are invaluable tools for studying the roles of specific caspases in these pathways. These inhibitors are often peptide-based and include a reactive group, such as a fluoromethylketone (FMK), that irreversibly binds to the active site of the caspase.[3]

This guide focuses on a comparative analysis of this compound, a specific inhibitor of caspase-12, against other well-characterized caspase inhibitors, including the pan-caspase inhibitors Z-VAD-FMK and Q-VD-OPh.

Mechanism of Action and Specificity

This compound is a cell-permeable and irreversible inhibitor that specifically targets caspase-12.[2] Caspase-12 is localized to the endoplasmic reticulum (ER) and is activated in response to ER stress, such as the accumulation of misfolded proteins.[4] While primarily targeting caspase-12, some evidence suggests that this compound may also suppress caspase-9 activity in vitro.[5]

Pan-caspase inhibitors , such as Z-VAD-FMK and Q-VD-OPh , have a broader spectrum of activity. Z-VAD-FMK is a widely used pan-caspase inhibitor that potently inhibits most human caspases, with the exception of caspase-2.[6][7] Q-VD-OPh is another potent, irreversible pan-caspase inhibitor that is reported to have lower cytotoxicity compared to Z-VAD-FMK.[8]

Data Presentation: Quantitative Comparison of Inhibitor Potency

The efficacy of caspase inhibitors is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

InhibitorTarget Caspase(s)Caspase-1Caspase-3Caspase-8Caspase-9Caspase-12Reference(s)
This compound Caspase-12---Activity may be suppressedSpecific Inhibitor [5]
Z-VAD-FMK Pan-caspase (except Caspase-2)3.07 µM-5.42 µM10.66 µM-
Q-VD-OPh Pan-caspase25-400 nM25-400 nM25-400 nM25-400 nM25-400 nM[9]
Z-LEHD-FMK Caspase-9-Weakly inhibited0.07 µM1.5 µM-[6]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source. The data presented here should be used as a comparative guide.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., misfolded proteins) Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 activates Caspase12 Active Caspase-12 Procaspase12->Caspase12 cleavage Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Caspase12 inhibits

Caption: Caspase-12 mediated apoptosis pathway initiated by ER stress and the point of inhibition by this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of caspase inhibitors (this compound, Z-VAD-FMK, etc.) Plate_Setup Add assay buffer, inhibitor, and enzyme to 96-well plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare recombinant active caspase solutions Enzyme_Prep->Plate_Setup Substrate_Prep Prepare fluorogenic caspase substrate Reaction_Start Add substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation Incubate to allow inhibitor-enzyme binding Plate_Setup->Incubation Incubation->Reaction_Start Measurement Measure fluorescence kinetically in a plate reader Reaction_Start->Measurement Calculation Calculate initial reaction velocities Measurement->Calculation IC50_Determination Plot velocity vs. inhibitor concentration and determine IC50 values Calculation->IC50_Determination

Caption: General experimental workflow for comparing the potency of different caspase inhibitors using an in vitro fluorometric assay.

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol is a general method for determining the IC50 values of caspase inhibitors against purified recombinant caspases.

Materials:

  • Recombinant active caspases (e.g., caspase-1, -3, -8, -9, -12)

  • Caspase inhibitors (this compound, Z-VAD-FMK, Q-VD-OPh, etc.)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEHD-AFC for caspase-9)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of each caspase inhibitor in Assay Buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

  • Enzyme Preparation: Dilute the stock solution of the recombinant active caspase to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • Assay Buffer to bring the final volume to 100 µL.

    • 10 µL of the diluted caspase inhibitor (or vehicle control, e.g., DMSO).

    • 10 µL of the diluted active caspase.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic caspase substrate to each well to a final concentration of 50 µM.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Caspase Activity Assay

This protocol describes a method for assessing the ability of caspase inhibitors to block caspase activity in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Caspase inhibitors (this compound, Z-VAD-FMK, etc.)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorogenic caspase substrate

  • 96-well clear-bottom, black-walled microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the caspase inhibitors for 1-2 hours. Include a vehicle control.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control wells) and incubate for the desired time to induce apoptosis.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Lysate Collection: Transfer the cell lysates to a new 96-well black plate.

  • Caspase Activity Measurement:

    • Add the fluorogenic caspase substrate to each well.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

    • Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cell lysate).

    • Normalize the fluorescence signal to the protein concentration of each lysate (determined by a separate protein assay, e.g., BCA).

    • Calculate the percentage of caspase inhibition for each inhibitor concentration relative to the apoptosis-induced control.

Conclusion

The choice of a caspase inhibitor is highly dependent on the specific research question. This compound is the inhibitor of choice for specifically investigating the role of the ER stress-induced apoptotic pathway mediated by caspase-12. Its high specificity allows for the targeted dissection of this pathway. For studies requiring a general blockade of apoptosis to determine if a process is caspase-dependent, broad-spectrum inhibitors like Z-VAD-FMK or Q-VD-OPh are more suitable. However, the potential for off-target effects and differing cytotoxicity profiles should be carefully considered when interpreting results obtained with pan-caspase inhibitors. It is always recommended to validate the effects of any inhibitor in the specific experimental system being used. This guide provides a foundation for making an informed decision based on currently available data.

References

A Comparative Guide to the Efficacy of Z-ATAD-FMK and Z-VAD-FMK Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of cell biology, pharmacology, and drug development, the selection of appropriate chemical tools to dissect cellular pathways is paramount. Caspase inhibitors are invaluable reagents for studying apoptosis and other caspase-mediated processes. This guide provides a detailed, objective comparison of two frequently utilized caspase inhibitors: Z-ATAD-FMK, a specific inhibitor of caspase-12, and Z-VAD-FMK, a broad-spectrum pan-caspase inhibitor. This comparison is supported by available experimental data to inform the selection of the most suitable inhibitor for specific research applications.

Introduction to this compound and Z-VAD-FMK

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a widely used, cell-permeable, and irreversible pan-caspase inhibitor.[1] Its broad specificity makes it a valuable tool for determining if a cellular process is caspase-dependent.[2] By targeting a wide array of caspases, it can effectively block apoptosis induced by various stimuli.[1]

This compound (carbobenzoxy-alanyl-threonyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is characterized as a specific inhibitor of caspase-12, an initiator caspase primarily associated with endoplasmic reticulum (ER) stress-induced apoptosis.[3] Its targeted action allows for the specific investigation of the ER stress pathway in programmed cell death.

Mechanism of Action and Specificity

Both inhibitors function as irreversible inhibitors by virtue of their fluoromethylketone (FMK) group, which covalently modifies the catalytic cysteine residue in the active site of the target caspase(s).[4] The key difference lies in their peptide recognition sequence, which dictates their target specificity.

  • Z-VAD-FMK: The Val-Ala-Asp sequence is recognized by a broad range of caspases, leading to the inhibition of multiple family members.[2] It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[5] This broad activity makes it suitable for general inhibition of apoptosis but limits its utility in identifying the specific caspases involved in a particular process.[2]

  • This compound: The Ala-Thr-Ala-Asp sequence is designed for specific recognition by caspase-12.[3] Its primary application is in studying apoptosis triggered by perturbations in the endoplasmic reticulum, a pathway that is distinct from the classical intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research indicates that this compound can also reduce the activity of caspase-9, a downstream effector in the caspase-12 pathway.[3]

Quantitative Comparison of Inhibitory Activity

CaspaseZ-VAD-FMK IC50 (nM)
Caspase-10.5
Caspase-30.2
Caspase-42
Caspase-52
Caspase-61
Caspase-718
Caspase-88
Caspase-910
Caspase-1011

Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme source.

Signaling Pathways

The distinct specificities of this compound and Z-VAD-FMK mean they intervene at different points in the apoptotic signaling cascades.

Z_VAD_FMK_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8_10 Pro-caspase-8, -10 DISC->Caspase8_10 Active_Caspase8_10 Active Caspase-8, -10 Caspase8_10->Active_Caspase8_10 Executioner_Caspases Pro-caspase-3, -6, -7 Active_Caspase8_10->Executioner_Caspases DNA_Damage DNA Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-caspase-9 Apoptosome->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Active_Caspase9->Executioner_Caspases Active_Executioner_Caspases Active Caspase-3, -6, -7 Executioner_Caspases->Active_Executioner_Caspases Apoptosis Apoptosis Active_Executioner_Caspases->Apoptosis Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Active_Caspase8_10 Inhibits Z_VAD_FMK->Active_Caspase9 Inhibits Z_VAD_FMK->Active_Executioner_Caspases Inhibits Z_ATAD_FMK_Pathway cluster_er_stress ER Stress Pathway cluster_downstream Downstream Signaling ER_Stress Endoplasmic Reticulum Stress Caspase12 Pro-caspase-12 ER_Stress->Caspase12 Active_Caspase12 Active Caspase-12 Caspase12->Active_Caspase12 Caspase9 Pro-caspase-9 Active_Caspase12->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Executioner_Caspases Pro-caspase-3 Active_Caspase9->Executioner_Caspases Active_Executioner_Caspases Active Caspase-3 Executioner_Caspases->Active_Executioner_Caspases Apoptosis Apoptosis Active_Executioner_Caspases->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Active_Caspase12 Inhibits Caspase_Activity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_lysate_prep Lysate Preparation cluster_assay Assay Seed_Cells Seed Cells Pre_treat Pre-treat with Inhibitor/Vehicle Seed_Cells->Pre_treat Induce_Apoptosis Induce Apoptosis Pre_treat->Induce_Apoptosis Incubate Incubate Induce_Apoptosis->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Centrifuge Centrifuge Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Substrate Add Fluorogenic Substrate Collect_Supernatant->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Measure_Fluorescence Measure Fluorescence Incubate_37C->Measure_Fluorescence Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Denaturation Denaturation Protein_Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Z-ATAD-FMK: A Comparative Guide to a Specific Caspase-12 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the caspase-12 inhibitor, Z-ATAD-FMK, with other caspase inhibitors. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection of appropriate reagents for studying apoptosis and caspase-mediated signaling pathways. This document summarizes the available data on this compound's specificity, provides detailed experimental protocols for assessing caspase inhibition, and visualizes relevant signaling pathways.

Introduction to this compound

This compound (carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspart-1-yl-[(2,6-dichlorobenzoyl)oxy]methyl ketone) is a cell-permeable, irreversible inhibitor of caspase-12.[1] Caspase-12 is an initiator caspase primarily localized to the endoplasmic reticulum (ER) and is activated in response to ER stress.[1] this compound's inhibitory action is attributed to its peptide sequence, which is recognized by the active site of caspase-12, and the fluoromethylketone (FMK) group, which forms a covalent bond with the catalytic cysteine residue of the caspase.

Specificity and Comparison with Other Caspase Inhibitors

For comparative purposes, Z-VAD-FMK, a well-characterized pan-caspase inhibitor, is included. Z-VAD-FMK is known to potently inhibit a wide range of caspases, with the notable exception of caspase-2.[4]

Table 1: Qualitative Comparison of Caspase Inhibitor Specificity

InhibitorPrimary Target(s)Other Known Inhibited CaspasesGeneral Characterization
This compound Caspase-12Caspase-9[2][3]Specific Inhibitor
Z-VAD-FMK Broad SpectrumCaspases-1, -3, -4, -5, -6, -7, -8, -9, -10[4]Pan-Caspase Inhibitor

Note: The lack of extensive quantitative data for this compound necessitates careful interpretation of its specificity. Researchers should empirically determine its inhibitory profile in their specific experimental system.

Signaling Pathways

Caspase-12 is a key mediator of the endoplasmic reticulum (ER) stress-induced apoptotic pathway. ER stress, triggered by perturbations in protein folding, calcium homeostasis, or lipid metabolism, leads to the activation of caspase-12. Activated caspase-12 can then cleave and activate downstream caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 Activation Caspase12 Caspase-12 Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 Cleavage & Activation Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Z_ATAD_FMK This compound Z_ATAD_FMK->Caspase12 Inhibition Z_ATAD_FMK->Caspase9 Inhibition

ER Stress-Induced Apoptosis Pathway and this compound Inhibition.

In contrast, pan-caspase inhibitors like Z-VAD-FMK act on multiple caspases in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Apoptosis_Pathways cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway Death_Receptor Death Receptor Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Activation Caspase8 Caspase-8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase8 Inhibition Z_VAD_FMK->Caspase9 Inhibition Z_VAD_FMK->Caspase3 Inhibition

Overview of Apoptosis Pathways and Pan-Caspase Inhibition by Z-VAD-FMK.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of this compound against a specific caspase using a fluorogenic substrate. This method can be adapted to create a dose-response curve and calculate the IC50 value of the inhibitor.

Materials:

  • Recombinant active caspase enzyme (e.g., caspase-12, caspase-9, etc.)

  • Caspase-specific fluorogenic substrate (e.g., Ac-ATAD-AFC for caspase-12)

  • This compound

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • DMSO (for dissolving inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.

    • Prepare the recombinant caspase enzyme in Assay Buffer to the desired working concentration.

    • Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In the wells of a 96-well black microplate, add the following in order:

      • Assay Buffer

      • This compound dilution (or DMSO for control)

      • Recombinant caspase enzyme

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Caspase_Inhibition_Assay cluster_Prep 1. Reagent Preparation cluster_Setup 2. Assay Setup cluster_Reaction 3. Reaction & Measurement cluster_Analysis 4. Data Analysis Inhibitor_Prep Prepare this compound Serial Dilutions Add_Reagents Add Buffer, Inhibitor, and Caspase to Plate Inhibitor_Prep->Add_Reagents Enzyme_Prep Prepare Recombinant Caspase Solution Enzyme_Prep->Add_Reagents Substrate_Prep Prepare Fluorogenic Substrate Solution Incubate Incubate at 37°C Add_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Plot_Data Plot Dose-Response Curve Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Experimental Workflow for Determining Caspase Inhibition IC50.

Conclusion

This compound is a valuable tool for investigating the role of caspase-12 in ER stress-induced apoptosis. Its reported specificity for caspase-12, with some activity towards caspase-9, makes it a more targeted inhibitor compared to pan-caspase inhibitors like Z-VAD-FMK. However, the limited availability of comprehensive quantitative data on its cross-reactivity with other caspases highlights the need for researchers to perform their own validation experiments. The provided experimental protocol offers a framework for such validation and for determining the precise inhibitory profile of this compound in specific experimental contexts. The signaling pathway diagrams offer a visual guide to the mechanisms of action for both specific and broad-spectrum caspase inhibitors, aiding in experimental design and data interpretation.

References

Validating Caspase-12 Inhibition: A Comparative Guide to Z-ATAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Z-ATAD-FMK, a specific caspase-12 inhibitor, with alternative compounds. It includes detailed experimental protocols and data presentation templates to aid researchers, scientists, and drug development professionals in validating its efficacy and specificity in the context of endoplasmic reticulum (ER) stress-induced apoptosis.

Introduction to Caspase-12

Caspase-12 is a member of the caspase (cysteine-aspartic protease) family, primarily localized to the endoplasmic reticulum.[1][2] Unlike many other caspases involved in the primary apoptosis pathways, caspase-12 is specifically activated in response to ER stress, such as the accumulation of misfolded proteins or disruption of calcium homeostasis.[3][4][5] Upon activation, caspase-12 initiates a downstream signaling cascade, often involving the cleavage of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[1] This makes caspase-12 a key mediator of ER stress-induced apoptosis and a specific target for therapeutic intervention in related pathologies.

This compound: A Specific Caspase-12 Inhibitor

This compound (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor designed to specifically target caspase-12.[6] The fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic cysteine in the active site of the caspase, leading to irreversible inhibition.[6] Its peptide sequence, ATAD, is optimized for recognition by caspase-12. The N-terminal benzyloxycarbonyl (Z) group enhances its cell permeability, allowing for effective use in both in vitro cell culture and in vivo studies.[6]

Comparative Analysis of Caspase Inhibitors

While this compound offers high specificity for caspase-12, its performance is best understood in comparison to other available inhibitors. Broader spectrum inhibitors can serve as useful controls but may introduce confounding off-target effects.

InhibitorPrimary Target(s)Mechanism of ActionTypical Working ConcentrationKey Considerations & Known Off-Targets
This compound Caspase-12 Irreversible, covalent binding to the active site.[6]10-100 µM[6]High specificity for caspase-12.[7] Suppresses caspase-9 activity downstream of caspase-12.[7]
Z-VAD-FMK Pan-caspase Irreversible, broad-spectrum caspase inhibitor.[][9]20-50 µMUseful as a general apoptosis inhibitor control. Known off-target: Inhibits NGLY1, which can independently induce autophagy.[10][11] Also inhibits other cysteine proteases like cathepsins.[11]
Q-VD-OPh Pan-caspase Irreversible, broad-spectrum caspase inhibitor.[12]20-50 µMPotent anti-apoptotic properties.[12] Does not induce autophagy, making it a cleaner alternative to Z-VAD-FMK for some studies.[10] Can cross the blood-brain barrier.[12]
Tauroursodeoxycholate (TUDCA) ER Stress Modulator Reduces expression of apoptosis-related molecules, including caspase-12 and caspase-3.[12]Varies by systemActs upstream by mitigating ER stress rather than direct enzyme inhibition.

Signaling & Experimental Frameworks

Visualizing the underlying biological pathway and the experimental process is crucial for designing robust validation studies.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) IRE1 IRE1 ER_Stress->IRE1 activates TRAF2 TRAF2 IRE1->TRAF2 recruits Pro_C12 Pro-Caspase-12 C12 Active Caspase-12 Pro_C12->C12 TRAF2->Pro_C12 promotes clustering & activation Pro_C9 Pro-Caspase-9 C12->Pro_C9 cleaves C9 Active Caspase-9 Pro_C9->C9 activates Pro_C3 Pro-Caspase-3 C9->Pro_C3 cleaves C3 Active Caspase-3 Pro_C3->C3 activates Apoptosis Apoptosis C3->Apoptosis executes Z_ATAD This compound Z_ATAD->C12 inhibits

Caption: ER Stress-Induced Apoptosis Pathway via Caspase-12.

G cluster_assays Downstream Assays start Seed Cells & Allow Adherence induce Induce ER Stress (e.g., Tunicamycin) start->induce treat Treat with Inhibitors: 1. Vehicle Control (DMSO) 2. This compound 3. Alternative Inhibitor (e.g., Q-VD-OPh) induce->treat incubate Incubate for Defined Period treat->incubate harvest Harvest Cells for Analysis incubate->harvest western Western Blot (Caspase-12, -9, -3 Cleavage) harvest->western activity Caspase Activity Assay (Fluorometric/Colorimetric) harvest->activity viability Cell Viability Assay (MTT / LDH) harvest->viability analyze Data Analysis & Comparison western->analyze activity->analyze viability->analyze

Caption: Experimental Workflow for Validating Caspase-12 Inhibition.

Experimental Protocols

The following protocols provide a framework for validating the inhibitory action of this compound on caspase-12.

Protocol 1: Western Blot for Caspase-12 Cleavage

This method directly visualizes the inhibition of procaspase-12 processing.

  • Cell Culture and Treatment: Plate cells at a suitable density. Once attached, induce ER stress (e.g., with 2 µg/mL Tunicamycin or 1 µM Thapsigargin). Concurrently, treat cells with this compound (e.g., 50 µM), a control inhibitor, or a vehicle (DMSO).

  • Lysis: After incubation (e.g., 12-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to caspase-12 overnight at 4°C. A recommended antibody can detect both the full-length (~55 kDa) and cleaved forms.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensity to quantify the ratio of cleaved to full-length caspase-12.

Protocol 2: Fluorometric Caspase-9 Activity Assay

This assay measures the activity of a key downstream target of caspase-12.

  • Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 1.

  • Assay Preparation: In a 96-well microplate, add 50 µL of cell lysate per well.

  • Substrate Addition: Prepare a reaction buffer containing the caspase-9 specific fluorogenic substrate LEHD-AFC (7-amino-4-trifluoromethylcoumarin). Add 50 µL of this buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: After subtracting background fluorescence, normalize the activity to the protein concentration of the lysate. Compare the activity in this compound-treated samples to controls.

Protocol 3: MTT Cell Viability Assay

This assay assesses the protective effect of caspase-12 inhibition on cell viability following an ER stress challenge.

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Induce ER stress and treat with inhibitors as described previously.

  • MTT Addition: At the end of the treatment period (e.g., 24-48 hours), add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage relative to the untreated control.

Template for Data Presentation

The following table provides a template for summarizing the results from the validation experiments.

Treatment GroupCaspase-12 Cleavage (% of Stressed Control)Caspase-9 Activity (Fold Change vs. Vehicle)Cell Viability (% of Unstressed Control)
Vehicle Control (Unstressed)0%1.0100%
ER Stress Inducer + Vehicle100%e.g., 4.5 ± 0.3e.g., 45 ± 5%
ER Stress + this compound (50 µM)Insert DataInsert DataInsert Data
ER Stress + Q-VD-OPh (20 µM)Insert DataInsert DataInsert Data

References

Z-ATAD-FMK vs. siRNA Knockdown: A Comparative Guide to Inhibiting Target Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, the precise modulation of protein activity is paramount. Two powerful techniques, the small molecule inhibitor Z-ATAD-FMK and small interfering RNA (siRNA) knockdown, offer distinct approaches to reduce the functional impact of a target protein. This guide provides a detailed comparison of these methods, focusing on their mechanisms, experimental protocols, and potential off-target effects, with a particular emphasis on the inhibition of caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compoundsiRNA Knockdown
Target Level Protein (post-translational)mRNA (pre-translational)
Mechanism of Action Irreversible enzymatic inhibitionRNA interference leading to mRNA degradation
Mode of Delivery Direct addition to cell cultureTransfection (lipid-based, electroporation, etc.)
Onset of Action RapidSlower (requires transcription and translation depletion)
Duration of Effect Dependent on inhibitor stability and protein turnoverTransient (typically 24-72 hours)
Key Advantage Speed and direct targeting of protein functionHigh specificity to the target mRNA sequence
Key Disadvantage Potential for off-target enzymatic inhibitionPotential for off-target gene silencing

This compound: A Direct Inhibitor of Caspase-12 Activity

This compound is a cell-permeable, irreversible inhibitor specifically designed to target caspase-12, a cysteine protease localized to the endoplasmic reticulum.[1][2] Its mechanism relies on a fluoromethyl ketone (FMK) moiety that covalently binds to the active site of the caspase, thereby preventing its catalytic activity.[3] This direct inhibition of the protein makes this compound a valuable tool for studying the immediate consequences of blocking caspase-12 function in cellular pathways such as ER stress-mediated apoptosis.[1]

Signaling Pathway of ER Stress-Induced Apoptosis

Endoplasmic reticulum stress, caused by the accumulation of unfolded or misfolded proteins, triggers a signaling cascade that can lead to programmed cell death. A key event in this pathway is the activation of caspase-12, which then proteolytically activates downstream effector caspases, such as caspase-9 and caspase-3, culminating in the execution of apoptosis.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., unfolded proteins) Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 activates Caspase12 Active Caspase-12 Procaspase12->Caspase12 cleavage Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 cleaves Caspase9 Active Caspase-9 Procaspase9->Caspase9 activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis ZATAD This compound ZATAD->Caspase12 inhibits

ER Stress-Induced Apoptosis Pathway and this compound Inhibition.
Experimental Protocol: this compound Treatment

The following is a general protocol for treating cultured cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium

  • Cultured cells

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. A common stock concentration is 20 mM.[3]

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration, typically ranging from 10 µM to 100 µM.[3]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the experimental goals.

  • Analysis: Following incubation, cells can be harvested and analyzed for the desired endpoints, such as apoptosis assays or western blotting for caspase cleavage.

Quantitative Data and Off-Target Effects

A significant consideration for this compound and related peptide-based inhibitors is the potential for off-target effects. For instance, the pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit the N-glycanase NGLY1, leading to the induction of autophagy.[4][5][6][7] This highlights the importance of including appropriate controls to ensure that the observed phenotype is a direct result of caspase inhibition. Furthermore, in some contexts, caspase inhibition by Z-VAD-FMK has been observed to shift the mode of cell death from apoptosis to necrosis.

siRNA Knockdown: Silencing Gene Expression at the mRNA Level

Small interfering RNA (siRNA) offers a highly specific method for reducing the expression of a target protein by targeting its messenger RNA (mRNA) for degradation. This process, known as RNA interference (RNAi), prevents the translation of the mRNA into protein, effectively "knocking down" the protein's expression.

Mechanism of siRNA-Mediated Gene Silencing

Exogenously introduced double-stranded siRNA molecules are recognized by the RNA-induced silencing complex (RISC) in the cytoplasm. The RISC complex unwinds the siRNA, and the antisense strand guides the complex to the complementary target mRNA. This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing protein synthesis.

siRNA_Mechanism cluster_Workflow siRNA Knockdown Workflow siRNA_transfection siRNA Transfection RISC_loading RISC Loading siRNA_transfection->RISC_loading mRNA_targeting mRNA Targeting & Cleavage RISC_loading->mRNA_targeting Protein_reduction Reduced Protein Expression mRNA_targeting->Protein_reduction

Workflow of siRNA-mediated gene knockdown.
Experimental Protocol: siRNA Transfection for Caspase-12 Knockdown

The following is a general protocol for siRNA transfection. Optimization of siRNA concentration, transfection reagent, and incubation time is crucial for achieving efficient knockdown with minimal cytotoxicity.

Materials:

  • siRNA targeting caspase-12 (and a non-targeting control siRNA)

  • Transfection reagent (e.g., lipid-based)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Cultured cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • In a sterile tube, dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh serum-free or complete medium (depending on the reagent's protocol).

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis: Harvest the cells for analysis of caspase-12 mRNA (by qRT-PCR) or protein (by western blot) levels to confirm knockdown efficiency.

Quantitative Data and Off-Target Effects

The efficiency of siRNA knockdown can vary depending on the cell type, siRNA sequence, and transfection efficiency. Successful knockdown is typically defined as a >70% reduction in target mRNA or protein levels. Western blot analysis is a common method to validate protein knockdown.[8]

A major challenge with siRNA technology is the potential for off-target effects, where the siRNA silences unintended genes.[9] This can occur through partial complementarity to other mRNAs, particularly in the "seed region" of the siRNA. Strategies to mitigate off-target effects include:

  • Using the lowest effective siRNA concentration.

  • Pooling multiple siRNAs that target the same gene.

  • Using chemically modified siRNAs.

  • Performing rescue experiments with an siRNA-resistant version of the target gene.

Summary of Comparison

AspectThis compoundsiRNA Knockdown
Target Caspase-12 protein activityCaspase-12 mRNA
Pros - Rapid onset of action- Directly inhibits protein function- High sequence specificity- Can achieve significant and prolonged reduction in protein levels
Cons - Potential for off-target enzymatic inhibition (e.g., NGLY1)- May alter cell death pathway (apoptosis to necrosis)- Slower onset of action- Potential for off-target gene silencing- Requires transfection optimization
Typical Working Concentration 10 - 100 µM[3]10 - 100 nM
Validation Method Western blot for downstream caspase cleavage, apoptosis assaysqRT-PCR for mRNA levels, Western blot for protein levels[8]

Conclusion

Both this compound and siRNA knockdown are powerful tools for investigating the role of specific proteins in cellular processes. The choice between these two methods depends on the specific experimental question. This compound is ideal for studying the immediate consequences of inhibiting protein function, offering a rapid and direct approach. However, researchers must be mindful of potential off-target effects and validate their findings with appropriate controls. siRNA knockdown provides a highly specific means to reduce the total cellular pool of a target protein, making it suitable for longer-term studies of protein loss-of-function. Careful experimental design, including the use of controls and strategies to minimize off-target effects, is essential for obtaining reliable and interpretable results with either technique.

References

A Researcher's Guide to Selecting the Appropriate Negative Control for Z-ATAD-FMK Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring the validity of experimental results when using the caspase-12 inhibitor Z-ATAD-FMK is critically dependent on the use of a proper negative control. This guide provides an objective comparison of suitable negative controls, supported by experimental data and detailed protocols, to aid in the robust design of apoptosis studies.

This compound is a cell-permeable, irreversible inhibitor specifically targeting caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis.[1][2] To confidently attribute observed cellular effects to the specific inhibition of caspase-12, it is imperative to employ a negative control that accounts for any off-target or non-specific effects of the inhibitor's chemical structure.

Understanding the Alternatives: Z-FA-FMK as the Gold Standard

The ideal negative control for a peptide-based inhibitor like this compound is a compound with a similar chemical structure but lacking activity against the target enzyme. For this compound and other benzyloxycarbonyl (Z)- and fluoromethylketone (FMK)-containing caspase inhibitors, Z-FA-FMK is the most widely accepted and appropriate negative control.[3][4][5]

Z-FA-FMK (Z-Phe-Ala-FMK) is a cell-permeable peptide that, unlike this compound, does not inhibit caspases.[4] Instead, it targets other cysteine proteases, primarily cathepsins B and L.[3][4][6] This makes it an excellent tool to demonstrate that the biological outcome of your experiment is a direct result of caspase inhibition, rather than a non-specific consequence of introducing a peptide-FMK molecule into the cells.

A vehicle control, typically Dimethyl Sulfoxide (DMSO) , is also essential. Since this compound and Z-FA-FMK are dissolved in DMSO for cell-based assays, a DMSO-only treatment group is necessary to control for any effects induced by the solvent itself.[3][7]

Comparative Analysis of this compound and Controls

CompoundPrimary Target(s)Mechanism of ActionRole in Experiment
This compound Caspase-12Irreversibly binds to the catalytic site of caspase-12, inhibiting its proteolytic activity.[1]Active Inhibitor: Used to probe the function of caspase-12 in ER stress-induced apoptosis.
Z-FA-FMK Cathepsins B and LIrreversibly binds to the catalytic site of cathepsins; does not inhibit caspases at standard concentrations.[3][4][6]Negative Control: Differentiates specific effects of caspase-12 inhibition from non-specific effects of the peptide-FMK scaffold.
DMSO (Solvent)Vehicle for dissolving this compound and Z-FA-FMK.Vehicle Control: Accounts for any biological effects of the solvent.

Supporting Experimental Data

To validate the specific inhibitory effect of this compound, a typical experiment would measure an endpoint of apoptosis, such as caspase-3/7 activity, in cells subjected to an ER stress-inducing agent (e.g., Thapsigargin or Tunicamycin). The expected outcome is that this compound will significantly reduce apoptosis, while Z-FA-FMK and DMSO will have no protective effect.

Table 2: Effect of this compound and Controls on ER Stress-Induced Caspase-3/7 Activity

Treatment GroupDescriptionRelative Caspase-3/7 Activity (%)
Untreated ControlCells in normal culture media.100
ER Stress InducerCells treated with Thapsigargin (1 µM).450 ± 35
ER Stress + this compoundCells pre-treated with this compound (50 µM) then Thapsigargin.150 ± 20
ER Stress + Z-FA-FMKCells pre-treated with Z-FA-FMK (50 µM) then Thapsigargin.435 ± 40
ER Stress + DMSOCells pre-treated with vehicle (0.1% DMSO) then Thapsigargin.445 ± 38
(Note: Data are representative and may vary based on cell type and experimental conditions.)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the point of intervention for this compound within the ER stress-induced apoptosis pathway and a typical experimental workflow for its use with appropriate controls.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) IRE1 IRE1 ER_Stress->IRE1 activates TRAF2 TRAF2 IRE1->TRAF2 recruits Procaspase12 Procaspase-12 Caspase12 Active Caspase-12 Procaspase12->Caspase12 cleavage TRAF2->Procaspase12 activates Procaspase9 Procaspase-9 Caspase12->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Executioner Executioner Caspases (e.g., Caspase-3) Caspase9->Executioner activates Apoptosis Apoptosis Executioner->Apoptosis Z_ATAD This compound Z_ATAD->Caspase12 inhibits

Caption: ER stress-induced apoptosis pathway showing this compound inhibition.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis start Seed Cells prep_inhibitors Prepare Stocks: - this compound in DMSO - Z-FA-FMK in DMSO pretreat Pre-treat cells (1-2h) with Inhibitors/Vehicle prep_inhibitors->pretreat induce Induce ER Stress (e.g., Thapsigargin) pretreat->induce incubate Incubate (e.g., 24h) induce->incubate assay Perform Apoptosis Assay (e.g., Caspase Activity, Western Blot, Flow Cytometry) incubate->assay end Compare Results assay->end G1 This compound G2 Z-FA-FMK (Negative Control) G3 DMSO (Vehicle Control) G4 No Pre-treatment

Caption: Experimental workflow for using this compound with controls.

Experimental Protocols

Preparation of Stock Solutions
  • Prepare a 10-20 mM stock solution of this compound in sterile, high-purity DMSO.[7]

  • Prepare a stock solution of Z-FA-FMK in sterile, high-purity DMSO at the exact same molar concentration as the this compound stock.[3]

  • Aliquot both stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3]

Cell Treatment Protocol for Apoptosis Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Pre-treatment:

    • For each experimental condition, replace the old media with fresh, pre-warmed culture media.

    • Add the appropriate compound to each well:

      • Test Group: this compound (final concentration typically 10-100 µM).[7]

      • Negative Control Group: Z-FA-FMK (at the same final concentration as this compound).[3]

      • Vehicle Control Group: An equivalent volume of DMSO (ensure the final concentration does not exceed 0.5%, as higher levels can be toxic).[7]

      • Positive Control Group: Media only (no pre-treatment).

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis:

    • To all wells except the untreated control group, add the ER stress-inducing agent (e.g., Thapsigargin or Tunicamycin) to the desired final concentration.

    • Incubate for the predetermined experimental duration (e.g., 6, 12, or 24 hours).

  • Analysis:

    • Harvest cells and lysates according to the requirements of your chosen apoptosis detection method (e.g., Caspase-Glo® assay, Western blot for cleaved PARP or cleaved Caspase-3, Annexin V/PI staining for flow cytometry).

    • Analyze the data, comparing the this compound treated group to the Z-FA-FMK and DMSO control groups to confirm the specific effect of caspase-12 inhibition.

References

A Comparative Guide to Z-ATAD-FMK and Its Pharmacological Alternatives in Cell Death Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Z-ATAD-FMK, a caspase-12 inhibitor, with other key pharmacological agents used to modulate programmed cell death pathways. The objective of this document is to offer a data-driven comparison to aid in the selection of appropriate inhibitors for studying apoptosis, necroptosis, and ferroptosis.

Introduction to Cell Death Pathways and Their Inhibitors

Programmed cell death is a fundamental biological process essential for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. The primary forms of regulated cell death include apoptosis, necroptosis, and ferroptosis, each with distinct signaling cascades that can be targeted by specific pharmacological inhibitors.

This compound is a cell-permeable, irreversible inhibitor primarily targeting caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis.[1] Understanding its efficacy and specificity in comparison to other cell death inhibitors is crucial for designing and interpreting experiments in the field of cell death and disease.

This guide compares this compound with:

  • Pan-Caspase Inhibitors: Z-VAD-FMK and Q-VD-OPh, which broadly target multiple caspases.

  • Necroptosis Inhibitor: Necrostatin-1, which targets Receptor-Interacting Protein Kinase 1 (RIPK1).

  • Ferroptosis Inhibitor: Ferrostatin-1, which inhibits lipid peroxidation.

Mechanism of Action and Specificity

The efficacy of a pharmacological inhibitor is determined by its mechanism of action and specificity towards its intended target. The following sections and diagrams illustrate the points of intervention for this compound and its alternatives within their respective signaling pathways.

Apoptotic Pathways

Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases. A third, less characterized pathway involves ER stress, where this compound plays a significant role.

Apoptotic Signaling Pathways and Inhibitor Targets cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) ER Stress ER Stress Procaspase-12 Procaspase-12 ER Stress->Procaspase-12 Caspase-12 Caspase-12 Procaspase-12->Caspase-12 Caspase-12->Caspase-9 Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis Z-VAD-FMK / Q-VD-OPh Z-VAD-FMK / Q-VD-OPh Z-VAD-FMK / Q-VD-OPh->Caspase-8 Inhibits Z-VAD-FMK / Q-VD-OPh->Caspase-9 Z-VAD-FMK / Q-VD-OPh->Executioner Caspases (3, 6, 7) This compound This compound This compound->Caspase-12 Inhibits

Caption: Apoptotic pathways and targets of caspase inhibitors.

Necroptosis and Ferroptosis Pathways

Necroptosis and ferroptosis are caspase-independent forms of regulated cell death. Necroptosis is mediated by the RIPK1/RIPK3/MLKL signaling axis, while ferroptosis is characterized by iron-dependent lipid peroxidation.

Necroptosis and Ferroptosis Pathways and Inhibitor Targets cluster_necroptosis Necroptosis cluster_ferroptosis Ferroptosis TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Pore Formation Pore Formation MLKL->Pore Formation Necroptosis Necroptosis Pore Formation->Necroptosis Iron Accumulation Iron Accumulation Lipid ROS Lipid ROS Iron Accumulation->Lipid ROS Lipid Peroxidation Lipid Peroxidation Lipid ROS->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Ferrostatin-1 Ferrostatin-1 Ferrostatin-1->Lipid Peroxidation Inhibits Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 Inhibits

Caption: Necroptosis and ferroptosis pathways and inhibitor targets.

Quantitative Comparison of Inhibitor Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize available IC50 data for the discussed inhibitors. It is important to note that these values can vary depending on the assay conditions, cell type, and substrate used.

Table 1: IC50 Values of Caspase Inhibitors

InhibitorTarget Caspase(s)IC50 ValueReference(s)
This compound Caspase-12Not widely reported[1]
Other CaspasesData not readily available
Z-VAD-FMK Pan-caspase (except Caspase-2)0.0015 - 5.8 mM (in vitro)[2]
Q-VD-OPh Pan-caspaseMore potent than Z-VAD-FMK in whole-cell assays
Necrostatin-1 RIPK1~180-300 nM
Ferrostatin-1 Ferroptosis~60 nM (Erastin-induced)

Note: The IC50 values for Z-VAD-FMK represent a broad range due to its varied activity against different caspases and in different assay systems. Direct comparative studies of this compound's IC50 against a panel of caspases are not widely available in the public domain.

Off-Target Effects

A critical consideration in the use of pharmacological inhibitors is their potential for off-target effects.

  • Z-VAD-FMK: Has been reported to induce autophagy by inhibiting N-glycanase 1 (NGLY1). It can also inhibit other cysteine proteases like cathepsins.

  • Q-VD-OPh: Appears to be a more specific pan-caspase inhibitor and does not seem to induce autophagy.

  • Necrostatin-1: While primarily targeting RIPK1, it may have other off-target effects that should be considered in experimental design.

  • This compound and Ferrostatin-1: Comprehensive off-target profiles are not as extensively documented as for Z-VAD-FMK.

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for key experiments to assess the efficacy and mechanism of action of these inhibitors.

Experimental Workflow: Comparative Analysis of Cell Death Inhibitors

Workflow for Comparing Cell Death Inhibitors cluster_assays Mechanism-Specific Assays Cell Culture Cell Culture Induce Cell Death Induce Cell Death Cell Culture->Induce Cell Death Treat with Inhibitors Treat with Inhibitors Induce Cell Death->Treat with Inhibitors Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treat with Inhibitors->Cell Viability Assay (MTT) Mechanism-Specific Assays Mechanism-Specific Assays Treat with Inhibitors->Mechanism-Specific Assays Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Mechanism-Specific Assays->Data Analysis Caspase Activity Assay Caspase Activity Assay Western Blot (Cleaved Caspases, p-RIPK1, p-MLKL) Western Blot (Cleaved Caspases, p-RIPK1, p-MLKL) Lipid Peroxidation Assay Lipid Peroxidation Assay

Caption: A general workflow for the comparative evaluation of cell death inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of the cell death inducer and/or inhibitors (this compound, Z-VAD-FMK, Necrostatin-1, Ferrostatin-1). Include appropriate vehicle controls.

  • Incubate for the desired treatment period.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases using a fluorogenic substrate.

Materials:

  • Cell lysates

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7, ATAD-AFC for caspase-12).[3]

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well black plate, add an equal amount of protein from each lysate.

  • Add the caspase-specific fluorogenic substrate and assay buffer to each well.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at multiple time points or as an endpoint reading.

  • Calculate the caspase activity relative to the control.

Western Blot Analysis for Key Pathway Markers

This technique is used to detect the presence and phosphorylation status of key proteins in the cell death signaling pathways.

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-RIPK1, anti-phospho-MLKL)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.[4][5]

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.[6][7][8][9][10]

Materials:

  • Live cells

  • C11-BODIPY 581/591 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with the ferroptosis inducer and/or Ferrostatin-1.

  • Load the cells with C11-BODIPY 581/591 dye (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Analyze the cells by flow cytometry or fluorescence microscopy. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.

Conclusion

The selection of an appropriate inhibitor for studying cell death is critical for obtaining accurate and interpretable results.

  • This compound is a valuable tool for investigating the specific role of caspase-12 in ER stress-induced apoptosis. Its narrow specificity, while a limitation for broad apoptosis inhibition, is an advantage for dissecting this particular pathway.

  • Z-VAD-FMK remains a widely used pan-caspase inhibitor for determining general caspase dependency. However, its off-target effects, particularly the induction of autophagy, must be carefully considered and controlled for.

  • Q-VD-OPh presents a potentially more specific alternative to Z-VAD-FMK for pan-caspase inhibition without the confounding factor of autophagy induction.

  • Necrostatin-1 is the inhibitor of choice for studying necroptosis, specifically by targeting RIPK1 kinase activity.

  • Ferrostatin-1 is a potent and specific inhibitor of ferroptosis, acting by preventing lipid peroxidation.

Researchers should carefully consider the specific question being addressed, the cell type and stimulus being used, and the potential for off-target effects when selecting an inhibitor. The use of multiple inhibitors targeting different pathways, in conjunction with the detailed experimental protocols provided in this guide, will enable a more comprehensive and accurate understanding of the complex mechanisms of programmed cell death.

References

A Comparative Guide to the Cross-Reactivity of Z-ATAD-FMK in Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate world of apoptosis and inflammation, the selection of a specific and reliable enzyme inhibitor is paramount. This guide provides a comprehensive comparison of the caspase-12 inhibitor, Z-ATAD-FMK, focusing on its cross-reactivity across different species. We will delve into its performance in relation to other widely-used caspase inhibitors, presenting available experimental data and detailed methodologies to aid in your research endeavors.

This compound: A Specific Inhibitor of Caspase-12

This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a specific, cell-permeable, and irreversible inhibitor of caspase-12.[1] Caspase-12 is a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis. Product information for this compound suggests its activity across multiple species, including human, mouse, and rat, based on the corresponding Entrez Gene IDs for caspase-12 in these organisms. However, a notable gap in the currently available public data is the lack of quantitative studies, such as IC50 values, to definitively compare the inhibitory potency of this compound on caspase-12 orthologs from different species.

Comparison with Alternative Caspase Inhibitors

To provide a broader context for the utility of this compound, this guide compares it with other well-characterized pan-caspase inhibitors: Q-VD-OPh and Emricasan (IDN-6556). A negative control, Z-FA-FMK, is also included for reference.

Quantitative Comparison of Inhibitor Potency (IC50 Values)

InhibitorTarget CaspaseReported IC50 (nM)Species
Emricasan Caspase-10.4Human
Caspase-220Human
Caspase-32Human
Caspase-64Human
Caspase-76Human
Caspase-86Human
Caspase-90.3Human
Q-VD-OPh Caspase-125 - 400Recombinant
Caspase-325 - 400Recombinant
Caspase-748Recombinant
Caspase-825 - 400Recombinant
Caspase-925 - 400Recombinant
Caspase-1025 - 400Recombinant
Caspase-1225 - 400Recombinant

Data compiled from: [2][3][4]

Off-Target Effects: A Critical Consideration

A significant concern with peptide-based inhibitors is the potential for off-target effects. The well-known pan-caspase inhibitor, Z-VAD-FMK, has been demonstrated to inhibit peptide:N-glycanase (NGLY1), an enzyme involved in ER-associated degradation (ERAD), leading to the induction of autophagy.[5][6][7] This off-target activity can complicate the interpretation of experimental results.

A key advantage of the alternative pan-caspase inhibitor, Q-VD-OPh , is that it does not inhibit NGLY1 and therefore does not induce autophagy through this off-target mechanism.[5][7]

Currently, there is no published experimental data to confirm whether this compound, despite its specificity for caspase-12, also exhibits off-target inhibition of NGLY1. This remains a critical knowledge gap for researchers considering its use.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

cluster_er Endoplasmic Reticulum ER Stress ER Stress Pro-caspase-12 Pro-caspase-12 ER Stress->Pro-caspase-12 activates Caspase-12 Caspase-12 Pro-caspase-12->Caspase-12 Apoptosis Apoptosis Caspase-12->Apoptosis initiates This compound This compound This compound->Caspase-12 inhibits

Caspase-12 activation pathway and this compound inhibition.

cluster_inhibitors Inhibitor Treatment Cells (Human, Mouse, Rat) Cells (Human, Mouse, Rat) Induce ER Stress Induce ER Stress Cells (Human, Mouse, Rat)->Induce ER Stress Lyse Cells Lyse Cells Induce ER Stress->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification Caspase-12 Activity Assay Caspase-12 Activity Assay Protein Quantification->Caspase-12 Activity Assay Add Fluorogenic Substrate Add Fluorogenic Substrate Caspase-12 Activity Assay->Add Fluorogenic Substrate No Inhibitor (Control) No Inhibitor (Control) Caspase-12 Activity Assay->No Inhibitor (Control) This compound This compound Caspase-12 Activity Assay->this compound Q-VD-OPh Q-VD-OPh Caspase-12 Activity Assay->Q-VD-OPh Emricasan Emricasan Caspase-12 Activity Assay->Emricasan Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence

Experimental workflow for comparing caspase-12 inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments to assess caspase-12 inhibition.

In Vitro Caspase-12 Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of a compound on purified caspase-12.

  • Reagents and Materials:

    • Purified recombinant human, mouse, or rat caspase-12

    • Caspase-12 specific fluorogenic substrate (e.g., Ac-ATAD-AFC)

    • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

    • This compound and other inhibitors (dissolved in DMSO)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and other test inhibitors in Assay Buffer. The final DMSO concentration should be kept below 1%.

    • In the 96-well plate, add the diluted inhibitors to the wells. Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" control (Assay Buffer only).

    • Add the purified recombinant caspase-12 to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

    • Add the caspase-12 fluorogenic substrate to all wells to initiate the reaction.

    • Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) in kinetic mode for 30-60 minutes at 37°C.

    • Calculate the rate of substrate cleavage (RFU/min).

    • Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Cellular Caspase-12 Activity Assay

This protocol assesses the ability of a cell-permeable inhibitor to block caspase-12 activity in a cellular context.

  • Reagents and Materials:

    • Human, mouse, or rat cell line susceptible to ER stress-induced apoptosis (e.g., HeLa, NIH/3T3, PC12)

    • Cell culture medium and supplements

    • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

    • This compound and other cell-permeable inhibitors (dissolved in DMSO)

    • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

    • Caspase-12 specific fluorogenic substrate

    • 96-well white or black microplate

    • Fluorometric plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (DMSO).

    • Induce ER stress by adding Tunicamycin or Thapsigargin to the culture medium. Include an untreated control group.

    • Incubate the cells for the desired period (e.g., 16-24 hours).

    • Lyse the cells by adding Lysis Buffer and incubating on ice for 10-15 minutes.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new 96-well plate.

    • Add the caspase-12 fluorogenic substrate to each well.

    • Measure the fluorescence in kinetic mode as described in the in vitro assay.

    • Normalize the caspase activity to the total protein concentration in each lysate.

    • Calculate the percent inhibition relative to the ER stress-induced, vehicle-treated control.

Conclusion

This compound is a valuable tool for studying the role of caspase-12 in ER stress-induced apoptosis. While it is suggested to be effective across multiple species, the lack of direct quantitative comparative data on its cross-reactivity is a notable limitation. For studies where broad-spectrum caspase inhibition is acceptable and off-target effects on NGLY1 are a concern, Q-VD-OPh presents a well-characterized alternative. Emricasan offers another potent pan-caspase inhibitor option with extensive characterization against human caspases. The choice of inhibitor should be guided by the specific experimental needs, with careful consideration of the available data on specificity, potency, and potential off-target effects. Further research is warranted to fully elucidate the cross-species reactivity and off-target profile of this compound.

References

biochemical assays to confirm Z-ATAD-FMK activity

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding Z-ATAD-FMK Target

It is important to clarify a common point of confusion based on the nomenclature of this compound. While the name contains "ATAD," this inhibitor is not targeted at the ATAD2 (ATPase Family AAA Domain Containing 2) protein. Instead, this compound is a well-documented inhibitor of caspase-12 . The "ATAD" in its name refers to the amino acid sequence Ala-Thr-Ala-Asp, which is part of the peptide that interacts with the caspase enzyme. This compound acts as a cell-permeable, irreversible inhibitor of caspase-12, thereby playing a role in preventing endoplasmic reticulum stress-mediated apoptosis[1][2][3][4].

This guide will therefore focus on the true inhibitors of the ATAD2 protein, which is a promising therapeutic target in oncology due to its role in cancer progression. We will compare several known small molecule inhibitors of ATAD2 and detail the biochemical assays used to confirm their activity.

Comparison of ATAD2 Inhibitors

The ATAD2 protein possesses two key domains that are targets for inhibition: a bromodomain and an ATPase domain. Most current inhibitors target the bromodomain to disrupt its interaction with acetylated histones. Below is a comparison of some prominent ATAD2 inhibitors.

InhibitorTarget DomainIC50Assay TypeReference
BAY-850Bromodomain166 nMTR-FRET[5]
GSK8814Bromodomain59 nMBROMOscan[5]
AZ13824374BromodomainpIC50 = 6.9Cellular Assay[5]
ATAD2-IN-1Bromodomain270 nMNot Specified[5]
AM879Bromodomain3.56 µMTR-FRET[6]

Biochemical Assays to Confirm ATAD2 Inhibitor Activity

Several biochemical assays are employed to determine the potency and selectivity of ATAD2 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a common and robust method for studying protein-protein interactions, such as the binding of the ATAD2 bromodomain to acetylated histones.

Principle: The assay measures the transfer of energy between two fluorophores, a donor and an acceptor. In the context of ATAD2, a biotinylated histone peptide acetylated at a specific lysine (B10760008) residue is bound to a streptavidin-conjugated donor fluorophore (e.g., Europium). The ATAD2 bromodomain is expressed as a fusion protein with an acceptor fluorophore (e.g., GST-tag recognized by an anti-GST antibody conjugated to an acceptor). When the bromodomain binds to the acetylated histone, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5).

    • Dilute recombinant human ATAD2 bromodomain protein, biotinylated acetylated histone H4 peptide, streptavidin-donor, and acceptor-conjugated anti-tag antibody in assay buffer to desired concentrations.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound alternative) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add a small volume of the inhibitor solution to the wells of a microplate.

    • Add the ATAD2 bromodomain protein and the acetylated histone peptide.

    • Incubate at room temperature to allow for binding.

    • Add the detection reagents (streptavidin-donor and acceptor-conjugated antibody).

    • Incubate to allow for the detection of the interaction.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the donor and acceptor emission wavelengths using a plate reader capable of TR-FRET.

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ATPase Activity Assay

This assay is used to identify inhibitors that target the ATPase domain of ATAD2.

Principle: The ATPase activity of ATAD2 is measured by quantifying the amount of ADP produced from the hydrolysis of ATP. This can be done using a variety of commercially available kits, often relying on a coupled enzyme reaction that results in a colorimetric or fluorescent readout.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT, pH 7.5).

    • Dilute recombinant full-length ATAD2 protein in assay buffer.

    • Prepare a solution of ATP in assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • Add the inhibitor and ATAD2 protein to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature (e.g., 37°C) for a set period.

    • Stop the reaction and add the detection reagents according to the kit manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of ATPase activity relative to a no-inhibitor control.

    • Plot the activity against the inhibitor concentration to determine the IC50 value.

Visualizations

ATAD2_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay TR-FRET Assay cluster_analysis Data Analysis Inhibitor Serial Dilution of Test Inhibitor Plate Add Reagents to Microplate Well Inhibitor->Plate ATAD2_Protein Recombinant ATAD2 Protein ATAD2_Protein->Plate Substrate Biotinylated Acetylated Histone Peptide Substrate->Plate Incubation Incubate for Binding Plate->Incubation Detection Add Detection Reagents (Donor/Acceptor) Incubation->Detection Reader Measure TR-FRET Signal Detection->Reader IC50 Calculate IC50 Value Reader->IC50 ATAD2_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cellular Processes ATAD2 ATAD2 Chromatin Chromatin Remodeling ATAD2->Chromatin Binds to Histones Acetylated Histones Histones->ATAD2 Gene_Expression Oncogene Expression Chromatin->Gene_Expression Enables Transcription_Factors Transcription Factors (e.g., c-Myc, E2F) Transcription_Factors->Gene_Expression Activate Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Survival->Tumor_Growth Inhibitor ATAD2 Inhibitor Inhibitor->ATAD2 Blocks Binding

References

A Comparative Guide to Z-ATAD-FMK for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Caspase-12 Inhibitor Z-ATAD-FMK with Other Caspase Inhibitors.

This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-12, an enzyme localized to the endoplasmic reticulum (ER) that plays a crucial role in ER stress-mediated apoptosis.[1][2] By targeting caspase-12, this compound allows researchers to dissect the specific signaling pathways involved in cellular death initiated by ER stress, distinguishing it from other apoptotic pathways.

Mechanism of Action and Pathway Intervention

Caspases are a family of cysteine proteases that are central to the initiation and execution of programmed cell death.[3] this compound, like other fluoromethyl ketone (FMK)-derivatized peptide inhibitors, acts by irreversibly binding to the catalytic site of its target caspase.[3][4] The peptide sequence Ala-Thr-Ala-Asp (ATAD) mimics the substrate recognition site of caspase-12, conferring its specificity.[5]

In the ER stress-induced apoptotic pathway, cellular stress leads to the activation of pro-caspase-12. Active caspase-12 then initiates a downstream cascade, which includes the activation of caspase-9.[1][6] this compound specifically blocks this initial step, thereby inhibiting the downstream activation of executioner caspases like caspase-3 and preventing cell death.[1]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibitor ER_Stress ER Stress Pro_Casp12 Pro-Caspase-12 ER_Stress->Pro_Casp12 activates Casp12 Caspase-12 Pro_Casp12->Casp12 Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 activates Casp9 Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 activates Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Z_ATAD This compound Z_ATAD->Casp12 inhibits

Caption: this compound inhibits ER stress-mediated apoptosis by targeting Caspase-12.

Comparative Performance with Other Caspase Inhibitors

The choice of a caspase inhibitor depends on the specific experimental question. This compound is ideal for isolating the role of ER stress-induced apoptosis. In contrast, other inhibitors offer broader or different specificities.

  • Z-VAD-FMK: This is a pan-caspase inhibitor, meaning it broadly blocks the activity of multiple caspases.[7][8] It is useful for determining if a cell death process is caspase-dependent in general but cannot implicate a specific pathway.[9] While effective, its broad action can sometimes mask the roles of individual caspases.[10]

  • Z-DEVD-FMK: This inhibitor is highly specific for caspase-3, a key executioner caspase.[11] It is used to study the final execution phase of apoptosis, downstream of initiator caspases like caspase-9 or caspase-12.

  • Z-LEHD-FMK: This is a selective inhibitor for caspase-9, the initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[9] It is used to investigate apoptosis initiated by internal signals like DNA damage, which is distinct from the ER stress pathway.

InhibitorPrimary Target(s)Pathway InvestigatedUse Case
This compound Caspase-12 [1]ER Stress-Mediated ApoptosisTo specifically study apoptosis initiated by ER stress.
Z-VAD-FMK Pan-Caspase (Caspase-1, -3, -4, -5, -6, -7, -8, -9)[7]General Apoptosis / InflammationTo determine if a process is caspase-dependent.[9]
Z-DEVD-FMK Caspase-3, Caspase-7[12]Execution Phase of ApoptosisTo study the final common pathway of cell death.
Z-LEHD-FMK Caspase-9[9]Intrinsic (Mitochondrial) ApoptosisTo investigate the mitochondrial pathway of apoptosis.

Experimental Protocols

This protocol provides a general method for using this compound to inhibit apoptosis in cell culture. The optimal concentration and incubation time should be determined empirically for each cell type and apoptotic stimulus.[5]

1. Reconstitution:

  • Reconstitute the lyophilized this compound powder in sterile, high-purity DMSO to create a concentrated stock solution (e.g., 20 mM).[2][5]

  • Aliquot and store the stock solution at -20°C. The reconstituted inhibitor is typically stable for several months.[11]

2. Cell Treatment:

  • Culture cells to the desired confluency.

  • Induce ER stress-mediated apoptosis using a known agent (e.g., tunicamycin, thapsigargin).

  • At the same time as induction, add this compound to the cell culture medium to the desired final concentration. Working concentrations typically range from 50 nM to 100 µM.[5]

  • A vehicle control (DMSO) should always be run in parallel to account for any solvent effects. The final DMSO concentration in the culture should not exceed 1.0%.[5]

3. Assay for Apoptosis:

  • After the desired incubation period, harvest the cells.

  • Assess the inhibition of apoptosis using standard assays, such as:

    • Western Blot: Probe for cleaved (active) forms of downstream targets like caspase-9 and caspase-3.

    • Caspase Activity Assay: Use a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA) to measure enzyme activity in cell lysates.

    • Cell Viability/Death Assays: Use TUNEL staining, Annexin V/PI flow cytometry, or MTT assays to quantify cell death.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute 1. Reconstitute this compound in DMSO (20 mM Stock) Add_Inhibitor 4. Add Inhibitor (e.g., 50 µM this compound) and Vehicle Control (DMSO) Reconstitute->Add_Inhibitor Culture 2. Culture Cells Induce 3. Induce ER Stress (e.g., Tunicamycin) Culture->Induce Induce->Add_Inhibitor Incubate 5. Incubate Add_Inhibitor->Incubate Harvest 6. Harvest Cells Incubate->Harvest Assay 7. Assay for Apoptosis (Western Blot, Activity Assay, Flow Cytometry) Harvest->Assay

Caption: Experimental workflow for assessing this compound efficacy in cell culture.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Z-ATAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like Z-ATAD-FMK, a caspase-12 inhibitor, are paramount for ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive operational and disposal plan for this compound, drawing from available safety data and best practices for similar compounds.

I. Understanding this compound: Properties and Safety Data

According to a safety data sheet from R&D Systems, this compound is not classified as a hazardous material under EC Directives 67/548/EEC, 1999/45/EC, and 1272/2008. However, as with any chemical reagent, appropriate safety precautions should be observed.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 540.54 g/mol [2]
Purity >95%[2]
Form Lyophilized solid[2]
Solubility Soluble in DMSO to 20 mM[2][3]
Storage Store unopened at -20 to -70 °C.[4] Reconstituted in DMSO, it is stable for up to 6 months at ≤ -20°C.[3]
Hazard Classification Does not meet classification criteria to be listed as hazardous.
Acute Toxicity Not available.
Ecotoxicity Not available.

II. Personal Protective Equipment (PPE) and Handling

When handling this compound, especially in its powdered form, the following personal protective equipment is essential:

  • Eye Protection: Wear approved safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection: A lab coat or other suitable protective clothing should be worn.

  • Respiratory Protection: When handling the powder, work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.

III. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must comply with all applicable national, regional, and local regulations. The following protocol is based on general best practices for similar laboratory chemicals.

Logical Workflow for this compound Disposal

G cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Waste Treatment & Collection cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Solid Waste (Unused Reagent, Contaminated Labware) B->C D Liquid Waste (Unused Solutions, Quenching Solutions) B->D E Collect in Labeled Hazardous Waste Container C->E F Recommended: Inactivate Liquid Waste D->F H Arrange for Pickup by Institutional EHS E->H G Collect Inactivated Liquid in Labeled Hazardous Waste Container F->G G->H I Follow Local, State, and Federal Regulations H->I

Caption: Logical workflow for the proper disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like pipette tips, tubes, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected as hazardous liquid waste.

2. Labeling Hazardous Waste:

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date of accumulation

3. Inactivation of Liquid Waste (Recommended):

The fluoromethylketone (FMK) functional group is a reactive electrophile that irreversibly binds to its target.[5] To reduce the biological activity of liquid waste, a chemical inactivation (quenching) step is recommended before final disposal. While a specific protocol for this compound is not available, a general procedure for compounds with similar reactive groups can be adapted.

Experimental Protocol: Quenching of FMK-Containing Liquid Waste

  • IMPORTANT: This procedure should be performed in a chemical fume hood while wearing appropriate PPE.

  • Reagent Preparation: Prepare a quenching solution. For diazomethyl ketones, a related class of compounds, acetic acid is used for quenching.[6] For FMKs, a cautious approach using a mild nucleophile or a method recommended by your institution's Environmental Health and Safety (EHS) department should be followed.

  • Inactivation: Slowly add the this compound liquid waste to the quenching solution with stirring. A significant excess of the quenching solution should be used. Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete inactivation.

  • Neutralization: If an acidic or basic quenching solution is used, neutralize the final solution to a pH between 6.0 and 8.0.

4. Final Disposal:

  • Solid and Inactivated Liquid Waste: Seal the hazardous waste containers and store them in a designated accumulation area.

  • Consult EHS: Arrange for the collection and disposal of the waste through your institution's EHS department. Always follow their specific guidelines. Do not pour any this compound waste down the drain unless explicitly permitted by local regulations and your EHS office.[7]

IV. Spill Management

  • Small Spills: For small amounts of spilled material, wipe up with an absorbent material and place it in a suitable, closed container for disposal.

  • Large Spills: Large spills must be handled by qualified disposal personnel. Avoid the dispersal of spilled material to soil, waterways, drains, and sewers.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling Z-ATAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Z-ATAD-FMK. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

I. Product Information and Hazard Assessment

This compound is a cell-permeable, irreversible inhibitor of caspase-12, used in research to study apoptosis.[1] According to the available safety data, this substance does not meet the classification criteria to be listed as a hazardous material. However, standard laboratory best practices for handling chemical compounds should always be followed.

Quantitative Data Summary:

PropertyValueSource
Molecular Weight 540.54 g/mol [2][3]
Purity >95%[2]
Form Lyophilized solid[2]
Solubility Soluble in DMSO to 20 mM[2]
Storage (unopened) -20°C to -70°C in a manual defrost freezer.
Storage (reconstituted) Stable for 6 months at ≤ -20° C.

II. Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of appropriate personal protective equipment is mandatory to prevent contamination and ensure personal safety.

  • Eye and Face Protection: Wear approved safety goggles or a face shield to protect against splashes.[4]

  • Hand Protection: Handle with protective gloves (e.g., nitrile or rubber). Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.

  • Body Protection: Wear a long-sleeved laboratory coat.

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder outside of a contained environment, use a suitable respirator.[4]

III. Operational Plan: From Receipt to Use

1. Receiving and Storage:

  • Upon receipt, the product, which is shipped with polar packs, should be immediately stored at the recommended temperature of -20°C to -70°C.

  • Use a manual defrost freezer and avoid repeated freeze-thaw cycles.

  • Store in a cool, dry, and well-ventilated place under desiccating conditions.[2] Keep the container tightly closed.

2. Reconstitution:

  • Reconstitute the lyophilized powder using highly pure (ACS grade) DMSO to create a stock solution. For example, adding 92.6 μL of DMSO to 1 mg of the compound yields a 20 mM stock solution.

  • Ensure the reagent is thoroughly dissolved before use.

  • Unused stock solutions should be divided into single-use aliquots and stored at -20°C.[5]

3. Use in Cell Culture:

  • For cell-based assays, the stock solution should be further diluted in a protein-containing buffer (e.g., PBS + 1% BSA) or tissue culture media.

  • The final working concentration in cell culture typically ranges from 50 nM to 100 μM, but the optimal concentration should be determined experimentally for the specific cell type and assay.

  • The total concentration of DMSO in the final cell culture should be kept below 1.0% to avoid cellular toxicity.

IV. Emergency Procedures

  • After Inhalation: Move to fresh air. If you feel unwell, consult a doctor.

  • After Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.

  • After Eye Contact: Rinse the opened eye for several minutes under running water and consult a doctor.

  • After Swallowing: Rinse mouth with water and seek medical attention.

  • In Case of Fire: Use a water spray or other extinguishing measures appropriate for the surrounding environment. This product does not burn. For significant fires, self-contained breathing apparatus and full protective clothing must be worn.

V. Disposal Plan

Contaminated materials and waste should be handled in accordance with institutional guidelines and local regulations.

  • Spills: For accidental releases, use standard laboratory practices and appropriate PPE to prevent contamination of skin, eyes, and clothing. Avoid breathing vapors or mists. Collect the spilled material and place it in a suitable, closed container for disposal.

  • Unused Product and Contaminated Materials: Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips) as chemical waste in accordance with applicable laws and good laboratory practices.

VI. Experimental Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive Receive and Verify Shipment Store Store at -20°C to -70°C Receive->Store Immediate Action DonPPE Don Appropriate PPE Store->DonPPE Before Handling Reconstitute Reconstitute in DMSO DonPPE->Reconstitute Dilute Dilute to Working Concentration Reconstitute->Dilute Treat Treat Cells in Culture Dilute->Treat Assay Perform Apoptosis Assay Treat->Assay Decontaminate Decontaminate Work Area Assay->Decontaminate Post-Experiment DisposeWaste Dispose of Contaminated Waste Decontaminate->DisposeWaste DoffPPE Doff and Dispose of PPE DisposeWaste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.